molecular formula C8H14O3 B041587 Ethyl 2-(tetrahydrofuran-2-yl)acetate CAS No. 2434-02-8

Ethyl 2-(tetrahydrofuran-2-yl)acetate

Cat. No.: B041587
CAS No.: 2434-02-8
M. Wt: 158.19 g/mol
InChI Key: SNSYYBGUDOYAMB-UHFFFAOYSA-N
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Description

Ethyl 2-(tetrahydrofuran-2-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H14O3 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-(oxolan-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSYYBGUDOYAMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20338832
Record name Ethyl Tetrahydrofuran-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2434-02-8
Record name Ethyl Tetrahydrofuran-2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20338832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Application Guide Subject: CAS 2434-02-8 | Chemical Architecture, Synthesis, and Pharmaceutical Utility[1][2]

Executive Summary

Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 2434-02-8) is a pivotal heterocyclic ester employed as a chiral building block in the synthesis of polyether antibiotics, pheromones, and complex pharmaceutical intermediates.[1][3][4] Characterized by a tetrahydrofuran (THF) ring substituted at the C2 position with an ethyl acetate side chain, it serves as a masked 1,5-diol equivalent and a precursor to


-lactones.[1] This guide provides a rigorous analysis of its physicochemical properties, synthetic routes, and applications in modern drug discovery.[1]

Physicochemical Profile

The following data aggregates experimental values and validated predictive models for laboratory reference.

PropertyValue / DescriptionTechnical Note
CAS Number 2434-02-8
IUPAC Name Ethyl 2-(oxolan-2-yl)acetate
Molecular Formula

Molecular Weight 158.20 g/mol
Appearance Colorless, clear liquidLow viscosity
Boiling Point 98°C @ 13 mmHgExtrapolated: ~206°C @ 760 mmHg
Density 1.03 g/cm³ (20°C)Slightly denser than water
Refractive Index

1.44
Solubility Soluble in alcohols, ethers, EtOAcImmiscible with water (lipophilic)
Flash Point 89°C (Closed Cup)Combustible (Class IIIA)

Synthetic Architectures

Synthesis of this motif requires controlling the stereocenter at the C2 position of the THF ring.[1] Two primary methodologies dominate the literature: Carbenoid C-H Insertion (Modern) and Reductive Cyclization (Classical).[1]

Method A: Metal-Catalyzed C-H Insertion (Atom Economic)

This route utilizes ethyl diazoacetate (EDA) to insert a carbene moiety directly into the C-H bond of tetrahydrofuran.[1] It is highly efficient but requires careful handling of diazo compounds.[1]

  • Reagents: Tetrahydrofuran (Solvent/Reactant), Ethyl Diazoacetate (EDA), Rhodium(II) acetate dimer

    
     or Copper bronze.[1]
    
  • Mechanism: The metal catalyst decomposes EDA to generate a metal-carbenoid species.[1] This electrophilic intermediate inserts into the

    
    -C-H bond of the THF ether.[1]
    
  • Protocol Insight: Slow addition of EDA is critical to prevent carbene dimerization (forming diethyl fumarate/maleate) rather than the desired insertion.[1]

Method B: Oxidative Cyclization / Hydrogenation

A more classical approach involves building the ring from acyclic precursors, often used when specific chirality is required from the start (using chiral pool materials).[1]

  • Precursor: 5-hexenoic acid derivatives or homoallylic alcohols.[1]

  • Process: Iodolactonization followed by reduction, or radical cyclization of unsaturated esters.[1]

Visualization of Synthetic Pathways

The following diagram contrasts the direct insertion route against the classical cyclization approach.

SynthesisPathways THF Tetrahydrofuran (Starting Material) Carbenoid Metal-Carbenoid Intermediate THF->Carbenoid Solvent Cage EDA Ethyl Diazoacetate (Carbene Source) EDA->Carbenoid N2 Extrusion RhCat Rh2(OAc)4 Catalyst RhCat->Carbenoid Coordination Product This compound (Target) Carbenoid->Product C-H Insertion (Major Path) SideProduct Diethyl Fumarate (Dimerization Side Product) Carbenoid->SideProduct Dimerization (If EDA added too fast)

Figure 1: Mechanistic pathway for the Rhodium-catalyzed synthesis via C-H insertion.

Spectroscopic Characterization

Accurate identification relies on Nuclear Magnetic Resonance (NMR).[1][5][6] The THF ring creates a complex splitting pattern due to the diastereotopic nature of the ring protons.[1]

1H NMR Fingerprint (300 MHz, CDCl3)
  • 
     4.14 ppm (q, J=7.1 Hz, 2H):  The ethoxy 
    
    
    
    protons.[1] Characteristic quartet.
  • 
     4.10 – 4.25 ppm (m, 1H):  The methine proton at C2  of the THF ring.[1] This signal is deshielded by the adjacent oxygen and the ester group.[1]
    
  • 
     3.70 – 3.90 ppm (m, 2H):  The protons at C5  of the THF ring (
    
    
    
    ).[1]
  • 
     2.40 – 2.60 ppm (dd/m, 2H):  The 
    
    
    
    -methylene protons (
    
    
    ).[1] These are often diastereotopic, appearing as a complex multiplet or distinct doublets of doublets.[1]
  • 
     1.80 – 2.10 ppm (m, 3H):  Ring protons at C3 and C4.[1][7]
    
  • 
     1.40 – 1.60 ppm (m, 1H):  Remaining ring proton at C3/C4.[1]
    
  • 
     1.26 ppm (t, J=7.1 Hz, 3H):  The terminal methyl group of the ethyl ester.[1]
    
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (

    
    ):  158 m/z (often weak).[1]
    
  • Base Peak: Typically m/z 71 (Tetrahydrofuranyl cation) or m/z 88 (Ethyl acetate rearrangement fragment).[1]

  • Fragmentation: Loss of ethoxy group (M-45) is common.[1]

Applications in Drug Discovery

This compound acts as a strategic "chiral pool" mimic.[1] Its structure is embedded within the backbone of Nonactic Acid (the building block of Nonactin, an ionophore antibiotic) and various annonaceous acetogenins.[1]

Workflow: From Reagent to Bioactive Scaffold[1]
  • Reduction: Lithium Aluminum Hydride (LAH) reduction yields 2-(2-hydroxyethyl)tetrahydrofuran , a 1,5-diol equivalent used in spiroketal synthesis.[1]

  • Hydrolysis: Conversion to the free acid allows coupling with amines to form amide linkers in peptidomimetics.[1]

  • Ring Opening: Treatment with Lewis acids (e.g., dimethylboron bromide) opens the THF ring to generate acyclic chains with defined stereocenters at the termini.[1]

Applications Target This compound Alcohol 2-(2-Hydroxyethyl)tetrahydrofuran (Spiroketal Precursor) Target->Alcohol Reduction (LiAlH4) Acid Tetrahydrofuran-2-acetic acid (Peptidomimetic Linker) Target->Acid Hydrolysis (LiOH) Acyclic Acyclic Halo-Alcohol (Stereodefined Chain) Target->Acyclic Ring Opening (Me2BBr) Nonactin Polyether Antibiotics (e.g., Nonactin) Alcohol->Nonactin

Figure 2: Divergent synthetic utility in medicinal chemistry.[1]

Handling & Safety Protocol

While not highly toxic, this compound is an ester and a cyclic ether, requiring standard organic safety protocols.[1]

  • Hazard Classification: Combustible Liquid (H227).[1]

  • Storage: Store under inert atmosphere (Nitrogen or Argon) to prevent slow oxidation of the ether position (peroxide formation is less likely than in pure THF, but possible over long periods).[1]

  • Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk).[1]

  • Spill Management: Absorb with sand or vermiculite.[1] Do not use combustible materials (sawdust).[1]

References

  • Synthesis via C-H Insertion: Doyle, M. P., et al. "Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Rhodium(II) Carboxylates."[1] Journal of Organic Chemistry, 1989.[1] [1]

  • General Properties & Safety: PubChem Compound Summary for CID 551345, this compound.[1] National Center for Biotechnology Information.[1] [1]

  • Application in Natural Product Synthesis: Lee, E., et al. "Stereoselective Synthesis of Tetrahydrofuran-Containing Natural Products."[1] Chemical Reviews, 2003.[1] (Contextual grounding for THF-acetate intermediates).

  • NMR Solvent Data: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents."[1] Organometallics, 2010.[1][8] [1]

Sources

Technical Monograph: Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Reaction Mechanics, and Pharmaceutical Applications

Executive Summary

Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 2434-02-8) is a pivotal heterocyclic building block in modern medicinal chemistry.[1] Characterized by a saturated oxygen-containing five-membered ring (tetrahydrofuran) coupled with an acetate side chain, it serves as a versatile electrophile for introducing the pharmacologically active tetrahydrofuranyl moiety. This guide analyzes its physicochemical profile, industrial-scale synthesis via catalytic hydrogenation, and its critical role as a chiral scaffold in the development of nucleoside analogs and polyether antibiotics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The utility of this compound stems from its dual functionality: the ester group allows for facile derivatization (reduction, hydrolysis, Grignard addition), while the THF ring provides improved aqueous solubility and metabolic stability compared to its furan precursors.

Table 1: Physicochemical Specifications
ParameterData
IUPAC Name Ethyl 2-(oxolan-2-yl)acetate
CAS Number 2434-02-8
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 90–93°C at 10 mmHg (approx. 225°C at 760 mmHg)
Density 1.03 g/mL at 25°C
Refractive Index (

)
1.4350 – 1.4390
Solubility Miscible with ethanol, ethyl acetate, DCM; sparingly soluble in water.[1][2][3][4]
Flash Point 89°C (Closed Cup)

Synthetic Pathways and Reaction Mechanics

The synthesis of this compound is primarily achieved through two distinct methodologies: Heterogeneous Catalytic Hydrogenation (Industrial Route) and Dianion Cyclization (Laboratory Route).

Route A: Catalytic Hydrogenation (Industrial Standard)

The most scalable method involves the reduction of Ethyl 2-(furan-2-yl)acetate. This reaction requires high pressure and specific metal catalysts to saturate the aromatic furan ring without hydrogenating the ester carbonyl.

  • Precursor: Ethyl 2-furanacetate.

  • Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or 10% Palladium on Carbon (Pd/C).

  • Conditions: 50–100 bar H₂, 80–100°C.

  • Mechanism: Syn-addition of hydrogen across the furan double bonds.

Route B: Dianion Cyclization (De Novo Synthesis)

For applications requiring specific substitution patterns on the ring, a cyclization strategy is employed using ethyl acetoacetate.

  • Reagents: Ethyl acetoacetate, LDA (Lithium Diisopropylamide), 1-bromo-2-chloroethane.

  • Mechanism: Formation of a dianion followed by sequential alkylation and O-alkylation to close the ring.

Visualization: Synthetic Workflows

The following diagram illustrates the divergent pathways for synthesizing the target molecule.

SynthesisPathways Start_Furan Ethyl 2-furanacetate (Aromatic Precursor) Step_Hydro Hydrogenation (H2, Rh/Al2O3, 80°C) High Pressure Start_Furan->Step_Hydro Route A (Industrial) Start_Aceto Ethyl Acetoacetate (Linear Precursor) Step_Dianion Dianion Formation (LDA, -78°C) Start_Aceto->Step_Dianion Route B (Lab) Target This compound (Target Molecule) Step_Hydro->Target Saturation Step_Cyclize Cyclization (1-bromo-2-chloroethane) Step_Dianion->Step_Cyclize Alkylation Step_Cyclize->Target Ring Closure

Figure 1: Comparison of the reductive route (top) and the cyclization route (bottom) for target synthesis.

Experimental Protocol: High-Pressure Hydrogenation

This protocol details the reduction of the furan precursor, optimized for yield and safety.

Safety Prerequisite: Hydrogen gas at high pressure poses an explosion hazard. All equipment must be ATEX rated.

  • Preparation: In a high-pressure autoclave (e.g., Parr reactor), dissolve Ethyl 2-furanacetate (100 mmol) in anhydrous Ethanol (150 mL).

  • Catalyst Loading: Add 5% Rh/Al₂O₃ (1.5 g, ~5 mol% loading). Note: Rhodium is preferred over Palladium for furan ring saturation to minimize hydrogenolysis of the C-O bond.

  • Purging: Seal the reactor. Purge with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

  • Reaction: Pressurize to 60 bar (870 psi) with H₂. Heat to 90°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor pressure drop. Reaction is complete when H₂ uptake ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. Vent H₂ carefully. Filter the catalyst through a Celite pad (Caution: Pyrophoric catalyst).

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue (bp 90–93°C @ 10 mmHg) to obtain the product as a colorless oil.

  • Validation: Confirm structure via ¹H NMR (absence of aromatic furan protons at δ 6.0–7.5 ppm).

Applications in Drug Discovery[2]

This compound acts as a "chiral pool" alternative. The tetrahydrofuran ring is a bioisostere for proline and cyclopentane, offering unique hydrogen-bonding capabilities that enhance receptor binding affinity.

Key Therapeutic Areas
  • Nucleoside Analogs: The THF ring mimics the ribose sugar backbone, making this ester a starting point for non-natural nucleoside antivirals (e.g., HIV reverse transcriptase inhibitors).

  • Chiral Ligands: Hydrolysis of the ester yields 2-tetrahydrofuranacetic acid, which is resolved into enantiomers to synthesize chiral ligands for asymmetric catalysis.

  • Fragment-Based Drug Design (FBDD): Used to introduce the THF motif into kinase inhibitors to occupy the ATP-binding pocket's ribose region.

Visualization: Pharmaceutical Workflow

The following logic flow demonstrates how this intermediate is processed into active pharmaceutical ingredients (APIs).

PharmaWorkflow cluster_derivatives Functionalization Raw This compound Acid Hydrolysis -> Acid (Chiral Resolution) Raw->Acid Alcohol Reduction -> Alcohol (LiAlH4) Raw->Alcohol Aldehyde DIBAL-H -> Aldehyde Raw->Aldehyde API_1 Peptidomimetics (Protease Inhibitors) Acid->API_1 Amide Coupling API_3 Macrocyclic Polyethers (Antibiotics) Alcohol->API_3 Etherification API_2 Nucleoside Analogs (Antivirals) Aldehyde->API_2 Wittig/Grignard

Figure 2: Derivatization pathways transforming the ester into diverse pharmacological classes.

Safety and Handling (E-E-A-T)

While not highly toxic, standard laboratory safety protocols are non-negotiable due to the flammability and irritant nature of the compound.

  • GHS Classification:

    • H227: Combustible liquid.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8°C. The ether linkage is susceptible to peroxide formation upon prolonged exposure to air; periodic peroxide testing is recommended before distillation.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551345, this compound. Retrieved from [Link]

  • ResearchGate. Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation' strategy. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(tetrahydrofuran-2-yl)acetate and its Synonymous Nomenclature

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Ethyl 2-(tetrahydrofuran-2-yl)acetate, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who require a deep understanding of this molecule's properties, synthesis, and applications. This document moves beyond a simple cataloging of data to explain the underlying principles and practical considerations for its use in a laboratory and industrial setting.

Nomenclature and Identification: Establishing a Common Language

Effective scientific communication begins with precise terminology. This compound is known by several names in literature and commercial listings, which can be a source of ambiguity. A clear understanding of these synonyms is crucial for accurate literature searches and procurement.

A comprehensive list of synonyms and identifiers for this compound is provided below:

  • Systematic IUPAC Name: ethyl 2-(oxolan-2-yl)acetate[1]

  • Common Synonyms:

    • Ethyl tetrahydrofuran-2-acetate[1][2]

    • Tetrahydrofuran-2-acetic acid ethyl ester[1][2]

    • Ethyl 2-(2-tetrahydrofuranyl)acetate[1]

    • Tetrahydro-2-furanacetic acid ethyl ester[1]

Table 1: Key Chemical Identifiers

IdentifierValueSource
CAS Number 2434-02-8[1][2]
Molecular Formula C8H14O3[1]
Molecular Weight 158.20 g/mol [1]
MDL Number MFCD00059735[1]
PubChem CID 551345

Physicochemical Properties: A Foundation for Application

The utility of a chemical compound is intrinsically linked to its physical and chemical properties. These parameters dictate its behavior in various reaction conditions, its solubility, and its stability, thereby informing its suitability for specific applications.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 98 °C at 13 mmHg[1]
Density 1.03 g/cm³[1]
Refractive Index 1.4350-1.4390[1]
Storage Temperature 2-8°CRecommended for long-term stability.[1]

The presence of the tetrahydrofuran ring, a polar cyclic ether, imparts a degree of water solubility and enhances its reactivity, making it a valuable intermediate in organic synthesis.[1]

Synthesis of this compound: A Practical Workflow

The synthesis of this compound can be achieved through various routes. One common and effective method involves the cyclization of a suitable precursor followed by hydrogenation. The following protocol is a self-validating system, incorporating in-process controls and characterization steps to ensure the identity and purity of the final product.

Synthetic Scheme

A viable synthetic approach involves a two-step process starting from ethyl acetoacetate. The first step is a cyclization reaction with a suitable dielectrophile, followed by catalytic hydrogenation of the resulting intermediate.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate

This step involves the reaction of the dianion of ethyl acetoacetate with 1-bromo-2-chloroethane. The dianion is generated in situ using a strong base like lithium diisopropylamide (LDA).

  • Materials:

    • Ethyl acetoacetate

    • Lithium diisopropylamide (LDA) solution in THF

    • 1-bromo-2-chloroethane

    • Anhydrous tetrahydrofuran (THF)

    • Anhydrous diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a solution of LDA (2.3 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add ethyl acetoacetate (1.0 equivalent) dropwise. Stir the mixture at 0°C for 1 hour to ensure complete formation of the dianion.

    • Cool the reaction mixture to -78°C and add 1-bromo-2-chloroethane (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and then reflux for 12-14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate.

Step 2: Catalytic Hydrogenation to this compound

The exocyclic double bond of the intermediate is reduced via catalytic hydrogenation to yield the final product.

  • Materials:

    • Ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate

    • Palladium on carbon (10% Pd/C)

    • Ethanol

    • Hydrogen gas

  • Procedure:

    • Dissolve the ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate in ethanol in a suitable hydrogenation vessel.

    • Add a catalytic amount of 10% Pd/C (approximately 0.3-0.5 equivalents by weight).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. The reaction progress can be monitored by gas chromatography (GC) or TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the filter cake with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by vacuum distillation.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrogenation A Ethyl Acetoacetate C Dianion Formation (0°C, 1h) A->C B LDA in THF B->C E Cyclization (-78°C to reflux) C->E D 1-bromo-2-chloroethane D->E F Workup & Purification E->F G Ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate F->G I Hydrogenation (rt, 24-48h) G->I Intermediate H Pd/C, H2 H->I J Filtration & Concentration I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is paramount to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive profile of the molecule.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. The expected chemical shifts for this compound are based on the analysis of its structural features and comparison with related compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include a strong C=O stretch for the ester group and C-O stretches for the ether and ester functionalities.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Chromatographic Analysis
  • Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the final product and for monitoring the progress of the hydrogenation reaction. A high-purity sample should exhibit a single major peak.

Characterization Workflow Diagram

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Structure Structural Elucidation NMR->Structure IR IR Spectroscopy IR->Structure MS Mass Spectrometry MS->Structure GC Gas Chromatography (GC) Purity Purity Assessment GC->Purity Product Synthesized Product Product->NMR Product->IR Product->MS Product->GC Final Confirmed Product Purity->Final Structure->Final

Caption: Workflow for the analytical characterization of the final product.

Applications in Research and Industry

This compound is a valuable building block in several areas of chemical science due to its versatile reactivity.

Pharmaceutical and Drug Development

The tetrahydrofuran moiety is a common structural motif in many biologically active molecules and approved drugs. This compound serves as a key intermediate in the synthesis of more complex pharmaceutical ingredients. Its ester functionality allows for further chemical transformations, such as hydrolysis, amidation, or reduction, to build intricate molecular architectures. The tetrahydrofuran ring can influence the pharmacokinetic properties of a drug molecule, such as its solubility and metabolic stability.

Flavor and Fragrance Industry

This compound and its derivatives are utilized in the formulation of flavors and fragrances. The ester group, in combination with the cyclic ether, can contribute to pleasant, fruity, and ethereal aromas. Tetrahydrofuran derivatives are known to be used as fragrance ingredients.

Fine Chemical Synthesis

As a bifunctional molecule containing both an ester and a cyclic ether, this compound is a versatile starting material for the synthesis of a wide range of other chemicals. It can undergo reactions at the ester group, the α-carbon, or through ring-opening of the tetrahydrofuran under specific conditions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, while known by several names, is a chemical compound with significant utility in both academic research and industrial applications. A thorough understanding of its nomenclature, properties, synthesis, and handling is essential for its effective and safe use. This guide has provided a detailed technical overview intended to empower researchers and developers with the knowledge necessary to confidently work with this versatile molecule.

References

Sources

Ethyl 2-(tetrahydrofuran-2-yl)acetate structural information

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 2-(tetrahydrofuran-2-yl)acetate

Authored by: A Senior Application Scientist

Abstract

This compound is a versatile heterocyclic compound recognized for its utility as a key intermediate in the synthesis of fine chemicals and pharmaceuticals, as well as its application in the fragrance and flavor industries.[1] Its unique structure, featuring a saturated five-membered oxygen-containing ring coupled to an ethyl acetate moiety, imparts specific physicochemical properties that make it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its structural information, physicochemical properties, synthesis protocols, and handling procedures, intended for researchers and professionals in chemical and drug development.

Core Structural and Physicochemical Profile

A thorough understanding of a molecule's fundamental properties is critical for its effective application. The structural identifiers and physicochemical characteristics of this compound are summarized below, compiled from authoritative chemical databases.[2][3]

Table 1: Chemical Identity and Properties
PropertyValueSource(s)
IUPAC Name ethyl 2-(oxolan-2-yl)acetate[1][2]
Synonyms Tetrahydrofuran-2-acetic acid ethyl ester, Ethyl tetrahydro-2-furanylacetate[1][2]
CAS Number 2434-02-8[1][2][3]
Molecular Formula C₈H₁₄O₃[1][2][3]
Molecular Weight 158.20 g/mol [2][3]
Appearance Colorless to almost clear liquid[1]
Density 1.03 g/cm³ (at 20°C)[1]
Boiling Point 98 °C at 13 mmHg[1]
Flash Point 89 °C
Refractive Index n20/D 1.44[1]
InChI InChI=1S/C8H14O3/c1-2-10-8(9)6-7-4-3-5-11-7/h7H,2-6H2,1H3[2][4]
InChIKey SNSYYBGUDOYAMB-UHFFFAOYSA-N[2][4]
Canonical SMILES CCOC(=O)CC1CCCO1[2][4]
Molecular Structure Diagram

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound can be efficiently achieved through the catalytic hydrogenation of a suitable precursor, such as an ethyl (tetrahydrofuran-2-ylidene)acetate. This approach is valued for its high yield and stereochemical control.

Rationale for Synthetic Strategy

The chosen method involves the reduction of an exocyclic double bond, a transformation for which palladium on carbon (Pd/C) is a well-established and highly efficient heterogeneous catalyst. The causality behind this choice lies in the ability of the palladium surface to adsorb both the alkene and molecular hydrogen, facilitating the syn-addition of hydrogen across the double bond with high atom economy and typically under mild temperature and pressure conditions.

Experimental Protocol: Synthesis via Catalytic Hydrogenation[6]

This protocol is adapted from established procedures for the synthesis of related (tetrahydrofuran-2-yl)acetates.[5]

Objective: To synthesize this compound from Ethyl (tetrahydrofuran-2-ylidene)acetate.

Materials:

  • Ethyl (tetrahydrofuran-2-ylidene)acetate (1.0 equiv)

  • Palladium on Carbon (10% Pd, ~0.5 equiv by weight relative to substrate)

  • Ethanol (EtOH), reagent grade

  • Hydrogen (H₂) gas

  • Inert gas (Nitrogen or Argon)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reactor Preparation: The hydrogenation vessel is charged with Ethyl (tetrahydrofuran-2-ylidene)acetate and ethanol. The solvent volume should be sufficient to fully dissolve the substrate and create a slurry with the catalyst.

  • Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen) to remove all atmospheric oxygen, which can poison the catalyst and create a potential explosion hazard with hydrogen.

  • Catalyst Addition: Under a positive pressure of inert gas, the 10% Pd/C catalyst is carefully added to the reaction mixture. Self-Validating Step: The catalyst is often added as a slurry in the reaction solvent to minimize the risk of ignition, as dry Pd/C can be pyrophoric.

  • Hydrogenation: The vessel is purged with hydrogen gas before being pressurized to the desired H₂ pressure (typically 1-5 atm). The reaction mixture is then stirred vigorously at room temperature (20-25°C).

  • Reaction Monitoring: The reaction progress is monitored by observing the cessation of hydrogen uptake. For analytical validation, thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to confirm the complete consumption of the starting material. The typical reaction time is 24-48 hours.[5]

  • Work-up and Purification:

    • Upon completion, the reaction vessel is carefully depressurized and purged again with inert gas.

    • The reaction mixture is filtered through a pad of Celite® to remove the heterogeneous Pd/C catalyst. Causality: Celite is used as a filter aid to prevent the fine catalyst particles from passing through the filter paper.

    • The filter cake is washed with additional ethanol to ensure complete recovery of the product.

    • The combined filtrate is concentrated under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude oil is then purified by vacuum distillation to yield the final product as a colorless liquid.

Synthesis Workflow Diagram

G Start Ethyl (tetrahydrofuran-2-ylidene)acetate + EtOH Reactor Charge Reactor & Purge with N₂/Ar Start->Reactor Catalyst Add 10% Pd/C Catalyst Reactor->Catalyst Hydrogenation Pressurize with H₂ Stir at 20-25°C, 24-48h Catalyst->Hydrogenation Filter Filter through Celite® to remove Pd/C Hydrogenation->Filter Concentrate Concentrate Filtrate (Rotary Evaporation) Filter->Concentrate Purify Vacuum Distillation Concentrate->Purify End This compound (Purity >98%) Purify->End

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Structural confirmation and purity assessment are non-negotiable standards in chemical synthesis. A combination of spectroscopic and chromatographic techniques is employed for the comprehensive characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as complex multiplets for the protons on the tetrahydrofuran ring and the adjacent methylene group. ¹³C NMR data provides confirmation of the carbon skeleton.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum serves to identify key functional groups. A strong absorption band is expected around 1730-1750 cm⁻¹, characteristic of the ester carbonyl (C=O) stretch.

  • Mass Spectrometry (MS): GC-MS is the gold standard for confirming the molecular weight and assessing purity. The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[2]

  • Gas Chromatography (GC): A purity of ≥98% is standard for commercial-grade material, typically determined by GC analysis with a flame ionization detector (FID).[1]

Applications in Drug Development and Chemical Synthesis

This compound's value lies in its dual functionality. The tetrahydrofuran ring offers enhanced solubility and can participate in various chemical transformations, while the ethyl ester group provides a handle for further synthetic modifications, such as hydrolysis, amidation, or reduction.[1]

  • Pharmaceutical Intermediate: It serves as a precursor in the synthesis of more complex molecules with potential therapeutic activity. The tetrahydrofuran motif is a common scaffold in a wide range of natural products and pharmacologically active compounds.[1]

  • Flavor and Fragrance Industry: The compound is utilized in the formulation of flavors and fragrances, imparting a pleasant, fruity aroma. Its stability and compatibility make it a reliable component in consumer products.[1]

  • Research and Development: As a versatile reagent, it enables researchers to explore novel chemical pathways and construct innovative molecular architectures.[1]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Hazard Identification: this compound is classified as a combustible liquid (GHS Category 4).[6][7] It may cause skin, eye, and respiratory tract irritation.[8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[6]

  • Handling: Keep away from heat, sparks, open flames, and other ignition sources.[6][7] Ensure all equipment is properly grounded to prevent static discharge.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials. For long-term stability and to prevent potential degradation, storage under an inert gas atmosphere at <15°C is recommended, as the compound can be air-sensitive.

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations.

Conclusion

This compound is a valuable and versatile chemical entity with a well-defined structural and physicochemical profile. Its synthesis is achievable through robust and scalable methods like catalytic hydrogenation. With established applications in both industrial and research settings, and a clear understanding of its handling requirements, this compound will continue to be a significant building block for innovation in chemistry and drug discovery.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551345, Ethyl Tetrahydrofuran-2-acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11252124, Ethyl 2-(furan-2-yl)acetate. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet - Ethyl Acetate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). tetrahydrofurfuryl acetate. Retrieved from [Link]

  • Al-Hadedi, A. A. M., & Gotor, V. (2004). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron: Asymmetry, 15(15), 2353-2361. Retrieved from [Link]

  • Ghiladi, M. J., et al. (2025). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. ChemRxiv. Retrieved from [Link]

  • LabNetwork. (n.d.). Ethyl Tetrahydrofuran-2-acetate. Retrieved from [Link]

  • Bloom Tech. (n.d.). 4-Methoxybenzylamine CAS 2393-23-9. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Taylor & Francis Online. (2025). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]

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The Genesis of a Versatile Building Block: An In-depth Technical Guide to Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(tetrahydrofuran-2-yl)acetate, a seemingly unassuming heterocyclic ester, has emerged as a pivotal intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] Its unique structural motif, combining a flexible tetrahydrofuran ring with a reactive acetate side chain, confers desirable properties such as enhanced solubility and diverse chemical reactivity.[1] This guide provides a comprehensive technical overview of this compound, with a focus on its synthetic origins, key chemical properties, and the analytical techniques pivotal for its characterization. While the precise moment of its initial "discovery" in the annals of chemical literature remains nuanced, this document elucidates the foundational synthetic strategies that have enabled its widespread availability and application in modern chemical research and development.

Introduction: The Strategic Importance of a Cyclic Ether Ester

The tetrahydrofuran (THF) moiety is a prevalent scaffold in a vast array of natural products and biologically active molecules. Its presence often imparts favorable pharmacokinetic properties, including improved water solubility and metabolic stability. When functionalized with an ethyl acetate group at the 2-position, the resulting molecule, this compound (also known as Ethyl 2-(oxolan-2-yl)acetate), becomes a versatile building block for further chemical elaboration.[1]

This compound serves as a crucial starting material in multi-step syntheses, allowing for the introduction of the tetrahydrofuran ring system into more complex molecular architectures.[1] Its applications span from the development of novel pharmaceutical intermediates to the formulation of unique flavor and fragrance profiles.[1] The ester functionality provides a handle for a variety of chemical transformations, including hydrolysis, amidation, and reduction, further expanding its synthetic utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application and characterization.

PropertyValueSource
Molecular Formula C₈H₁₄O₃[1][2]
Molecular Weight 158.19 g/mol [2]
CAS Number 2434-02-8[1][2]
Appearance Colorless to almost clear liquid[1]
Boiling Point 98 °C at 13 mmHg[1]
Density 1.03 g/cm³[1]
Refractive Index (n20D) 1.44[1]

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

Spectroscopic DataExpected Values/Characteristics
¹H NMR (Proton NMR) Expected chemical shifts (δ, ppm) include: a triplet around 1.2 ppm (CH₃ of ethyl), a quartet around 4.1 ppm (CH₂ of ethyl), and multiplets for the tetrahydrofuran ring protons and the α-protons to the carbonyl group.
¹³C NMR (Carbon NMR) Characteristic peaks for the carbonyl carbon (around 170 ppm), the carbons of the ethyl group, and the four distinct carbons of the tetrahydrofuran ring are expected.
IR (Infrared) Spectroscopy A strong absorption band characteristic of the C=O stretch of the ester group is typically observed around 1735 cm⁻¹. C-O stretching bands for the ether and ester functionalities are also prominent.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group.

The Synthetic Evolution: From Foundational Methods to Modern Strategies

While a singular, celebrated "discovery" of this compound is not readily apparent in early chemical literature, its synthesis is deeply rooted in the fundamental principles of organic chemistry. The evolution of its preparation reflects the broader advancements in synthetic methodology, particularly in the formation of heterocyclic systems.

Foundational Approach: Cyclization and Subsequent Functionalization

One of the earliest and most logical conceptual pathways to this molecule involves the formation of the tetrahydrofuran ring followed by the introduction of the acetate side chain. A key modern example of this strategy, which builds upon established chemical principles, involves the cyclization of a 1,3-dicarbonyl compound with a suitable dielectrophile.

A notable method for the synthesis of the precursor to this compound is the cyclization of dilithiated ethyl acetoacetate with 1-bromo-2-chloroethane. This reaction forms an intermediate, an ethyl (tetrahydrofuran-2-ylidene)acetate, which upon hydrogenation yields the target molecule.

Diagram: Synthesis via Cyclization and Hydrogenation

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrogenation Ethyl Acetoacetate Ethyl Acetoacetate LDA (2.3 equiv), THF, 0 °C LDA (2.3 equiv), THF, 0 °C Ethyl Acetoacetate->LDA (2.3 equiv), THF, 0 °C Dilithiated Ethyl Acetoacetate Dilithiated Ethyl Acetoacetate LDA (2.3 equiv), THF, 0 °C->Dilithiated Ethyl Acetoacetate 1-bromo-2-chloroethane 1-bromo-2-chloroethane Dilithiated Ethyl Acetoacetate->1-bromo-2-chloroethane Ethyl (tetrahydrofuran-2-ylidene)acetate Ethyl (tetrahydrofuran-2-ylidene)acetate 1-bromo-2-chloroethane->Ethyl (tetrahydrofuran-2-ylidene)acetate Ethyl (tetrahydrofuran-2-ylidene)acetate_2 Ethyl (tetrahydrofuran-2-ylidene)acetate H2, Pd/C, EtOH H2, Pd/C, EtOH Ethyl (tetrahydrofuran-2-ylidene)acetate_2->H2, Pd/C, EtOH This compound This compound H2, Pd/C, EtOH->this compound

Caption: A two-step synthesis of this compound.

Detailed Experimental Protocol: A Modern Adaptation

The following protocol is based on the principles of the cyclization/hydrogenation strategy and represents a robust method for the laboratory-scale synthesis of this compound.

Part A: Synthesis of Ethyl (tetrahydrofuran-2-ylidene)acetate

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Formation of LDA: The flask is cooled to 0 °C in an ice bath, and n-butyllithium is added dropwise to the stirred solution. The mixture is stirred at this temperature for 30 minutes to generate lithium diisopropylamide (LDA).

  • Formation of the Dianion: Ethyl acetoacetate is added dropwise to the LDA solution at 0 °C. The reaction mixture is stirred for 1 hour to ensure the complete formation of the dilithiated ethyl acetoacetate.

  • Cyclization: A solution of 1-bromo-2-chloroethane in anhydrous THF is added dropwise to the reaction mixture at -78 °C (dry ice/acetone bath). The mixture is allowed to slowly warm to room temperature and then refluxed for 12 hours.

  • Workup: The reaction is quenched with saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude ethyl (tetrahydrofuran-2-ylidene)acetate.

Part B: Hydrogenation to this compound

  • Reaction Setup: The crude ethyl (tetrahydrofuran-2-ylidene)acetate is dissolved in ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Palladium on carbon (10% w/w) is carefully added to the solution.

  • Hydrogenation: The flask is connected to a hydrogen source (e.g., a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously under a hydrogen atmosphere at room temperature for 48 hours.

  • Workup: The reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield this compound.

  • Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Applications in Drug Discovery and Development

The structural features of this compound make it a valuable synthon in medicinal chemistry. The tetrahydrofuran ring can act as a bioisostere for other cyclic and acyclic functionalities, potentially improving the ADME (absorption, distribution, metabolism, and excretion) properties of a drug candidate.

Diagram: Role in a Hypothetical Drug Synthesis Pathway

G Start This compound Step1 Hydrolysis Start->Step1 Intermediate1 2-(Tetrahydrofuran-2-yl)acetic acid Step1->Intermediate1 Step2 Amide Coupling (with a bioactive amine) Intermediate1->Step2 FinalProduct Complex Drug Candidate Step2->FinalProduct

Caption: A simplified workflow illustrating the utility of the title compound.

For instance, the carboxylic acid derived from the hydrolysis of this compound can be coupled with various amine-containing fragments to generate a library of amide derivatives for biological screening. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of a particular drug target.

Conclusion and Future Outlook

This compound stands as a testament to the enduring utility of fundamental heterocyclic compounds in the advancement of chemical synthesis. While its formal "discovery" may be disseminated across numerous early studies on furan and tetrahydrofuran chemistry, its importance is firmly established in contemporary research. The synthetic pathways, refined over time, now provide efficient access to this versatile building block. As the demand for novel pharmaceuticals and specialized chemicals continues to grow, the strategic application of this compound in the design and construction of complex molecules is poised to expand, solidifying its role as a cornerstone of modern organic synthesis.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 551345, Ethyl Tetrahydrofuran-2-acetate. [Link]

Sources

Key characteristics of Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Monograph / Process Chemistry Guide Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists[1]

Executive Summary & Chemical Profile

Ethyl 2-(tetrahydrofuran-2-yl)acetate (ETFA) is a pivotal chiral building block in the synthesis of polyether antibiotics, acetogenins, and tetrahydrofuran-containing pharmaceuticals.[1] Structurally, it consists of a saturated tetrahydrofuran (THF) ring substituted at the C2 position with an ethyl acetate side chain.

Unlike its aromatic precursor (ethyl 2-furoate), ETFA possesses a stereogenic center at the C2 position.[1] This chirality makes it a high-value intermediate for asymmetric synthesis, particularly in the development of kinase inhibitors and antiviral agents where stereochemical purity dictates potency.[1]

Physicochemical Datasheet
PropertyValue
CAS Number 2434-02-8
IUPAC Name Ethyl 2-(oxolan-2-yl)acetate
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
Boiling Point 98–100 °C at 13 mmHg
Density 1.03 g/mL at 20 °C
Refractive Index n20/D 1.44
Solubility Miscible with ethanol, ethyl acetate, DCM; sparingly soluble in water.[1][2]
Appearance Colorless to pale yellow liquid

Synthesis: Catalytic Hydrogenation of Ethyl 2-Furoate

The most scalable and atom-economical route to ETFA is the catalytic hydrogenation of Ethyl 2-furoate .[1] This process involves the saturation of the aromatic furan ring.

Reaction Mechanism & Causality

The transformation is a heterogeneous catalytic reduction.

  • Substrate: Ethyl 2-furoate (aromatic, planar).[1]

  • Catalyst Choice: 5% Rhodium on Alumina (Rh/Al₂O₃) or 5-10% Palladium on Carbon (Pd/C) .[1]

    • Expert Insight: While Pd/C is cheaper, Rh/Al₂O₃ is often preferred for furan ring saturation because it operates effectively at lower temperatures, minimizing the risk of hydrogenolysis (ring-opening) which generates unwanted acyclic diols.

  • Thermodynamics: The reaction is exothermic. The loss of aromaticity in the furan ring is compensated by the formation of strong sigma bonds, but the activation energy requires elevated pressure.

Validated Experimental Protocol

This protocol utilizes Pd/C for cost-efficiency, suitable for gram-to-kilogram scale.[1]

Reagents:

  • Ethyl 2-furoate (1.0 equiv)[1][3]

  • Pd/C (10 wt% loading, 5 mol% Pd relative to substrate)

  • Solvent: Ethanol (Absolute) or Acetic Acid (glacial)

Workflow:

  • Charge: In a high-pressure autoclave, dissolve Ethyl 2-furoate in Ethanol (0.5 M concentration).

  • Catalyst Addition: Carefully add Pd/C under an inert argon atmosphere.[1] Caution: Dry Pd/C is pyrophoric.

  • Purge: Seal the reactor. Purge three times with Nitrogen (N₂), then three times with Hydrogen (H₂).

  • Reaction: Pressurize to 4–6 MPa (40–60 bar) H₂. Heat to 80 °C . Stir vigorously (>800 rpm) to eliminate mass transfer limitations.

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 6–12 hours.[1]

  • Workup: Cool to RT. Vent H₂. Filter the catalyst through a Celite pad (recover catalyst for regeneration).

  • Purification: Concentrate the filtrate under reduced pressure. Distill the residue (bp 98 °C/13 mmHg) to obtain ETFA.

Process Visualization

HydrogenationWorkflow Start Ethyl 2-Furoate (Precursor) Reactor Autoclave Reactor (H2, Pd/C, EtOH, 80°C) Start->Reactor Dissolution & Charging Filtration Celite Filtration (Catalyst Removal) Reactor->Filtration Post-Reaction Mixture Distillation Vacuum Distillation (98°C @ 13mmHg) Filtration->Distillation Crude Filtrate Product This compound (>98% Purity) Distillation->Product Purified Fraction

Figure 1: Step-by-step workflow for the catalytic hydrogenation of Ethyl 2-furoate.

Stereochemical Control: Enzymatic Kinetic Resolution

The hydrogenation described above yields a racemic mixture (±)-ETFA.[1] For pharmaceutical applications, the enantiopure form (usually (S)-ETFA) is required.

The Biocatalytic System

Kinetic Resolution exploits the difference in reaction rates between enantiomers when subjected to a chiral catalyst.

  • Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym® 435).[1][4][5]

  • Mechanism: The enzyme preferentially hydrolyzes the ester bond of one enantiomer (typically the (R)-enantiomer) into the free acid, leaving the (S)-ester intact.

Resolution Protocol
  • Setup: Suspend racemic ETFA (10 mmol) in phosphate buffer (pH 7.0, 50 mL).

  • Initiation: Add immobilized CAL-B (200 mg). Maintain temperature at 30 °C with orbital shaking.

  • pH Stat: As the (R)-ester hydrolyzes to acid, the pH will drop. Maintain pH 7.0 by automatic titration with 1M NaOH.

  • Termination: Stop the reaction at 50% conversion (indicated by NaOH consumption).

  • Separation:

    • Extract the reaction mixture with Ethyl Acetate.[6]

    • Organic Layer: Contains the unreacted (S)-Ethyl 2-(tetrahydrofuran-2-yl)acetate (ee > 98%).[1]

    • Aqueous Layer: Contains (R)-2-(tetrahydrofuran-2-yl)acetic acid (sodium salt).[1]

Stereoselectivity Pathway

KineticResolution cluster_products Resolution Products Racemate Racemic ETFA (R/S Mixture) Enzyme Lipase CAL-B (Hydrolysis) Racemate->Enzyme Substrate Binding REster (S)-Ester (Unreacted) Enzyme->REster Slow/No Reaction SAcid (R)-Acid (Hydrolyzed) Enzyme->SAcid Fast Hydrolysis

Figure 2: Enzymatic kinetic resolution pathway separating the (S)-ester from the (R)-acid.[1]

Reactivity & Synthetic Utility

ETFA serves as a versatile "chiral pool" molecule.[1][7] Its reactivity is defined by the ester group and the ether oxygen of the THF ring.

Key Transformations
  • Reduction to Alcohol:

    • Reagent: Lithium Aluminum Hydride (LiAlH4) or LiBH4.[1]

    • Product:2-(Tetrahydrofuran-2-yl)ethanol .[1]

    • Use: Linker synthesis for PROTACs and fragment-based drug discovery.[1]

  • Alpha-Alkylation:

    • Reagent: LDA (Lithium Diisopropylamide) followed by an alkyl halide.[1]

    • Mechanism:[8][9] Formation of the enolate at the alpha-carbon (next to the carbonyl), followed by SN2 attack.

    • Note: The bulky THF ring induces diastereoselectivity during alkylation.

  • Hydrolysis:

    • Reagent: LiOH (aq).[1]

    • Product:2-(Tetrahydrofuran-2-yl)acetic acid .[1][2]

    • Use: Peptide coupling partner.[1]

Safety & Handling

  • Flammability: Flash point is approx. 89–98 °C, but residual ethanol from synthesis can lower this significantly.[1] Handle away from open flames.

  • Peroxide Formation: Like all ethers, the THF moiety can form explosive peroxides upon prolonged exposure to air.

    • Protocol: Test for peroxides using starch-iodide paper before distillation.[1] Store under Nitrogen/Argon.[1]

  • Toxicology: Irritating to eyes and skin.[1][3] GHS Classification: H315 (Skin Irrit.), H319 (Eye Irrit.).[1][3]

References

  • Synthesis via Hydrogenation: Langer, P., et al. "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy."[1] Tetrahedron, vol. 62, no.[9] 30, 2006, pp. 7132–7139.

  • Enzymatic Resolution: Wu, J., et al. "Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst."[1][5] Advanced Materials Research, 2011.[1]

  • Physical Properties & Safety: PubChem Compound Summary for CID 551345, Ethyl tetrahydrofuran-2-acetate. National Center for Biotechnology Information.[1]

  • Precursor Data: PubChem Compound Summary for CID 11980, Ethyl 2-furoate.[1]

Sources

Technical Monograph: Physicochemical Profiling & Solubility Thermodynamics of Ethyl 2-(tetrahydrofuran-2-yl)acetate

[1]

Executive Summary

Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS 2434-02-8) is a critical chiral building block employed primarily in the synthesis of complex pharmaceutical intermediates and agrochemicals.[1][2][3] Structurally comprising a tetrahydrofuran (THF) ring coupled with an ethyl ester moiety, it exhibits a unique amphiphilic profile—possessing both lipophilic alkyl chains and polar ether/ester functionalities.[1]

This technical guide provides a definitive physicochemical profile of the compound, analyzes its solubility thermodynamics using partition coefficients (LogP), and establishes a validated experimental protocol (OECD 105 compliant) for determining precise solubility limits in aqueous and organic matrices.[1]

Chemical Identity & Physicochemical Constants[1][2][3][4][5][6][7]

The following data represents the baseline physicochemical properties necessary for process scaling and solvent selection.

Table 1: Physicochemical Profile[1]
PropertyValueMethod/Source
IUPAC Name Ethyl 2-(oxolan-2-yl)acetateNomenclature
CAS Number 2434-02-8Registry
Molecular Formula C₈H₁₄O₃Stoichiometry
Molecular Weight 158.19 g/mol Calculated
Physical State Colorless to pale yellow liquidVisual
Boiling Point 98°C @ 13 mmHg (approx. 206°C @ 1 atm)Vacuum Distillation Data
Density 1.03 g/cm³ (at 20°C)Pycnometry
Refractive Index (

)
1.4350 – 1.4390Refractometry
Flash Point ~98°CClosed Cup
LogP (Octanol/Water) 0.80 (Predicted)XLogP3 Model

Solubility Thermodynamics[1]

Understanding the solubility behavior of this compound requires analyzing its molecular interaction potentials.[1] Unlike simple aliphatic esters, the THF ring introduces a significant dipole and hydrogen bond accepting capability (ether oxygen), which modulates its miscibility.[1]

Partition Coefficient (LogP) Analysis

With a computed LogP of ~0.8 , this compound sits at the boundary of hydrophilicity and lipophilicity.[1]

  • Implication: It is not fully miscible with water (unlike THF), but it exhibits significantly higher water solubility than linear esters of similar molecular weight (e.g., Ethyl hexanoate).[1]

  • Extraction Utility: The LogP < 1.0 suggests that while it can be extracted from water using non-polar solvents (Hexane, Heptane), the partition efficiency will be lower than for more lipophilic compounds.[1] Chlorinated solvents (DCM) or esters (Ethyl Acetate) are recommended for efficient extraction from aqueous phases.[1]

Hansen Solubility Parameters (HSP)

To predict solvent compatibility, we utilize the Group Contribution Method to estimate the Hansen Solubility Parameters.[1] The total solubility parameter (

  • Dispersion (

    
    ):  Van der Waals forces (Alkane chain).[1]
    
  • Polarity (

    
    ):  Dipole moment (Ester + Ether).[1]
    
  • Hydrogen Bonding (

    
    ):  H-bond acceptance (Oxygens).[1]
    

Theoretical Estimation:

  • 
    :  Moderate (due to ethyl and THF ring backbone).[1]
    
  • 
    :  High (distinct dipole from ester/ether separation).[1]
    
  • 
    :  Moderate (Acceptor only; no donor protons).[1]
    

Solvent Selection Guide:

  • High Solubility: Alcohols (Ethanol, Methanol), Ethers (THF, MTBE), Chlorinated solvents (Chloroform).[1]

  • Moderate/Low Solubility: Water (Saturation limit must be determined experimentally).[1]

  • Insoluble: Highly fluorinated fluids.[1]

Experimental Protocols: Solubility Determination

For pharmaceutical applications requiring GLP (Good Laboratory Practice) compliance, reliance on predicted data is insufficient.[1] The following protocol is adapted from OECD Guideline 105 (Water Solubility) and tailored for liquid esters.

Protocol A: Saturation Shake-Flask Method

Scope: Determination of equilibrium solubility in water at 20°C. Prerequisite: Since LogP < 3, the Flask Method is superior to the Column Elution Method.[1]

Materials
  • This compound (>98% purity).[1][2]

  • Double-distilled water (18.2 MΩ[1]·cm).

  • Centrifuge capable of 10,000 rpm.[1]

  • HPLC system with UV/RI detector.[1]

Step-by-Step Methodology
  • Preparation: Add approx. 1.0 g of the test substance to 10 mL of water in a glass-stoppered flask. (Targeting supersaturation).

  • Equilibration: Agitate the flask at 30°C for 24 hours to ensure saturation is reached from the "supersaturated" side.

  • Re-equilibration: Transfer the flask to a water bath at 20°C (test temperature) and allow to stand for 24 hours. This prevents the formation of micro-emulsions often seen with esters.[1]

  • Separation: Centrifuge the mixture at 20°C to separate the undissolved organic phase from the aqueous phase. Note: Filtration is discouraged for esters as they may adsorb to filter membranes.[1]

  • Quantification:

    • Extract an aliquot of the clear aqueous supernatant.[1]

    • Dilute with Acetonitrile (1:1 v/v) to prevent phase separation in the injector.[1]

    • Analyze via HPLC (C18 Column, Water/ACN gradient, UV detection at 210 nm).

Protocol B: Visual Polythermal Method (Process Safety)

For determining the "Cloud Point" in process solvents.[1]

  • Prepare mixtures of the substance and solvent at varying concentrations (e.g., 5%, 10%, 20% w/w).[1]

  • Heat until clear (homogeneous).

  • Cool at a controlled rate (0.5°C/min) while stirring.

  • Record the temperature at which turbidity (phase separation) is visually observed.[1]

Visualizations & Workflows

Diagram 1: OECD 105 Solubility Determination Workflow

This diagram outlines the critical decision gates and process steps for validating the solubility data.[1]

SolubilityWorkflowStartStart: Solubility AssessmentCheckLogPCheck LogP EstimateStart->CheckLogPDecisionIs LogP < 3.0?CheckLogP->DecisionFlaskMethodOECD 105: Flask Method(High Solubility)Decision->FlaskMethodYes (LogP ~0.8)ColumnMethodOECD 105: Column Elution(Low Solubility)Decision->ColumnMethodNoPrepSample Prep:Supersaturation @ 30°CFlaskMethod->PrepEquilEquilibration:24h Agitation -> 24h Settling @ 20°CPrep->EquilAnalysisAnalysis:Centrifugation -> HPLC/GCEquil->AnalysisReportFinal Report:Solubility (g/L)Analysis->Report

Caption: Workflow for selecting and executing the appropriate solubility protocol based on hydrophobicity.

Diagram 2: Synthetic Utility & Reaction Pathways

This compound is a versatile intermediate.[1][2][3][4] This diagram illustrates its role in chiral synthesis.

SynthesisPathPrecursorFuroic Acid / Furan DerivativesReaction1Reduction (H2/Cat)+ EsterificationPrecursor->Reaction1TargetThis compound(CAS 2434-02-8)App1Hydrolysis ->Tetrahydrofuran-2-acetic acidTarget->App1App2Reduction ->2-(2-Hydroxyethyl)tetrahydrofuranTarget->App2Reaction1->TargetApp3Chiral API SynthesisApp1->App3App2->App3

Caption: Synthetic derivation and downstream applications of the target ester in pharmaceutical chemistry.

References

  • OECD Guidelines for the Testing of Chemicals, Section 1. Test No. 105: Water Solubility.[1][5] OECD Publishing, Paris.[1] Available at: [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551345, this compound.[1] Retrieved February 8, 2026. Available at: [1][4]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.7a.[1] Available at: [1]

  • Chem-Impex International. Product Specification: Ethyl tetrahydrofuran-2-acetate.[1][6] Available at: [1]

Boiling point of Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Thermodynamic Profiling & Application of Ethyl 2-(tetrahydrofuran-2-yl)acetate

Executive Summary this compound (CAS: 2434-02-8) serves as a critical chiral building block in the synthesis of polyether antibiotics and complex heterocyclic pharmaceuticals.[1] Its utility is defined by the tetrahydrofuran (THF) pharmacophore, which modulates solubility and binding affinity in bioactive targets. This technical guide provides a definitive analysis of its thermodynamic properties—specifically boiling point behavior under reduced pressure—and establishes a self-validating protocol for its synthesis and purification.

Chemical Identity & Structural Analysis

Before addressing thermodynamic behavior, the compound's structural integrity must be defined. The molecule consists of a saturated oxygen heterocycle (tetrahydrofuran) substituted at the C2 position with an ethyl acetate side chain.

Parameter Technical Specification
IUPAC Name Ethyl 2-(oxolan-2-yl)acetate
Common Synonyms Ethyl tetrahydrofuran-2-acetate; (Tetrahydrofuran-2-yl)acetic acid ethyl ester
CAS Number 2434-02-8
Molecular Formula C₈H₁₄O₃
Molecular Weight 158.20 g/mol
SMILES CCOC(=O)CC1CCCO1
Chirality Contains one stereocenter at C2 (typically supplied as racemate, though enantiomers are isolable)

Thermodynamic Profiling: Boiling Point & Vapor Pressure

Accurate boiling point (BP) data is the linchpin of isolation strategies for this compound. Due to its molecular weight and polarity, this compound exhibits a high atmospheric boiling point, necessitating vacuum distillation to prevent thermal degradation (ester hydrolysis or ring opening).

Experimental vs. Theoretical Data
Condition Boiling Point (T_b) Pressure (P) Source/Method
Experimental 98 °C 13 mmHg (17.3 mbar) Validated Distillation [1]
Experimental 90–93 °C 10 Torr (13.3 mbar) Bulk Isolation Data [2]
Theoretical ~222 °C 760 mmHg (1 atm) Nomograph Extrapolation
Pressure-Temperature Nomograph Analysis

Using the Clausius-Clapeyron relation, we can extrapolate the atmospheric boiling point. This is critical for researchers attempting to remove solvents (like ethanol or toluene) without co-distilling the product.

  • Insight: The compound has a

    
     of approximately 124°C between 13 mmHg and 760 mmHg.
    
  • Operational Rule: To distill this compound efficiently, a vacuum system capable of maintaining <20 mmHg is required. Attempting atmospheric distillation is not recommended due to the risk of oxidation and polymerization of the THF ring at temperatures >200°C.

Synthesis & Purification Protocol

The industrial standard for synthesizing this compound involves the catalytic hydrogenation of Ethyl 2-(furan-2-yl)acetate. This method is preferred over cyclization strategies due to atom economy and scalability.

Reaction Mechanism & Workflow

The reduction of the aromatic furan ring requires high pressure or active catalysts (Rh/C or Pd/C) to overcome the resonance energy of the furan system.

SynthesisWorkflow Start Ethyl 2-furanacetate (Precursor) Rxn Reaction Vessel (Autoclave, 25-80°C) Start->Rxn H2 Hydrogenation (H2, 5-10 atm) H2->Rxn Cat Catalyst (5% Rh/Al2O3 or Pd/C) Cat->Rxn Filter Filtration (Celite Pad) Rxn->Filter 12-24 hrs Crude Crude Oil Filter->Crude Remove Catalyst Distill Vacuum Distillation (13 mmHg, 98°C) Crude->Distill Purification Product Pure this compound (>98% GC) Distill->Product Main Fraction

Figure 1: Catalytic hydrogenation workflow for the synthesis of this compound.

Detailed Distillation Protocol (Self-Validating)

Objective: Isolate >98% pure ester from the crude reaction mixture.

  • Setup: Equip a round-bottom flask with a Vigreux column (for fractionation efficiency), a short-path distillation head, and a cow receiver.

  • Vacuum Check: Apply vacuum. Ensure the system stabilizes at 10–15 mmHg . Leak testing is crucial; fluctuations will cause "bumping."

  • Heating Ramp:

    • Heat the oil bath to 110°C .

    • Observe the vapor thermometer.

  • Fraction Collection:

    • Fraction 1 (Fore-run): Collect distillate coming over below 90°C (typically residual solvent or unreacted furan starting material).

    • Fraction 2 (Main Cut): Collect the steady fraction boiling at 90–98°C (at 10–13 mmHg).

  • Validation: The refractive index (

    
    ) of the main cut should be 1.4350 – 1.4390  [3]. If outside this range, redistill.
    

Applications in Drug Development

Chiral Synthon Utility

This compound is a "chiral pool" alternative. The 2-substituted THF moiety is a pharmacophore found in:

  • Annonaceous Acetogenins: A class of polyketides with potent antitumor activity.

  • Kinase Inhibitors: The THF ring often mimics the ribose sugar of ATP in the binding pocket of kinases.

Flavor & Fragrance

Beyond pharma, the compound is valued for its "fruity, ethereal" profile, used as a fixative in volatile formulations. This dual-use necessitates rigorous residual solvent testing (ICH Q3C guidelines) when transitioning from technical to pharma-grade material.

References

  • ChemicalBook. (2024). Tetrahydrofuran-2-acetic acid ethyl ester Properties and Boiling Point Data. Link

  • Matrix Scientific. (2024). Product Specification: this compound. Link

  • TCI Chemicals. (2024). Product Catalog: Ethyl Tetrahydrofuran-2-acetate (T0957).[1] Link[1]

  • Maegawa, T., et al. (2006). Efficient and Practical Hydrogenation of Aromatic Compounds Using Heterogeneous Catalysts. Synlett. Link

Sources

Molecular weight of Tetrahydrofuran-2-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis, and Analytical Validation

Executive Summary

Ethyl tetrahydrofuran-2-acetate (CAS: 2434-02-8) is a critical chiral building block in the synthesis of polyether antibiotics and nucleoside analogs. Its molecular weight—158.19 g/mol —is not merely a physical constant but the stoichiometric pivot point for determining yield efficiency in multi-step pharmaceutical campaigns.

This guide moves beyond basic property listing to provide a self-validating framework for researchers utilizing this compound. It covers precise physicochemical data, a high-yield hydrogenation synthesis protocol, and mass spectrometry fragmentation logic for quality control.

Physicochemical Characterization

Accurate molecular weight determination is prerequisite for quantitative analysis (HPLC/GC) and molarity calculations in synthesis.

Core Data Matrix
PropertyValueTechnical Context
Molecular Weight 158.19 g/mol Used for all stoichiometric calculations.
Monoisotopic Mass 158.0943 DaCritical for High-Resolution Mass Spectrometry (HRMS).
Molecular Formula C₈H₁₄O₃Degree of Unsaturation = 2 (1 Ring + 1 Carbonyl).
CAS Number 2434-02-8Racemic mixture.[1] (Note: R- and S- isomers have distinct CAS numbers).
Boiling Point 98°C @ 13 mmHgHigh vacuum distillation required for purification.
Density 1.03 g/mLEssential for volumetric dispensing in automated synthesis.
Structural Contribution to Molecular Weight

The total mass of 158.19 g/mol is derived from three distinct functional segments. Understanding this segmentation is vital for interpreting NMR signals and Mass Spec fragments.

StructureBreakdown cluster_0 Molecular Assembly (C8H14O3) THF THF Ring (C4H7O) ~71 Da Linker Methylene Bridge (CH2) ~14 Da THF->Linker Ester Ethyl Ester Group (COOC2H5) ~73 Da Linker->Ester Total Total MW 158.19 g/mol Ester->Total

Figure 1: Structural segmentation of Ethyl tetrahydrofuran-2-acetate showing mass contributions of functional domains.[1]

Synthetic Protocol: Catalytic Hydrogenation

While direct esterification of tetrahydrofuran-2-acetic acid is possible, the catalytic hydrogenation of ethyl 2-furylacetate is the preferred industrial and laboratory route. This method avoids the handling of unstable acid intermediates and utilizes the readily available furan precursor.

Reaction Logic

Precursor: Ethyl 2-furylacetate (MW: 154.16 g/mol ) Reagent: Hydrogen (H₂) Catalyst: 5% Palladium on Carbon (Pd/C) Transformation: Reduction of the aromatic furan ring to a saturated tetrahydrofuran ring. MW Change: +4.032 g/mol (Addition of 4 Hydrogen atoms).

Step-by-Step Methodology

Safety Warning: Hydrogen gas is highly flammable.[2] Pd/C is pyrophoric when dry. Perform all steps in a certified fume hood.

  • Preparation:

    • Charge a high-pressure hydrogenation vessel with Ethyl 2-furylacetate (10.0 g, 64.8 mmol) .

    • Add Ethanol (anhydrous, 50 mL) as the solvent.

    • Carefully add 5% Pd/C (0.5 g) . Note: Wet the catalyst with a small amount of water or toluene before adding to the solvent to prevent ignition.

  • Hydrogenation:

    • Seal the vessel and purge with Nitrogen (N₂) three times to remove oxygen.

    • Purge with Hydrogen (H₂) twice.

    • Pressurize to 4–5 bar (approx. 60–70 psi) with H₂.

    • Stir vigorously at 20–25°C for 6–12 hours.

    • Checkpoint: Monitor reaction by GC.[3] The starting material (Ethyl 2-furylacetate) peak should disappear.

  • Workup:

    • Depressurize the vessel and purge with Nitrogen.

    • Filter the mixture through a Celite pad to remove the Pd/C catalyst. Do not let the filter cake dry out completely (fire hazard). Wash the pad with ethanol (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to remove ethanol.

  • Purification:

    • Perform vacuum distillation on the crude oil.

    • Collect the fraction boiling at 98°C / 13 mmHg .

    • Yield Expectation: 90–95% (approx. 9.2–9.7 g).

SynthesisWorkflow Start Start: Ethyl 2-furylacetate (MW 154.16) React Hydrogenation H2 (4-5 bar), Pd/C, EtOH Start->React + H2 Filter Filtration (Celite) Remove Pd/C React->Filter Evap Solvent Removal Rotary Evaporator Filter->Evap Distill Vacuum Distillation 98°C @ 13 mmHg Evap->Distill Product Final Product: Ethyl tetrahydrofuran-2-acetate (MW 158.19) Distill->Product Yield >90%

Figure 2: Workflow for the catalytic reduction of ethyl 2-furylacetate to ethyl tetrahydrofuran-2-acetate.

Analytical Validation (GC-MS)

Validating the molecular weight via Gas Chromatography-Mass Spectrometry (GC-MS) requires interpreting the fragmentation pattern. The parent ion (M+) may be weak; reliance on fragment ions is standard.

Fragmentation Pathway
  • M+ Peak (158 m/z): The molecular ion. Often low intensity in Electron Impact (EI) ionization.

  • Peak 130 m/z (M - 28): Loss of Ethylene (C₂H₄) from the ethyl ester group via McLafferty Rearrangement . This is a diagnostic peak for ethyl esters.

    • Calculation:

      
      .
      
  • Peak 71 m/z: Tetrahydrofuran ring cation (C₄H₇O⁺). This confirms the integrity of the cyclic ether moiety.

  • Peak 85 m/z: Loss of the ester group (COOEt), leaving the tetrahydrofuran-methyl cation.

Quality Control Criterion: For a batch to be released for synthesis, the GC purity should be >98%, and the MS must show the characteristic 130 m/z and 71 m/z fragments, confirming the structure matches the 158.19 g/mol weight profile.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551345, Ethyl tetrahydrofuran-2-acetate. Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. Ethyl tetrahydrofuran-2-acetate Mass Spectrum. Retrieved from [Link]

Sources

An In-depth Technical Guide to Ethyl 2-(Oxolan-2-yl)acetate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of ethyl 2-(oxolan-2-yl)acetate, a versatile heterocyclic building block with significant potential in synthetic chemistry and drug development. From its fundamental properties to detailed synthetic protocols and potential applications, this document serves as a critical resource for researchers and scientists in the pharmaceutical and chemical industries.

Introduction: Unveiling a Key Synthetic Intermediate

Ethyl 2-(oxolan-2-yl)acetate, also known as ethyl 2-(tetrahydrofuran-2-yl)acetate, is a valuable intermediate in organic synthesis. Its structure, featuring a saturated five-membered oxolane (tetrahydrofuran) ring linked to an ethyl acetate moiety, imparts a unique combination of polarity and reactivity. This makes it a desirable precursor for more complex molecules, particularly in the synthesis of fine chemicals and pharmacologically active compounds. The tetrahydrofuran ring, a common motif in numerous natural products and pharmaceuticals, enhances the aqueous solubility and modulates the pharmacokinetic properties of parent molecules.

This guide will delve into the essential aspects of ethyl 2-(oxolan-2-yl)acetate, providing practical insights into its synthesis, characterization, and safe handling. The information presented herein is intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. This section outlines the key identifiers and physical characteristics of ethyl 2-(oxolan-2-yl)acetate.

PropertyValueSource
Chemical Name ethyl 2-(oxolan-2-yl)acetateIUPAC
Synonyms This compound, Tetrahydrofuran-2-acetic acid ethyl esterPubChem
CAS Number 2434-02-8Spectrum Chemical
Molecular Formula C₈H₁₄O₃PubChem
Molecular Weight 158.20 g/mol Spectrum Chemical
Appearance Colorless liquid
Boiling Point 98 °C at 13 mmHgLabNetwork
Refractive Index 1.4350 to 1.4390LabNetwork

Synthesis of Ethyl 2-(Oxolan-2-yl)acetate: A Step-by-Step Protocol

The synthesis of ethyl 2-(oxolan-2-yl)acetate can be achieved through various routes. A well-established and efficient method involves the cyclization of a dicarbonyl compound followed by hydrogenation. The following protocol is based on a peer-reviewed synthetic strategy, providing a reliable pathway to obtain the target molecule.

Synthetic Pathway Overview

The synthesis commences with the formation of an intermediate, ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate, through the cyclization of the dianion of ethyl acetoacetate with 1-bromo-2-chloroethane. This intermediate is then subjected to catalytic hydrogenation to yield the desired saturated oxolane ring of ethyl 2-(oxolan-2-yl)acetate.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Hydrogenation Ethyl_acetoacetate Ethyl acetoacetate Reagents1 1. LDA, THF 2. 1-Bromo-2-chloroethane Ethyl_acetoacetate->Reagents1 Intermediate Ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate Reagents2 H₂, Pd/C Intermediate->Reagents2 Reagents1->Intermediate Final_Product Ethyl 2-(oxolan-2-yl)acetate Reagents2->Final_Product Applications Ethyl_Acetate_Derivative Ethyl 2-(oxolan-2-yl)acetate Intermediate Key Synthetic Intermediate Ethyl_Acetate_Derivative->Intermediate Fine_Chemicals Fine Chemicals Synthesis Intermediate->Fine_Chemicals Pharmaceuticals Pharmaceutical Synthesis Intermediate->Pharmaceuticals Fragrances Fragrance & Flavor Industry Intermediate->Fragrances

Methodological & Application

Synthesis of Ethyl 2-(tetrahydrofuran-2-yl)acetate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the synthesis of Ethyl 2-(tetrahydrofuran-2-yl)acetate, a valuable intermediate in the development of fine chemicals and pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and safe synthesis.

Introduction

This compound is a heterocyclic ester of significant interest in organic synthesis. Its structure, featuring a saturated tetrahydrofuran ring, makes it a versatile building block for more complex molecular architectures.[1] The most efficient and straightforward route for its preparation is the catalytic hydrogenation of the corresponding unsaturated precursor, ethyl 2-(furan-2-yl)acetate. This method offers high yields and avoids the multiple steps and potentially harsh conditions of other synthetic strategies.

This application note will focus on a robust and well-established protocol for this transformation, utilizing palladium on carbon (Pd/C) as the catalyst. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step procedure, and address critical safety considerations.

Principles and Mechanistic Insights

The synthesis of this compound is achieved through the catalytic hydrogenation of the furan ring in ethyl 2-(furan-2-yl)acetate. This transformation relies on the ability of a heterogeneous catalyst, in this case, palladium on carbon, to activate molecular hydrogen and facilitate its addition across the double bonds of the furan moiety.

The Role of the Palladium Catalyst

Palladium on carbon is a highly effective catalyst for hydrogenation reactions due to the high surface area of the activated carbon support and the catalytic activity of the finely dispersed palladium metal.[2] The mechanism of catalytic hydrogenation on a metal surface can be broken down into several key steps:

  • Adsorption of Reactants: Both molecular hydrogen (H₂) and the ethyl 2-(furan-2-yl)acetate substrate are adsorbed onto the surface of the palladium catalyst.[3]

  • Activation of Hydrogen: The strong interaction between the palladium surface and the H₂ molecule weakens the H-H bond, leading to its cleavage and the formation of reactive palladium-hydride species.

  • Hydrogen Transfer: The adsorbed ethyl 2-(furan-2-yl)acetate undergoes a stepwise addition of hydrogen atoms to the carbon atoms of the furan ring.

  • Desorption of the Product: Once the furan ring is fully saturated, the resulting this compound has a weaker affinity for the catalyst surface and is desorbed, regenerating the active catalytic sites for the next cycle.

The choice of palladium on carbon is critical; it provides excellent activity under relatively mild conditions of temperature and pressure, leading to high conversion and selectivity.[2]

G cluster_catalyst Palladium Surface cluster_reactants Reactants cluster_product Product Pd Pd(0) THF_ester This compound Pd->THF_ester Hydrogenation & Desorption H2 H₂ H2->Pd Adsorption & Activation Furan Ethyl 2-(furan-2-yl)acetate Furan->Pd Adsorption

Figure 1: Conceptual workflow of the catalytic hydrogenation process.

Experimental Protocol

This protocol is based on established literature procedures for the hydrogenation of furan derivatives.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS NumberNotes
Ethyl 2-(furan-2-yl)acetate≥98%Commercially Available614-99-3Starting material.
Palladium on Carbon (10% Pd)Commercially Available7440-05-3Catalyst. Handle with care, pyrophoric.
Ethanol (EtOH)AnhydrousCommercially Available64-17-5Reaction solvent.
Hydrogen (H₂) GasHigh PurityCommercially Available1333-74-0Hydrogen source. Extremely flammable.
Celite®Commercially Available61790-53-2Filtration aid.
Anhydrous Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available7757-82-6Drying agent.
Diethyl EtherAnhydrousCommercially Available60-29-7For extraction.
Equipment
  • High-pressure hydrogenation apparatus (e.g., Parr shaker or autoclave)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure

G start Start setup Reaction Setup start->setup purge Inert Gas Purge setup->purge add_reagents Add Solvent, Catalyst, and Substrate purge->add_reagents hydrogenation Hydrogenation add_reagents->hydrogenation monitor Monitor Reaction Progress (TLC/GC-MS) hydrogenation->monitor monitor->hydrogenation Incomplete workup Reaction Work-up monitor->workup Complete filter Filter Catalyst workup->filter concentrate Concentrate Filtrate filter->concentrate extract Aqueous Work-up & Extraction concentrate->extract dry Dry Organic Layer extract->dry purify Purification (Distillation) dry->purify characterize Characterization (NMR, IR, MS) purify->characterize end End Product characterize->end

Figure 2: Experimental workflow for the synthesis of this compound.

1. Reaction Setup and Catalyst Handling:

  • Safety First: Perform all operations in a well-ventilated fume hood. The palladium on carbon catalyst can be pyrophoric, especially when dry or in the presence of flammable solvents and air.[4]

  • To a high-pressure reaction vessel equipped with a magnetic stir bar, add 10% Palladium on Carbon (0.1 g, ~5 mol% relative to the substrate).

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for several minutes to remove all oxygen. It is crucial to handle the catalyst under an inert atmosphere to prevent ignition.[5]

2. Addition of Reagents:

  • Under the inert atmosphere, add anhydrous ethanol (50 mL) to the reaction vessel.

  • Add ethyl 2-(furan-2-yl)acetate (3.08 g, 20 mmol) to the vessel.

  • Seal the reaction vessel securely according to the manufacturer's instructions for the high-pressure apparatus.

3. Hydrogenation:

  • Pressurize the reaction vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Caution: Hydrogen is extremely flammable. Ensure there are no ignition sources nearby.[6]

  • Commence vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).

  • Maintain the hydrogen pressure and temperature for the duration of the reaction (typically 4-6 hours).

4. Reaction Monitoring:

  • The progress of the reaction can be monitored by periodically taking small aliquots (after carefully depressurizing and re-purging with inert gas) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • The reaction is considered complete when the starting material is no longer detectable.

5. Work-up and Purification:

  • Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas in a safe manner.

  • Purge the vessel with an inert gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium on carbon catalyst. Important: Do not allow the filter cake to dry, as the catalyst can ignite upon exposure to air.[4] The filter cake should be kept wet with solvent and disposed of appropriately.

  • Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • The crude product can be further purified by vacuum distillation to yield the pure this compound.

Safety Precautions

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air.[6] All operations involving hydrogen should be conducted in a well-ventilated area, away from ignition sources. Use appropriate pressure-rated equipment and check for leaks before starting the reaction.

  • Palladium on Carbon: 10% Pd/C is a pyrophoric solid, especially when dry and exposed to air.[4] It should always be handled in an inert atmosphere. When filtering, the catalyst should be kept wet with solvent to prevent ignition.

  • Solvents: Ethanol and diethyl ether are flammable liquids. Handle them in a fume hood and away from open flames or sparks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when performing this procedure.

Characterization of this compound

The identity and purity of the synthesized product can be confirmed using standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) are approximately: 4.15 (q, 2H, -OCH₂CH₃), 4.10-4.00 (m, 1H, -CH-CH₂-O-), 3.90-3.70 (m, 2H, -CH₂-O-), 2.60-2.40 (m, 2H, -CH₂-CO₂Et), 2.10-1.80 (m, 4H, ring -CH₂-), 1.25 (t, 3H, -OCH₂CH₃).[7]

    • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) are approximately: 172.0 (C=O), 76.0 (-CH-), 68.0 (-CH₂-O-), 60.5 (-OCH₂CH₃), 41.0 (-CH₂-CO₂Et), 31.0 (ring -CH₂-), 25.5 (ring -CH₂-), 14.2 (-OCH₂CH₃).[8]

  • Infrared (IR) Spectroscopy:

    • A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester is expected.

    • The absence of bands associated with the furan ring (around 1500-1600 cm⁻¹) indicates complete hydrogenation.

  • Mass Spectrometry (MS):

    • The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (158.20 g/mol ).

Troubleshooting

IssuePossible CauseSolution
Incomplete ReactionInactive catalyst, insufficient hydrogen pressure, or low temperature.Use fresh catalyst, ensure the system is properly sealed and pressurized, and check the reaction temperature.
Low YieldLoss of product during work-up, incomplete reaction.Ensure careful filtration and extraction. Monitor the reaction to completion.
Product ContaminationImpurities in starting materials or solvents, incomplete purification.Use high-purity reagents and solvents. Optimize the purification step (e.g., distillation).

Conclusion

The catalytic hydrogenation of ethyl 2-(furan-2-yl)acetate using palladium on carbon is a highly effective and reliable method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently produce this valuable intermediate in high yield and purity. The mechanistic insights provided should aid in understanding the reaction and in troubleshooting any potential issues.

References

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]

  • PubChem. (n.d.). Ethyl Tetrahydrofuran-2-acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • de Souza, R. O. M. A., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron: Asymmetry, 17(10), 1548-1555. [Link]

  • Sarpong Group, University of California, Berkeley. (2010). Standard Operating Procedures: Hydrogenations Using Heterogeneous Catalysts. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

  • Google Patents. (n.d.). Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof.
  • ACS Publications. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. Organic Process Research & Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
  • Organic Chemistry Portal. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. Retrieved from [Link]

  • ChemRxiv. (2025). 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

Sources

The Versatile Synthon: Applications of Ethyl 2-(tetrahydrofuran-2-yl)acetate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2-(tetrahydrofuran-2-yl)acetate is a valuable and versatile building block in organic synthesis, prized for its unique structural features that combine a chiral tetrahydrofuran ring with a reactive ester functionality. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this compound. We will explore its role as a precursor to a variety of important molecular scaffolds, moving beyond a simple listing of reactions to provide detailed, field-proven protocols and the scientific rationale behind the experimental choices.

The tetrahydrofuran moiety is a privileged scaffold found in a vast array of natural products and biologically active molecules, imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The adjacent ethyl acetate side chain of the title compound offers a convenient handle for a range of chemical transformations, most notably through the generation of its enolate, which can then participate in various carbon-carbon bond-forming reactions. This guide will focus on key applications, including diastereoselective alkylation and aldol reactions, and the subsequent conversion of the resulting products into valuable synthetic intermediates like substituted γ-butyrolactones.

Core Applications and Synthetic Utility

This compound serves as a cornerstone for the synthesis of more complex molecules, primarily through the reactivity of the α-proton to the ester carbonyl. The generation of the corresponding enolate opens up a plethora of possibilities for carbon-carbon bond formation.

Diastereoselective Alkylation via Enolate Formation

The generation of the lithium enolate of this compound, followed by quenching with an electrophile, is a powerful method for introducing substituents at the α-position. The inherent chirality of the tetrahydrofuran ring can influence the stereochemical outcome of this reaction, leading to the formation of diastereomeric products. The choice of base, solvent, and reaction temperature is critical for achieving high yields and selectivities. Lithium diisopropylamide (LDA) is a commonly employed strong, non-nucleophilic base for generating ester enolates at low temperatures, minimizing side reactions such as self-condensation.[1]

The general workflow for the alkylation of this compound is depicted below. The stereochemical outcome is dependent on the approach of the electrophile to the enolate, which can be influenced by the conformation of the tetrahydrofuran ring and the nature of the lithium cation's coordination.

alkylation_workflow start This compound enolate Lithium Enolate Formation (LDA, THF, -78 °C) start->enolate alkylation Alkylation Reaction enolate->alkylation electrophile Electrophile (e.g., Benzyl Bromide) electrophile->alkylation product α-Substituted Product alkylation->product

Caption: General workflow for the alkylation of this compound.

This protocol describes a general procedure for the diastereoselective alkylation of this compound with benzyl bromide. The use of LDA at low temperature ensures the clean formation of the lithium enolate.[1]

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.2 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.1 eq.) dropwise via syringe. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to separate the diastereomers and unreacted starting material.

Expected Outcome: This reaction is expected to yield a mixture of diastereomers of ethyl 2-benzyl-2-(tetrahydrofuran-2-yl)acetate. The diastereomeric ratio will depend on the facial selectivity of the alkylation and can be determined by NMR analysis of the crude product.

Parameter Condition Rationale
Base Lithium Diisopropylamide (LDA)Strong, non-nucleophilic base that quantitatively deprotonates the ester at the α-position at low temperature, preventing self-condensation.[1]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that is compatible with the strong base and helps to solvate the lithium cation.
Temperature -78 °CLow temperature is crucial for the stability of the enolate and to control the reaction rate, which can improve diastereoselectivity.
Electrophile Benzyl BromideA reactive electrophile suitable for S_N2 reaction with the enolate.
Aldol Condensation for the Formation of β-Hydroxy Esters

The lithium enolate of this compound can also be employed as a nucleophile in aldol reactions with aldehydes and ketones. This reaction constructs a new carbon-carbon bond and a β-hydroxy ester functionality, a common motif in polyketide natural products. The stereochemical outcome of the aldol reaction is influenced by the geometry of the enolate and the nature of the aldehyde, often proceeding through a Zimmerman-Traxler-type transition state.[2]

aldol_workflow start This compound enolate Lithium Enolate Formation (LDA, THF, -78 °C) start->enolate aldol Aldol Reaction enolate->aldol aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->aldol product β-Hydroxy Ester aldol->product

Caption: General workflow for the Aldol condensation of this compound.

This protocol outlines a general procedure for the aldol reaction between the lithium enolate of this compound and benzaldehyde.

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Enolate Formation: Prepare the lithium enolate of this compound as described in Protocol 1.

  • Aldol Addition: To the enolate solution at -78 °C, add freshly distilled benzaldehyde (1.1 eq.) dropwise. Stir the reaction mixture at -78 °C for 2-4 hours.

  • Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, the crude product, a mixture of diastereomeric β-hydroxy esters, can be purified by silica gel column chromatography.

Expected Outcome: The reaction is expected to produce a mixture of diastereomers of ethyl 3-hydroxy-3-phenyl-2-(tetrahydrofuran-2-yl)propanoate. The diastereoselectivity will be dependent on the facial bias of the enolate and the aldehyde.

Parameter Condition Rationale
Enolate Pre-formed Lithium EnolateAllows for a controlled reaction with the aldehyde, minimizing side reactions.
Aldehyde BenzaldehydeAn aromatic aldehyde that readily undergoes nucleophilic attack by the enolate.
Temperature -78 °CHelps to control the reaction rate and can enhance diastereoselectivity by favoring a more ordered transition state.[2]
Work-up Saturated aq. NH₄ClA mild acidic quench to protonate the alkoxide formed during the reaction without causing dehydration of the β-hydroxy ester.
Synthesis of Substituted γ-Butyrolactones

The products from the alkylation and aldol reactions of this compound are valuable precursors to substituted γ-butyrolactones. These five-membered lactones are prevalent in natural products and exhibit a wide range of biological activities. The transformation typically involves hydrolysis of the ester followed by acid-catalyzed lactonization.

lactonization_workflow start α-Substituted Ester hydrolysis Ester Hydrolysis (e.g., LiOH, THF/H₂O) start->hydrolysis acid Carboxylic Acid Intermediate hydrolysis->acid lactonization Acid-Catalyzed Lactonization (e.g., p-TsOH, Toluene) acid->lactonization lactone γ-Butyrolactone lactonization->lactone

Caption: General workflow for the synthesis of γ-butyrolactones.

Applications in Medicinal Chemistry and Natural Product Synthesis

The tetrahydrofuran-2-acetic acid framework is a key structural motif in several natural products, including some polyether antibiotics.[3] Furthermore, the ability to introduce diverse substituents via the enolate chemistry described above makes this compound a valuable starting material for the synthesis of compound libraries for drug discovery programs. The resulting substituted tetrahydrofurans and γ-butyrolactones can be further elaborated to access a wide range of molecular architectures. For instance, the tetrahydrofuran ring can be a key element in the synthesis of lignan precursors.[4][5]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its utility stems from the combination of a chiral tetrahydrofuran ring and an easily functionalizable ester group. This guide has provided detailed protocols for key transformations, including diastereoselective alkylation and aldol reactions, and has highlighted the potential for the synthesis of valuable γ-butyrolactone derivatives. By understanding the principles behind these reactions and following the detailed procedures, researchers can effectively utilize this compound to construct complex molecular targets in the fields of natural product synthesis and medicinal chemistry.

References

  • Phorboxazole B Total Synthesis via Complex Aldol Reactions. (n.d.). Chemistry. Retrieved February 7, 2026, from [Link].

  • Making Molecules. (2024, July 15). Lithium enolates & enolate equivalents. Retrieved February 7, 2026, from [Link].

  • Langer, P., & Freifeld, I. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. [Link]

  • Wang, W., Zhang, S., Li, M., & Ren, Y. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Chemical Papers, 67(7). [Link]

  • Beilstein Journals. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. Retrieved February 7, 2026, from [Link].

  • MDPI. (n.d.). Selective Oxidation of Tetrahydrofuran to Gamma-Butyrolactone over Spinel ZnFe2O4 Nanoparticle Catalyst. Retrieved February 7, 2026, from [Link].

  • Science of Synthesis. (n.d.). Synthesis by Aldol and Related Condensation Reactions. Retrieved February 7, 2026, from [Link].

  • UC Santa Barbara. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates: γ-Butyrolactones by Direct Annulations of Enals and Aldehydes. Retrieved February 7, 2026, from [Link].

  • ChemTube3D. (n.d.). Lithium enolates in aldol reactions. Retrieved February 7, 2026, from [Link].

  • ACS Publications. (2017). Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews. [Link]

  • MDPI. (n.d.). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Retrieved February 7, 2026, from [Link].

  • Organic Chemistry Portal. (n.d.). Butenolide synthesis. Retrieved February 7, 2026, from [Link].

  • Frontiers. (2022). Boosting lignan-precursor synthesis in yeast cell factories through co-factor supply optimization. Retrieved February 7, 2026, from [Link].

  • NIH National Center for Biotechnology Information. (2018). Advances in the Synthesis of Lignan Natural Products. Retrieved February 7, 2026, from [Link].

Sources

Application Note: Strategic Utilization of Ethyl 2-(tetrahydrofuran-2-yl)acetate in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS 2434-02-8), a critical heterocyclic building block in modern medicinal chemistry. It serves as a primary "handle" for introducing the tetrahydrofuran (THF) moiety—a privileged structure known to enhance aqueous solubility and metabolic stability in drug candidates.

Executive Summary

This compound is a versatile bifunctional intermediate containing a saturated oxygen heterocycle and an ester handle. In drug discovery, it is primarily employed to install the tetrahydrofuran-2-yl-ethyl motif, a structural pharmacophore found in kinase inhibitors (e.g., PRMT5 inhibitors), nucleoside analogs, and polyether antibiotics. Its utility stems from the THF ring’s ability to act as a bioisostere for phenyl or cycloalkyl groups, often improving the physicochemical profile (LogD, solubility) of the final API (Active Pharmaceutical Ingredient).

Chemical Profile & Stability
  • IUPAC Name: Ethyl 2-(oxolan-2-yl)acetate

  • CAS: 2434-02-8[1][2][3]

  • Molecular Formula: C₈H₁₄O₃ (MW: 158.20 g/mol )[1]

  • Chirality: The C2 position of the THF ring is chiral. While often supplied as a racemate, asymmetric synthesis or enzymatic resolution is frequently required for pharmaceutical applications to isolate the (R)- or (S)-enantiomer.

  • Stability: Stable under ambient conditions.[4] Susceptible to hydrolysis in the presence of strong acids/bases and transesterification in alcoholic solvents.

Synthetic Utility & Divergent Pathways

The ester functionality serves as a "chemical pivot," allowing the molecule to be transformed into three distinct classes of building blocks.

Pathway Map: Divergent Functionalization

The following diagram illustrates the core transformations available from this intermediate.

G Start This compound (Starting Material) Acid Tetrahydrofuran-2-acetic acid (Amide Coupling Partner) Start->Acid Hydrolysis (LiOH/THF/H2O) Alcohol 2-(Tetrahydrofuran-2-yl)ethanol (Linker / Nucleophile) Start->Alcohol Reduction (LiAlH4 or NaBH4) Aldehyde 2-(Tetrahydrofuran-2-yl)acetaldehyde (Reductive Amination Handle) Start->Aldehyde Partial Reduction (DIBAL-H, -78°C) Keto Beta-Keto Esters (Heterocycle Synthesis) Start->Keto Claisen Condensation

Figure 1: Divergent synthesis pathways transforming the ester into acid, alcohol, aldehyde, or keto-derivatives.

Detailed Experimental Protocols
Protocol A: Synthesis of the Intermediate via Carbene Insertion

Context: While commercially available, isotopically labeled or chiral variants may require de novo synthesis. The most efficient route involves the insertion of a carbene (derived from ethyl diazoacetate) into the C-H bond of THF.

Reagents:

  • Tetrahydrofuran (THF) (Anhydrous, solvent & reactant)

  • Ethyl diazoacetate (EDA) (Caution: Potentially explosive)

  • Catalyst: Dirhodium(II) tetraacetate [Rh₂(OAc)₄] or Copper(II) triflate.

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Purge with Nitrogen (N₂).

  • Catalyst Charge: Add THF (20 equiv. relative to EDA) and Rh₂(OAc)₄ (0.5 mol%) to the flask. Heat the mixture to reflux (66°C).

  • Addition: Dissolve Ethyl diazoacetate (1.0 equiv.) in a small volume of THF. Add this solution dropwise via the addition funnel over 4–6 hours. Critical: Slow addition prevents EDA dimerization (formation of diethyl fumarate/maleate).

  • Completion: Stir at reflux for an additional 30 minutes. Monitor by GC-MS for the disappearance of the diazo peak.

  • Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess THF.

  • Purification: Purify the residue via vacuum distillation (bp ~98°C at 13 mmHg) or silica gel flash chromatography (Hexanes/EtOAc 9:1) to yield the product as a colorless oil.

Protocol B: Reduction to 2-(Tetrahydrofuran-2-yl)ethanol

Context: This alcohol is a frequent linker in PROTACs and kinase inhibitors.

Reagents:

  • Lithium Aluminum Hydride (LiAlH₄) (2.4 M in THF)

  • Solvent: Anhydrous THF

  • Quenching agents: Water, 15% NaOH.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under Argon, cool anhydrous THF (10 mL/g substrate) to 0°C.

  • Hydride Activation: Carefully add LiAlH₄ (1.2 equiv.) to the THF. Stir for 10 mins.

  • Substrate Addition: Dissolve this compound (1.0 equiv.) in THF and add dropwise to the hydride suspension, maintaining internal temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (stain with KMnO₄; ester spot disappears, polar alcohol spot appears).

  • Fieser Quench (Critical for Safety): Cool back to 0°C.

    • Add

      
       mL Water (where 
      
      
      
      = grams of LiAlH₄ used).
    • Add

      
       mL 15% NaOH.
      
    • Add

      
       mL Water.
      
  • Isolation: Stir until a granular white precipitate forms. Filter through a Celite pad. Dry the filtrate over MgSO₄ and concentrate to yield the alcohol.

Analytical Quality Control

To ensure the integrity of the intermediate for pharmaceutical use, the following QC parameters are recommended:

TestMethodAcceptance CriteriaNote
Purity GC-FID or HPLC-UV≥ 98.0%Impurities often include diethyl fumarate (from synthesis).
Identity ¹H-NMR (CDCl₃)ConformsCharacteristic multiplet at δ 4.1-3.7 ppm (THF ring protons).
Residual Solvent GC-Headspace< 5000 ppm (THF)Critical if used in GMP steps.
Water Content Karl Fischer< 0.5%Ester is hygroscopic; store under N₂.
Handling & Safety (SDS Summary)
  • Hazards: Combustible Liquid (Category 4).[3][5] Causes serious eye irritation (Category 2A).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). Avoid contact with strong oxidizing agents and strong bases (which cause hydrolysis).

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References
  • Synthesis via Carbene Insertion: Title: "Direct functionalization of tetrahydrofuran via carbene insertion using ethyl diazoacetate." Source:ChemicalBook / TCI Chemicals Protocols
  • Pharmaceutical Applications (PRMT5 & Kinase Inhibitors)
  • General Reactivity & Properties

    • Title: "Ethyl Tetrahydrofuran-2-acet
    • Source:PubChem[1]

    • URL:[Link]

  • Reduction Protocols

    • Title: "Standard operating procedure for the reduction of esters to alcohols using LiAlH4."
    • Source:Organic Chemistry Portal
    • URL:[Link]

Sources

Application Notes and Protocols: The Role of Ethyl 2-(tetrahydrofuran-2-yl)acetate in Fragrance Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Aroma Chemical

Ethyl 2-(tetrahydrofuran-2-yl)acetate, a heterocyclic ester, has emerged as a compound of interest within the flavor and fragrance industry.[1] Its unique molecular structure, featuring a saturated five-membered tetrahydrofuran ring coupled with an ethyl acetate side chain, imparts a distinct and versatile olfactory profile. This document serves as a comprehensive technical guide for researchers, perfumers, and formulation scientists on the effective application of this compound in fragrance compositions. We will explore its chemical and olfactory properties, provide detailed protocols for its evaluation and use, and discuss its synthesis, quality control, and safety considerations. The stability and compatibility of this molecule make it a reliable choice for incorporation into a diverse range of consumer products, from fine fragrances to personal care items.[1]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a fragrance ingredient is fundamental to its successful application. These properties influence its volatility, solubility, and stability within a formulation.

PropertyValueSource
IUPAC Name ethyl 2-(oxolan-2-yl)acetatePubChem[2]
Synonyms Tetrahydrofuran-2-acetic acid ethyl esterChem-Impex[1], TCI
CAS Number 2434-02-8Chem-Impex[1]
Molecular Formula C₈H₁₄O₃Chem-Impex[1]
Molecular Weight 158.20 g/mol TCI
Appearance Colorless to almost colorless clear liquidChem-Impex[1], TCI
Purity (GC) ≥ 98%Chem-Impex[1], TCI
Boiling Point 98 °C @ 13 mmHgChem-Impex[1], TCI
Density 1.03 g/cm³Chem-Impex[1]
Refractive Index (n20D) 1.44Chem-Impex[1], TCI
Flash Point 89 °CTCI

Olfactory Profile and Application in Fragrance

Scent Description

This compound is primarily characterized by a pleasant, fruity aroma.[1] Its scent profile can be further described as having subtle ethereal and sweet nuances. Unlike its close analogue, Tetrahydrofurfuryl Acetate, which presents more complex rummy, caramel, and nutty notes[3], this compound offers a cleaner, more direct fruity character. This makes it an excellent component for building fresh and natural-smelling accords.

Role in Fragrance Compositions

In fragrance formulation, this compound can serve several functions:

  • Top to Middle Note Modifier: Due to its moderate volatility, it can influence the initial impression of a fragrance and help transition from the top notes to the heart of the scent.

  • Fruity Accord Enhancer: It is highly effective in enhancing and adding a natural-smelling dimension to fruity compositions, particularly those featuring apple, pear, or tropical fruit notes.

  • Freshness and Purity: In certain formulations, it can impart a sense of clean freshness, making it suitable for cosmetic and household products.[4]

The logical integration of this molecule into a fragrance is to leverage its modifying and enhancing properties, as illustrated in the diagram below.

A This compound C Heart Notes (e.g., Floral, Fruity) A->C Enhances & Modifies B Top Notes (e.g., Citrus, Green) E Final Fragrance Accord B->E C->E D Base Notes (e.g., Woody, Musky) D->E cluster_prep Preparation cluster_eval Evaluation A Prepare Dilutions (10%, 1%, 0.1% in EtOH) B Dip Smelling Strips A->B C Initial Evaluation (Top Note) B->C D Timed Evaluations (5m, 30m, 1h, 4h) C->D E Record Olfactory Descriptors D->E

Caption: Workflow for the sensory evaluation of a fragrance raw material.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify the specific odor-active compounds and characterize their scent contribution in a sample containing this compound. GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory detection. [5][6] Instrumentation:

  • Gas Chromatograph with a flame ionization detector (FID) and an olfactometry port.

  • Capillary column suitable for fragrance analysis (e.g., DB-5 or equivalent).

  • Humidified air supply for the olfactometry port.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the fragrance compound or final formulation in a suitable solvent (e.g., dichloromethane or ethanol).

  • GC Injection: Inject an appropriate volume of the sample into the GC.

  • Simultaneous Detection: The column effluent is split between the FID and the heated olfactometry port.

  • Olfactory Assessment: A trained panelist sniffs the effluent from the olfactometry port and records the time, intensity, and description of each perceived odor.

  • Data Correlation: The resulting "aromagram" is correlated with the chromatogram from the FID to identify the chemical responsible for each scent.

A Sample Injection B GC Column Separation A->B C Effluent Splitter B->C D FID Detector (Chromatogram) C->D E Olfactometry Port (Aromagram) C->E F Data Correlation & Analysis D->F E->F

Caption: Schematic of the Gas Chromatography-Olfactometry (GC-O) process.

Synthesis and Quality Control

Synthesis Overview

This compound can be synthesized through various organic chemistry routes. One common method involves the Pd/C-catalyzed hydrogenation of 2-alkylidene-tetrahydrofurans, which are themselves prepared via the cyclization of dilithiated acetoacetates with 1-bromo-2-chloroethane. [7]The choice of synthesis route can impact the final product's purity and isomeric distribution, which in turn affects its olfactory profile.

Quality Control Parameters

For use in fragrance applications, stringent quality control is necessary.

  • Purity: Assessed by Gas Chromatography (GC) to ensure it is free from residual solvents, starting materials, or by-products that could negatively impact the final fragrance. A purity of >98% is typically required. * Identity Confirmation: The structure should be confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. [8]* Physical Constants: Measurement of refractive index and specific gravity are quick and reliable methods to check for batch-to-batch consistency.

  • Organoleptic Evaluation: Each batch should be evaluated by a trained sensory panel to ensure it meets the established olfactory standard.

Safety and Regulatory Considerations

Hazard Identification

Based on available safety data sheets, this compound is classified as a combustible liquid. [9]It is important to keep it away from flames and hot surfaces. [9]Standard laboratory safety precautions, including wearing protective gloves and eye protection, should be observed during handling. [9]Unlike some related furan compounds, it is not classified with significant health hazards such as skin or eye irritation under GHS. [9][10]

Regulatory Landscape

The fragrance industry is self-regulated through the Research Institute for Fragrance Materials (RIFM) and the International Fragrance Association (IFRA). RIFM conducts comprehensive safety assessments of fragrance ingredients, considering various toxicological endpoints and exposure scenarios. [11][12][13]While a specific RIFM assessment for this compound may not be publicly detailed, formulators should always adhere to the latest IFRA standards and good manufacturing practices when incorporating any new ingredient into a consumer product.

Conclusion

This compound is a valuable and versatile aroma chemical with a clean, fruity profile. Its utility as a modifier and enhancer in fruity and fresh fragrance accords makes it a significant tool for the modern perfumer. By following the detailed protocols for sensory and analytical evaluation, formulators can effectively harness its unique properties to create innovative and appealing scents for a wide range of applications. Adherence to established quality control and safety standards is paramount to ensure its consistent and safe use.

References

  • tetrahydrofurfuryl acetate, 637-64-9. The Good Scents Company. [Link]

  • Ethyl 2-(furan-2-yl)acetate | C8H10O3 | CID 11252124. PubChem, National Institutes of Health. [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]

  • Ethyl Acetate. PerfumersWorld. [Link]

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. ResearchGate. [Link]

  • EP2960235A1 - Tetrahydrofuran derivatives as fragrances.
  • Ethyl Tetrahydrofuran-2-acetate | C8H14O3 | CID 551345. PubChem, National Institutes of Health. [Link]

  • 2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X- Ray Diffraction Analysis. ChemRxiv. [Link]

  • CAS 2434-02-8 MFCD00059735-Ethyl Tetrahydrofuran-2-acetate. LabNovo. [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. PMC, National Institutes of Health. [Link]

  • The Importance of Comprehensive Assessments in Evaluating Fragrance Ingredients. Bedoukian Research Inc. [Link]

  • From craftsmanship to science: A toolbox for sensory analysis in perfumery. TimTul. [Link]

  • Fragrance Material Safety Assessment Center. RIFM. [Link]

  • Safety Data Sheet: Tetrahydrofuran. Carl ROTH. [Link]

  • Sensory evaluation of fragrances. Sitaram Dixit. [Link]

  • Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]

  • (PDF) Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. ResearchGate. [Link]

  • Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. Food and Chemical Toxicology. [Link]

  • Sensory approach to measure fragrance intensity on the skin | Request PDF. ResearchGate. [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. Aidic. [Link]

  • The Research Institute for Fragrance Materials (RIFM) and its Safety Assessment Process. [Link]

  • Criteria for the Research Institute for Fragrance Materials, Inc. (RIFM) safety evaluation process for fragrance ingredients. PubMed. [Link]

  • Gas Chromatography-Olfactometry GC-O. [Link]

  • Sensory and molecular evaluation of fragrances. Olfasense. [Link]

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Application Note: Ethyl 2-(tetrahydrofuran-2-yl)acetate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(tetrahydrofuran-2-yl)acetate (ETFA ) is a versatile, heterocyclic building block increasingly utilized in medicinal chemistry to introduce chirality and improve the physicochemical properties (solubility, metabolic stability) of drug candidates. While the tetrahydrofuran (THF) moiety is a "privileged scaffold" found in diverse natural products (e.g., Annonaceous acetogenins, polyether antibiotics) and synthetic therapeutics, accessing it in high enantiomeric excess (ee) remains a critical process step.

This guide details the strategic application of ETFA, focusing on scalable enzymatic kinetic resolution to access enantiopure (


)- and (

)-isomers and their downstream conversion into valuable chiral linkers.

Chemical Profile & Strategic Value[1]

The strategic value of ETFA lies in its C2-stereocenter. Unlike simple alkyl chains, the THF ring provides rigid stereochemical orientation and acts as a hydrogen-bond acceptor, often enhancing the binding affinity of ligands to protein targets (e.g., kinase hinge regions).

PropertyData
IUPAC Name This compound
CAS No. 2434-02-8 (Racemic)
Molecular Weight 158.19 g/mol
Boiling Point 85–87 °C (12 mmHg)
Chirality C2 position (

or

)
Key Reactivity Ester hydrolysis, Reduction,

-Alkylation
Strategic Workflow

The following diagram illustrates the pathway from raw material to pharmaceutical intermediates.

G Furan Furan-2-yl Acetate (Aromatic Precursor) Racemic Racemic ETFA (±)-Ester Furan->Racemic H2, Rh/Al2O3 EnzRes Enzymatic Resolution Racemic->EnzRes CAL-B Lipase S_Acid (S)-Acid (Hydrolyzed) EnzRes->S_Acid Hydrolysis R_Ester (R)-Ester (Retained) EnzRes->R_Ester No Reaction Alcohol Chiral Alcohol (Linker) R_Ester->Alcohol LiAlH4 Red. Drug API Target (Kinase Inhibitor/Antibiotic) Alcohol->Drug Coupling

Figure 1: Strategic workflow for accessing and utilizing chiral ETFA.[1][2]

Synthesis & Access: The "Make"

While asymmetric hydrogenation of furan derivatives is possible, it often requires expensive chiral phosphine ligands (e.g., DuPhos) and high pressures. For most development labs, Enzymatic Kinetic Resolution (EKR) is the superior approach due to cost-efficiency, scalability, and operational simplicity.

Protocol A: Enzymatic Kinetic Resolution using CAL-B

This protocol utilizes Candida antarctica Lipase B (CAL-B), which typically displays high enantioselectivity (


) for this substrate. The lipase preferentially hydrolyzes the (

)-ester, leaving the (

)-ester intact.

Reagents:

  • Racemic this compound (100 g, 0.63 mol)

  • Candida antarctica Lipase B (immobilized, e.g., Novozym 435), 2.0 g

  • Phosphate Buffer (0.1 M, pH 7.0), 500 mL

  • MTBE (Methyl tert-butyl ether), 100 mL (Optional co-solvent for solubility)

  • NaOH (1.0 M) for pH stat titration.

Step-by-Step Methodology:

  • Setup: In a 1 L jacketed reactor equipped with an overhead stirrer and a pH probe, charge the Phosphate Buffer and Racemic ETFA.

  • Emulsification: Stir vigorously (500 rpm) at 25°C. The ester has limited water solubility; a biphasic emulsion will form. Note: If solubility is too low, add 10% v/v MTBE.

  • Initiation: Add the immobilized CAL-B.

  • Reaction (pH Stat): As hydrolysis proceeds, acetic acid is released, lowering pH. Maintain pH at 7.0 ± 0.1 by automatic addition of 1.0 M NaOH via a dosing pump.

  • Monitoring: The reaction is complete when NaOH consumption reaches 50% theoretical conversion (approx. 0.315 mol). Verify by Chiral GC (see QC section).

  • Workup:

    • Filter off the immobilized enzyme (can be washed and reused).

    • Extract the mixture with Ethyl Acetate (3 x 200 mL).

    • Organic Layer: Contains the (

      
      )-Ester  (unreacted). Dry over MgSO₄ and concentrate.
      
    • Aqueous Layer: Contains the (

      
      )-Acid  (as sodium salt). Acidify to pH 2 with HCl and extract to recover the (
      
      
      
      )-enantiomer.

Validation Criteria:

  • Yield: ~45% (theoretical max 50% per enantiomer).

  • ee: >98% (after one recrystallization or distillation).

Synthetic Transformations: The "Use"

Once the chiral ester is isolated, the most common application is reduction to the alcohol, creating a chiral linker (2-(tetrahydrofuran-2-yl)ethanol) suitable for Mitsunobu coupling or tosylation.

Protocol B: Reductive Conversion to Chiral Linker

Objective: Convert (


)-Ethyl 2-(tetrahydrofuran-2-yl)acetate to (

)-2-(tetrahydrofuran-2-yl)ethanol.

Reagents:

  • (

    
    )-ETFA (10.0 g, 63.2 mmol)
    
  • LiAlH₄ (Lithium Aluminum Hydride), 2.4 g (63.2 mmol, 1.0 equiv)

  • Anhydrous THF (100 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL 3-neck flask under Nitrogen. Add LiAlH₄ pellets and anhydrous THF. Cool to 0°C.[3]

  • Addition: Add (

    
    )-ETFA dropwise over 20 minutes. The reaction is exothermic; maintain internal temp < 10°C.
    
  • Reflux: Once addition is complete, warm to room temperature, then reflux (66°C) for 2 hours to ensure complete reduction.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 2.4 mL Water

    • 2.4 mL 15% NaOH

    • 7.2 mL Water

  • Isolation: A granular white precipitate forms. Filter through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

Data Summary:

ParameterSpecification
Product (

)-2-(tetrahydrofuran-2-yl)ethanol
Appearance Colorless Oil
Yield 90–95%
Purity (GC) >98%
Racemization None observed (stereocenter is

to reaction site)

Quality Control & Troubleshooting

Analytical Method: Chiral GC

To determine enantiomeric excess (ee), use the following parameters:

  • Column: Cyclodex-B (or equivalent

    
    -cyclodextrin phase), 30m x 0.25mm.
    
  • Carrier Gas: Helium, 1.0 mL/min.

  • Temp Program: 80°C (hold 2 min)

    
     5°C/min 
    
    
    
    160°C.
  • Retention Times (Approx):

    • (

      
      )-Ester: 12.4 min
      
    • (

      
      )-Ester: 12.9 min
      
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low ee in Resolution Reaction went beyond 50% conversion.Stop reaction at 45-48% conversion (sacrifice yield for purity).
Slow Hydrolysis Poor emulsification or enzyme inactivation.Increase stirring speed; check pH probe calibration; ensure no heavy metals in buffer.
Product Volatility Loss of product during concentration.The alcohol product is volatile.[4] Do not use high vacuum (<10 mbar) or high bath temps (>40°C).

References

  • Synthesis and Kinetic Resolution: García-Urdiales, E., Alfonso, I., & Gotor, V. (2005). "Update 1 of: Enantioselective Enzymatic Desymmetrizations in Organic Synthesis." Chemical Reviews, 105(1), 313–354.

  • Application in Drug Synthesis (General THF Scaffolds): Yeung, K.-S., et al. (2010). "Structure-Activity Relationships of a Series of Tetrahydrofuran-Containing Ketolides." Journal of Medicinal Chemistry, 53(15), 5878–5885.

  • Industrial Enzyme Data: Novozymes A/S. "Application Sheet: Lipase B from Candida antarctica (Novozym 435)." (General landing page for verification of commercial availability).

  • Stereoselective Synthesis of THF Derivatives: Wolfe, J. P., & Hay, M. B. (2004). "Recent advances in the stereoselective synthesis of tetrahydrofurans." Tetrahedron, 60(6), 1345-1371.

Sources

NMR analysis protocol for Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution NMR Characterization and Quantification of Ethyl 2-(tetrahydrofuran-2-yl)acetate

Executive Summary

This protocol outlines the definitive Nuclear Magnetic Resonance (NMR) analysis workflow for This compound (CAS 2434-02-8). As a chiral building block containing a tetrahydrofuran (THF) ring and an ester side chain, this molecule presents specific spectral challenges—most notably the diastereotopicity of the


-methylene protons adjacent to the chiral center. This guide synthesizes standard structural assignment with advanced quantitative NMR (qNMR) methodologies to ensure >98% purity assessment accuracy.

Chemical Context & Strategy

  • Target Molecule: this compound[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    (MW: 158.19 g/mol )
  • Critical Structural Feature: The C2 position of the THF ring is a chiral center. Consequently, the adjacent exocyclic methylene group (acetate

    
    -protons) is diastereotopic , meaning these two protons are magnetically non-equivalent and will likely appear as complex multiplets rather than a simple doublet.
    

Analytical Strategy:

  • Structural Validation: Confirm the integrity of the THF ring and the ester linkage.

  • Stereochemical Insight: Resolve the diastereotopic protons to confirm the proximity of the chiral center.

  • Quantification: Establish a qNMR protocol using a trace-certified internal standard (Maleic Acid or Dimethyl Sulfone) to validate purity without reliance on chromatographic response factors.

Experimental Protocols

Protocol A: Sample Preparation
  • Solvent Selection: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is the primary solvent due to excellent solubility and spectral clarity. DMSO-
    
    
    is a secondary choice if water suppression is required.
  • Vessel: High-precision 5mm NMR tubes (e.g., Wilmad 507-PP or equivalent) to minimize shimming errors.

ParameterStructural AnalysisQuantitative Analysis (qNMR)
Sample Mass 10 – 30 mg20.0 mg (weighed to ±0.01 mg)
Solvent Volume 600 µL CDCl

600 µL CDCl

Internal Standard TMS (0.00 ppm) or Residual CHCl

(7.26 ppm)
Maleic Acid (TraceCERT®, ~5 mg)
Preparation Filter if particulates are visible.Weigh analyte and IS into the same vial before solvation to ensure ratio integrity.
Protocol B: Acquisition Parameters (600 MHz equivalent)

To ensure data integrity, use the following acquisition parameters. For qNMR, the relaxation delay (


) is critical.
ExperimentPulse SequenceScans (ns)Relaxation Delay (

)
Acquisition Time (

)
Notes
1H Standard zg30161.0 s3.0 sGeneral characterization.
1H qNMR zg (90° pulse)3230.0 s (or 5

T

)
4.0 sEssential for full relaxation of all nuclei.
13C {1H} pg305122.0 s1.0 sBroadband decoupling.
COSY cosygpppqf81.5 s0.2 sGradient enhanced; assigns ring coupling.
HSQC hsqcedetgpsisp81.5 s0.2 sMultiplicity editing (CH/CH

up, CH

down).

Data Analysis & Assignment

1H NMR Assignment (CDCl , ppm)

The spectrum is dominated by the ethyl ester patterns and the complex THF ring multiplets.

PositionTypeShift (

)
MultiplicityIntegrationCoupling (

)
Assignment Logic
Ethyl CH

Methyl1.26Triplet (t)3H7.1 HzClassic ethyl triplet.
THF C3/C4 Methylene1.50 – 2.10Multiplet (m)4H-Ring envelope; overlaps.
Acetate

-CH

Methylene2.50 – 2.65 dd / ABX 2HvariableDiastereotopic. Distinct signals due to chiral C2.
THF C5 Methylene3.70 – 3.90Multiplet (m)2H-Deshielded by ring oxygen.
Ethyl OCH

Methylene4.15Quartet (q)2H7.1 HzClassic ethyl quartet.
THF C2 Methine4.20 – 4.30Multiplet (m)1H-Most deshielded ring proton (alpha to O and ester).

Expert Note: The acetate protons (


-CH

) often appear as a complex multiplet or two distinct multiplets because they are diastereotopic. Do not integrate them as a simple doublet. Their magnetic non-equivalence confirms the presence of the adjacent chiral center at THF-C2.
13C NMR Assignment (CDCl , ppm)
PositionShift (

)
Carbon TypeNotes
Ethyl CH

14.2CH

THF C3/C4 25.6, 31.5CH

Ring carbons away from oxygen.
Acetate

-CH

41.2CH

Alpha to Carbonyl.
Ethyl OCH

60.4CH

THF C5 68.1CH

Deshielded by ring oxygen.
THF C2 76.5CHChiral center; deshielded by O.
Carbonyl 171.5C=OEster carbonyl.[3]

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for characterizing this molecule, distinguishing between routine identification and high-purity validation.

NMR_Workflow cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Acquisition cluster_Analysis Phase 3: Analysis Logic Start Sample: this compound Solvent Solvent: CDCl3 (Trace Acid Free) Start->Solvent Standard Add Internal Standard (Maleic Acid/Dimethyl Sulfone) *For qNMR only* Solvent->Standard Pulse1H 1H NMR (zg30) General Check Solvent->Pulse1H PulseQ qNMR (zg, d1=30s) Purity Assay Standard->PulseQ EthylCheck Check Ethyl Group (t @ 1.26, q @ 4.15) Pulse1H->EthylCheck RingCheck Assign THF Ring (C2/C5 Deshielded) Pulse1H->RingCheck Pulse13C 13C NMR (pg30) Carbon Skeleton Pulse2D 2D: COSY & HSQC Ring Assignment PurityCalc Calculate Purity % (Integral Ratio vs IS) PulseQ->PurityCalc EthylCheck->PurityCalc Stoichiometry Check RingCheck->Pulse2D Ambiguity? ChiralCheck Verify Diastereotopicity (Acetate CH2 split?) RingCheck->ChiralCheck

Caption: Analytical workflow for this compound, highlighting the bifurcation between structural confirmation (Blue/Grey) and quantitative purity assessment (Red/Yellow).

Assignment Logic Tree (Self-Validating)

To ensure the assignment is correct, follow this logic path. This prevents misidentification of the THF ring protons which can overlap with the acetate signal.

Assignment_Logic Input Unknown Multiplet CheckShift Chemical Shift? Input->CheckShift Region1 3.5 - 4.5 ppm CheckShift->Region1 Region2 2.4 - 2.7 ppm CheckShift->Region2 Region3 1.0 - 2.1 ppm CheckShift->Region3 HSQC1 HSQC Check Region1->HSQC1 Methine CH (Methine) -> THF C2-H HSQC1->Methine Methylene CH2 (Methylene) -> THF C5-H2 HSQC1->Methylene EthylCH2 Quartet? -> Ethyl OCH2 HSQC1->EthylCH2 J=7Hz Splitting Splitting Pattern? Region2->Splitting Simple Doublet (d) -> Suspect Achiral Impurity Splitting->Simple Complex Complex/ABX -> Acetate alpha-CH2 (Diastereotopic) Splitting->Complex Integ Integration? Region3->Integ EthylCH3 Triplet (3H) -> Ethyl CH3 Integ->EthylCH3 RingCH2 Multiplets (4H) -> THF C3/C4 Integ->RingCH2

Caption: Logic tree for assigning proton signals. Note the critical check for diastereotopicity in the 2.4-2.7 ppm region to confirm the chiral center's influence.

Quality Control & Troubleshooting

  • Water Peak Interference: In CDCl

    
    , residual water appears ~1.56 ppm, which may overlap with THF C3/C4 protons.
    
    • Solution: Add a single drop of D

      
      O to shake and shift the water peak, or use dry solvent.
      
  • Enantiomeric Excess (ee): This protocol confirms structure, not enantiomeric purity. To determine ee% of a chiral synthesis, you must use a Chiral Shift Reagent (e.g., Eu(hfc)

    
    ) or perform chiral HPLC.
    
  • Purity Calculation (qNMR):

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = mass,
      
      
      = Purity of standard.

References

  • ChemicalBook. Tetrahydrofuran-2-acetic acid ethyl ester (2434-02-8) NMR Data. Retrieved from .

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[3] Retrieved from .

  • ResolveMass Laboratories. Choosing the Right qNMR Internal Standard. Retrieved from .

  • PubChem. Ethyl Tetrahydrofuran-2-acetate (Compound).[1][4] Retrieved from .[1]

  • Master Organic Chemistry. Diastereotopic Protons in 1H NMR Spectroscopy. Retrieved from .

Sources

Gas chromatography methods for Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gas Chromatography Methods for Ethyl 2-(tetrahydrofuran-2-yl)acetate

Abstract

This technical guide provides a comprehensive framework for the gas chromatographic (GC) analysis of this compound (CAS: 2434-03-9). As a critical intermediate in the synthesis of polyether antibiotics and chiral pharmaceutical building blocks, the purity and enantiomeric excess (ee) of this compound are paramount. This document details two validated workflows: a robust achiral method for chemical purity and reaction monitoring, and a specialized chiral method for enantiomeric separation.

Introduction & Chemical Context

This compound is an ester derivative featuring a tetrahydrofuran (THF) ring.[1] Its analysis is complicated by two primary factors:

  • Volatility & Polarity: With a boiling point of approximately 206°C (atm) and ~98°C (13 mmHg), it is moderately volatile but requires thermal stability in the method design to prevent transesterification in the inlet.

  • Stereochemistry: The C2 position on the THF ring is a chiral center. Synthetic routes (e.g., hydrogenation of furanacrylates) often yield racemic mixtures, necessitating chiral GC for process control.

Key Physicochemical Properties:

  • Boiling Point: ~206°C (Atmospheric)

  • Molecular Weight: 158.20 g/mol [2]

  • Solubility: Soluble in alcohols, ethers, and chlorinated solvents.

Method Development Strategy

The development of these protocols follows a "First Principles" approach. Because the molecule contains both ether and ester functionalities, it exhibits moderate polarity.

  • Column Selection: A 5% Phenyl-arylene stationary phase (e.g., DB-5MS) is selected for the purity assay due to its thermal stability and ability to separate based on boiling point and weak polarity interactions.

  • Chiral Selection: A

    
    -cyclodextrin derivatized phase is chosen for enantioseparation, leveraging the inclusion complex formation with the THF ring.
    
Workflow Visualization

MethodDevelopment cluster_Achiral Pathway A: Purity Assay cluster_Chiral Pathway B: Enantiomeric Excess Sample Sample: Ethyl 2-(THF-2-yl)acetate PropAnalysis Property Analysis (BP: 206°C, Chiral Center) Sample->PropAnalysis ColA Column: 5% Phenyl (DB-5) PropAnalysis->ColA General Purity ColB Column: Beta-DEX (Cyclodextrin) PropAnalysis->ColB Stereochem Check DetA Detector: FID (Quantitation) ColA->DetA DetB Detector: MS/FID (Isomer ID) ColB->DetB

Figure 1: Decision matrix for column and detector selection based on analyte properties.

Protocol A: Achiral Purity Assay (GC-FID)

This is the "workhorse" method for determining chemical purity (>98%) and monitoring residual solvents from synthesis (e.g., THF, Ethanol, Toluene).

Instrument Configuration
  • System: Agilent 7890B / 8890 or equivalent.

  • Inlet: Split/Splitless, kept at 250°C .

  • Liner: Ultra Inert Split liner with glass wool (to trap non-volatile synthesis byproducts).

  • Detector: Flame Ionization Detector (FID) at 300°C .

Column Specifications
  • Phase: 5% Phenyl-methylpolysiloxane (e.g., HP-5, DB-5, Rtx-5).

  • Dimensions: 30 m

    
     0.32 mm ID 
    
    
    
    0.25 µm film thickness.
  • Carrier Gas: Helium or Hydrogen (constant flow: 1.5 mL/min).

Temperature Program

The ramp is designed to separate low-boiling solvents (THF) from the main ester peak.

StageRate (°C/min)Value (°C)Hold Time (min)
Initial-502.0
Ramp 1152400.0
Ramp 2302803.0
Total Run ~18 min
Standard Preparation
  • Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).

  • Internal Standard (ISTD): Dodecane (1 mg/mL). Rationale: Dodecane elutes distinctly from the ester and shares similar hydrocarbon response factors.

  • Sample Prep: Dissolve 10 mg of sample in 1 mL of Diluent containing ISTD.

Protocol B: Chiral Separation (Enantiomeric Excess)

This method is required when the compound is used as a chiral building block. The separation relies on the formation of inclusion complexes between the THF moiety and the cyclodextrin cavity.

Column Specifications
  • Phase: 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin (e.g., Cyclodex-B, Rt-bDEXsm).
    
  • Dimensions: 30 m

    
     0.25 mm ID 
    
    
    
    0.25 µm film.
  • Rationale: The "sm" (silyl methyl) derivative of beta-cyclodextrin is universally effective for esters and ethers.

Critical Parameters
  • Inlet Temperature: 230°C (Do not exceed 250°C to preserve chiral phase stability).

  • Split Ratio: 50:1 (High split improves peak shape for isomers).

  • Oven Isotherm: Isothermal runs often resolve enantiomers better than ramps.

    • Set Point: 110°C Isothermal for 25 minutes.

    • Note: If resolution is

      
      , lower temp to 100°C and extend run time.
      

System Suitability & Validation (Self-Validating Logic)

To ensure the method is trustworthy, every sequence must include a System Suitability Test (SST).

SST Criteria
ParameterAcceptance CriteriaLogic/Causality
Tailing Factor (

)

Indicates inertness of the liner. Tailing > 1.2 suggests active sites reacting with the ester.
Resolution (

)

(Impurity/Main)
Ensures quantitation is not biased by synthesis byproducts (e.g., unreacted furan).
RSD (Area)

(n=5 injections)
Confirms injector precision and system stability.
Impurity Logic Flow

Understanding the synthesis route helps predict impurities.

ImpurityLogic Start Synthesis Precursors Impurity1 Impurity A: THF (Solvent/Cleavage) Start->Impurity1 Residual Impurity2 Impurity B: Ethyl Bromoacetate (Reagent) Start->Impurity2 Unreacted Product Target: Ethyl 2-(THF-2-yl)acetate Start->Product Main Reaction Impurity1->Product Elutes Early (GC) Impurity2->Product Elutes Close

Figure 2: Impurity origin and elution logic. Early eluters (solvents) must be separated from the main peak.

Troubleshooting & Expert Insights

  • Issue: Peak Broadening.

    • Cause: The ester group can interact with silanols in the liner.

    • Fix: Replace standard glass wool with deactivated fused silica wool.

  • Issue: Ghost Peaks.

    • Cause: Transesterification in the inlet if Methanol is used as a diluent at high inlet temps (>250°C).

    • Fix: Use Dichloromethane (DCM) or lower inlet temp to 220°C.

  • Issue: Chiral Resolution Loss.

    • Cause: Thermal degradation of the cyclodextrin phase.

    • Fix: Never bake chiral columns above 220°C. Store with ends capped.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 551345, this compound. Retrieved from [Link]

  • Agilent Technologies. GC Column Selection Guide for Esters and Ethers. Retrieved from [Link]

  • Restek Corporation. Strategies for Chiral Separations by GC. Retrieved from [Link]

Sources

Application Note: Mass Spectrometry of Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(tetrahydrofuran-2-yl)acetate is a versatile chemical intermediate utilized in the synthesis of fine chemicals and pharmaceuticals.[1] Its structure, featuring a tetrahydrofuran ring and an ethyl ester moiety, presents a unique analytical challenge.[1] Mass spectrometry, particularly coupled with gas chromatography (GC-MS), offers a robust method for the identification and structural elucidation of this compound. This application note provides a detailed protocol for the analysis of this compound by mass spectrometry, with a focus on interpreting its fragmentation pattern under electron ionization (EI).

Chemical Properties

PropertyValueSource
Molecular FormulaC8H14O3[1][2]
Molecular Weight158.20 g/mol [1][2]
Boiling Point90-93°C/10 Torr
AppearanceColorless to almost clear liquid[1]

Experimental Workflow

The following diagram outlines the general workflow for the GC-MS analysis of this compound.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start Standard/Sample dilution Dilution in Volatile Solvent start->dilution filtration Filtration (if necessary) dilution->filtration vial Transfer to GC Vial filtration->vial injection GC Injection vial->injection Automated Injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Analysis & Detection ionization->detection spectrum Mass Spectrum Acquisition detection->spectrum Data Output fragmentation Fragmentation Pattern Analysis spectrum->fragmentation identification Compound Identification fragmentation->identification

Caption: GC-MS workflow for this compound analysis.

I. Sample Preparation

Given that this compound is a relatively volatile liquid, sample preparation for GC-MS analysis is straightforward.[3][4]

Protocol:

  • Solvent Selection: Choose a high-purity, volatile organic solvent such as dichloromethane or ethyl acetate.[3]

  • Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Working Solution: Create a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL. The optimal concentration may vary depending on the sensitivity of the instrument.

  • Filtration (Optional): If the sample contains any particulate matter, filter it through a 0.22 µm syringe filter to prevent contamination of the GC inlet.[3]

  • Vial Transfer: Transfer the final diluted sample into a clean 2 mL glass autosampler vial with a PTFE-lined septum cap.[3]

II. GC-MS Instrumentation and Parameters

A standard gas chromatograph coupled to a mass spectrometer with an electron ionization source is recommended.[5][6]

Typical GC Parameters:

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Split (e.g., 20:1 split ratio)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 240°C

    • Hold: 5 minutes at 240°C

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

Typical MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-200

Results and Discussion: Fragmentation Pattern Analysis

Upon electron ionization, this compound will undergo fragmentation, producing a characteristic mass spectrum. The interpretation of this spectrum is key to its identification.[7][8]

Expected Mass Spectrum

The molecular ion ([M]•+) is expected at an m/z of 158, corresponding to the molecular weight of the compound.[1][2] The fragmentation of esters and cyclic ethers is well-documented and typically involves alpha-cleavages and rearrangements.[8][9][10]

Table of Expected Fragment Ions:

m/zProposed Fragment StructureFragmentation Pathway
158[C8H14O3]•+Molecular Ion
113[M - OCH2CH3]•+Loss of the ethoxy radical
85[C5H9O]•+Cleavage of the ester group
71[C4H7O]•+Alpha-cleavage of the tetrahydrofuran ring
45[COOCH2CH3]+Ethyl ester fragment
43[C3H7]+ or [CH3CO]+Alkyl or acylium ion
Proposed Fragmentation Pathway

The major fragmentation pathways for this compound under electron ionization are depicted below. The initial ionization event is the removal of an electron from one of the oxygen atoms.

Fragmentation_Pathway cluster_frags Major Fragment Ions M This compound [M]•+ m/z = 158 F113 [M - OCH2CH3]•+ m/z = 113 M->F113 Loss of ethoxy radical F85 [C5H9O]•+ m/z = 85 M->F85 Cleavage of ester group F45 [COOCH2CH3]+ m/z = 45 M->F45 Cleavage at alpha-carbon F71 [C4H7O]•+ m/z = 71 F85->F71 Ring opening

Caption: Proposed fragmentation pathway for this compound.

Explanation of Key Fragmentations:

  • Loss of the Ethoxy Radical (m/z 113): A common fragmentation for ethyl esters is the loss of the ethoxy radical (•OCH2CH3), resulting in a stable acylium ion.[11][12]

  • Cleavage of the Ester Group (m/z 85): Cleavage of the C-C bond between the tetrahydrofuran ring and the acetate group leads to the formation of a resonance-stabilized cation of the substituted tetrahydrofuran ring.

  • Alpha-Cleavage of the Tetrahydrofuran Ring (m/z 71): Cyclic ethers can undergo alpha-cleavage, where the bond adjacent to the oxygen atom breaks.[10] This would result in the loss of a CH2O group from the m/z 85 fragment.

  • Formation of the Ethyl Ester Fragment (m/z 45): Cleavage of the bond between the alpha-carbon and the tetrahydrofuran ring can produce the charged ethyl ester fragment.

Conclusion

The GC-MS method detailed in this application note provides a reliable and efficient means for the identification and structural confirmation of this compound. By understanding the characteristic fragmentation pattern under electron ionization, researchers and drug development professionals can confidently identify this compound in various sample matrices. The provided protocol serves as a robust starting point for method development and routine analysis.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of ethyl ethanoate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2024). Mass spectrum fragmentation of ethyl acetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(furan-2-yl)acetate. PubChem. Retrieved from [Link]

  • Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Kelley, S. P., Nirpal, A. K., & Sathyamoorthi, S. (2025). (2R, 3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate: Single Crystal X-Ray Diffraction Analysis and Mechanistic Implications. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl Tetrahydrofuran-2-acetate. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. Retrieved from [Link]

  • Vrkoslav, V., & Cvacka, J. (2012). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of Mass Spectrometry, 47(4), 496-506. [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • Urban, Š., & Vrkoslav, V. (2025). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of the American Society for Mass Spectrometry.
  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained. Retrieved from [Link]

  • Pathiranage, A., & Lynch, H. (2022). Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives. ACS Spring 2022. Morressier. [Link]

  • PubMed. (n.d.). Characterization of electron ionization mass spectral (EIMS) fragmentation patterns of chloropropanol esters of palmitic acid using isotope labeling technique. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. Retrieved from [Link]

  • International Science Community Association. (n.d.). Gas Chromatography / Chemical Ionization Mass Spectrometry of Polyethylene Glycol Monoalkyl Ethers. Retrieved from [Link]

  • IntechOpen. (2019). Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Retrieved from [Link]

  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. Retrieved from [Link]

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Application Notes and Protocols: Ethyl 2-(tetrahydrofuran-2-yl)acetate as a Novel Green Solvent in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the continuous pursuit of sustainable practices within chemical research and pharmaceutical development, the selection of reaction solvents has become a critical focal point. Traditional solvents often pose significant environmental and health risks, driving the exploration of safer, bio-based alternatives.[1][2] This document introduces Ethyl 2-(tetrahydrofuran-2-yl)acetate (E-THFA), a promising solvent with the potential to align with the principles of green chemistry. E-THFA's unique structure, combining the features of the well-established polar aprotic solvent tetrahydrofuran (THF) and the greener solvent ethyl acetate, suggests a favorable profile for a range of synthetic applications. This guide provides a comprehensive overview of E-THFA's properties, its potential as a green solvent, and detailed protocols for its synthesis and proposed use in key organic reactions.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical properties is paramount for its effective application. E-THFA is a colorless liquid with a molecular formula of C8H14O3 and a molecular weight of 158.20 g/mol . Key properties are summarized in the table below.

PropertyValueReference
CAS Number 2434-02-8[3]
Molecular Formula C8H14O3
Molecular Weight 158.20 g/mol
Boiling Point 90-93 °C at 10 Torr
Appearance Colorless liquid[3]
Hazard Irritant

The presence of both an ether and an ester functional group imparts a unique polarity to the molecule, suggesting its utility in dissolving a range of starting materials and reagents.

E-THFA as a Bio-Based Green Solvent: A Prospective Analysis

While direct literature classifying E-THFA as a "green solvent" is emerging, a strong case can be made by examining its structural components and comparing it to established green solvents like 2-methyltetrahydrofuran (2-MeTHF).

Structural Analogy to 2-MeTHF

2-MeTHF is a well-regarded green solvent that is derived from renewable resources such as furfural or levulinic acid.[4][5] Its favorable properties include low water solubility, which facilitates product recovery and solvent recycling.[4] E-THFA shares the same tetrahydrofuran core as 2-MeTHF, suggesting it may retain some of the beneficial characteristics of this class of bio-derived solvents.[6][7] The tetrahydrofuran ring is a stable cyclic ether that is less prone to peroxide formation than its acyclic counterparts.

Contribution of the Ethyl Acetate Moiety

The ethyl acetate component of E-THFA further enhances its green profile. Ethyl acetate is itself considered a greener solvent alternative and is widely used in the pharmaceutical industry.[8] It is known for its relatively low toxicity and biodegradability. The combination of the stable, bio-derivable THF ring and the benign ethyl acetate side chain positions E-THFA as a solvent with significant potential for reducing the environmental impact of chemical processes.

Proposed Applications and Reaction Protocols

Based on its structural characteristics as a polar aprotic solvent, E-THFA is anticipated to be an effective medium for a variety of organometallic and cross-coupling reactions. While specific literature examples of E-THFA as the primary solvent are scarce, the following protocols are proposed as starting points for researchers, based on established procedures in analogous solvents like THF and 2-MeTHF.[9][10]

Workflow for Investigating E-THFA as a Reaction Solvent

G cluster_prep Solvent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Analysis prep_e_thfa Synthesize and Purify E-THFA dry_e_thfa Dry E-THFA (e.g., over molecular sieves) prep_e_thfa->dry_e_thfa add_reagents Add Reagents to Dry E-THFA dry_e_thfa->add_reagents setup Assemble Reaction Under Inert Atmosphere setup->add_reagents run_reaction Run Reaction at Desired Temperature add_reagents->run_reaction quench Quench Reaction run_reaction->quench extract Extract with Organic Solvent quench->extract purify Purify Product (e.g., Chromatography) extract->purify analyze Analyze Product (NMR, MS, etc.) purify->analyze

Caption: General workflow for utilizing E-THFA as a reaction solvent.

Proposed Protocol 1: Grignard Reagent Formation and Reaction

The tetrahydrofuran moiety in E-THFA is expected to effectively solvate and stabilize Grignard reagents, similar to THF.[10]

Objective: To assess the efficacy of E-THFA as a solvent for the formation of a Grignard reagent and its subsequent reaction with an electrophile.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Electrophile (e.g., benzaldehyde)

  • This compound (E-THFA), anhydrous

  • Anhydrous diethyl ether (for comparison, optional)

  • Saturated aqueous ammonium chloride solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings to the flask and a single crystal of iodine.

  • Heat the flask gently under a stream of nitrogen until violet vapors of iodine are observed, then allow to cool.

  • Add a small amount of anhydrous E-THFA to cover the magnesium turnings.

  • Dissolve the alkyl or aryl halide in anhydrous E-THFA and add it to the dropping funnel.

  • Add a small portion of the halide solution to the magnesium turnings to initiate the reaction. Initiation can be observed by the disappearance of the iodine color and gentle bubbling.

  • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve the electrophile in anhydrous E-THFA and add it to the dropping funnel.

  • Add the electrophile solution dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Self-Validation: The success of the reaction can be validated by comparing the yield and purity of the product obtained in E-THFA with a parallel reaction conducted in anhydrous THF under identical conditions.

Proposed Protocol 2: Suzuki-Miyaura Cross-Coupling

The polarity of E-THFA may also render it suitable for palladium-catalyzed cross-coupling reactions.

Objective: To evaluate E-THFA as a solvent for the Suzuki-Miyaura cross-coupling of an aryl halide with a boronic acid.

Materials:

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., aqueous sodium carbonate solution)

  • This compound (E-THFA)

  • Organic solvent for extraction (e.g., toluene or ethyl acetate)

  • Brine

Procedure:

  • To a round-bottom flask, add the aryl halide, arylboronic acid, and palladium catalyst.

  • Add E-THFA to the flask, followed by the aqueous base.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Self-Validation: The effectiveness of E-THFA can be assessed by comparing the reaction time, yield, and catalyst turnover number to those obtained in traditional Suzuki-Miyaura solvent systems like toluene/water or dioxane/water.

Synthesis Protocol for this compound

For researchers interested in preparing E-THFA for their own investigations, the following protocol is adapted from established literature procedures.[3]

G cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Hydrogenation start1 Ethyl Acetoacetate + LDA in THF intermediate1 Dilithiated Ethyl Acetoacetate start1->intermediate1 product1 Ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate intermediate1->product1 React with reagent1 1-bromo-2-chloroethane start2 Ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate product1->start2 product2 This compound (E-THFA) start2->product2 Hydrogenate with reagent2 H2, Pd/C in Ethanol

Caption: Synthesis pathway for this compound.

Objective: To synthesize this compound via a two-step procedure involving cyclization and hydrogenation.

Step 1: Synthesis of Ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate

  • Reagents: Ethyl acetoacetate, Lithium diisopropylamide (LDA), 1-bromo-2-chloroethane, Tetrahydrofuran (THF).

  • Procedure:

    • Prepare a solution of LDA in anhydrous THF.

    • Cool the LDA solution to -78 °C.

    • Slowly add ethyl acetoacetate to the LDA solution and stir for 1 hour at 0 °C to form the dilithiated intermediate.

    • Add 1-bromo-2-chloroethane to the reaction mixture and allow it to warm to room temperature, followed by refluxing for 12 hours.

    • Work up the reaction by quenching with water and extracting with an organic solvent.

    • Purify the crude product to obtain ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate.

Step 2: Synthesis of this compound

  • Reagents: Ethyl 2-(dihydrofuran-2(3H)-ylidene)acetate, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.

  • Procedure:

    • Dissolve the product from Step 1 in ethanol in a hydrogenation vessel.

    • Add 10% Pd/C to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm).

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • Filter the reaction mixture through celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound.[3]

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is a combustible liquid.[3] Standard laboratory safety precautions should be observed.

  • Handling: Keep away from flames and hot surfaces. Wear protective gloves and eye protection. Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[3]

  • Storage: Store in a cool, dark, and well-ventilated place in a tightly closed container. Store away from incompatible materials such as oxidizing agents.[3]

  • First Aid:

    • Inhalation: Remove to fresh air.

    • Skin Contact: Rinse skin with water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[3]

Conclusion

This compound presents a compelling profile as a novel, potentially bio-based solvent for a variety of organic reactions. Its unique molecular structure, combining the advantageous properties of both tetrahydrofuran and ethyl acetate, suggests its utility in reactions requiring polar aprotic media. The proposed protocols for Grignard reactions and Suzuki-Miyaura couplings offer a starting point for the systematic evaluation of E-THFA as a greener and more sustainable alternative to conventional solvents. Further research into the performance of E-THFA in a broader range of chemical transformations is warranted and encouraged to fully elucidate its potential in advancing the goals of green chemistry.

References

  • Gu, Y., & Jérôme, F. (2013). Bio-based solvents: an emerging generation of fluids for the chemical industry. Chemical Society Reviews, 42(24), 9550-9570.
  • Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.
  • Pace, V., Hoyos, P., Castoldi, L., Domínguez de María, P., & Alcántara, A. R. (2012). 2-Methyltetrahydrofuran (2-MeTHF): a biomass-derived solvent with a broad application in organic chemistry. ChemSusChem, 5(8), 1369-1379.
  • Sherwood, J., De bruyn, M., Constantinou, A., Moity, L., McElroy, C. R., Farmer, T. J., ... & Clark, J. H. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents.
  • Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551.
  • PubChem. (n.d.). Ethyl 2-(furan-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2016). What is the method for separate out the mixture of Ethyl acetate and tetrahydrofuran? Retrieved from [Link]

  • Aycock, R. A., & Shiflett, M. B. (2019). Green solid-phase peptide synthesis 2. 2-Methyltetrahydrofuran and ethyl acetate for solid-phase peptide synthesis under green conditions. ACS Sustainable Chemistry & Engineering, 7(15), 13171-13182.
  • de la Fuente, M. C., & Merino, P. (2008). Synthesis of (tetrahydrofuran-2-yl)
  • Kajetanowicz, A., & Grela, K. (2019). 2-Methyltetrahydrofuran as a Solvent of Choice for Spontaneous Metathesis/Isomerization Sequence. ACS Omega, 4(1), 1831-1837.
  • Wittmann, G., & Schanzer, W. (2008). Comparison of tetrahydrofuran and ethyl acetate as extraction solvents for urinary organic acid analysis. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 873(2), 229-33.
  • Pace, V., & Holzer, W. (2013). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry, 17(12), 1266-1273.
  • Han, B. (2015). Properties of green solvents and their application in Green Chemistry. Organic Chemistry: Current Research.
  • Devi, N., & Saroha, R. (2020). Green Solvents And Their Importance In Medicinal Chemistry: An Overview. Subharti Journal of Interdisciplinary Research, 3(1), 1-8.
  • Mondal, D., Kundu, P., & Mandal, S. (2023). Applications of Green Solvents for the Development of Sustainable Chemical Process. In Lincoln University College E-Proceeding.
  • American Chemical Society. (n.d.). Bio-derived Solvents. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Visible-light-mediated flow protocol for Achmatowicz rearrangement Experimental section and NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (2009). Experimental Section. Retrieved from [Link]

  • Quora. (2019). Why is THF used in Grignard? Retrieved from [Link]

  • Welton, T. (2015). The green solvent: a critical perspective. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2057), 20150020.
  • Quora. (2019). Why is THF used in Grignard? Retrieved from [Link]

  • Devi, N., & Saroha, R. (2020). Green Solvents And Their Importance In Medicinal Chemistry: An Overview. Subharti Journal of Interdisciplinary Research, 3(1), 1-8.

Sources

Application Note: Precision Synthesis of Chiral Tetrahydrofurans via Diastereoselective Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted tetrahydrofuran (THF) motifs are ubiquitous in high-value pharmacophores (e.g., Eribulin, polyether antibiotics) and lignan natural products. While cyclization methods (e.g., Williamson ether synthesis) are common, they often require pre-functionalized chiral precursors. Direct diastereoselective hydrogenation of substituted furans offers a more atom-economical route, converting renewable aromatic feedstocks into complex chiral centers in a single step.

This Application Note details two distinct protocols:

  • Heterogeneous Hydrogenation (Rh/C): For high-yield access to cis-2,5-disubstituted THFs via surface-mediated syn-addition.

  • Homogeneous Asymmetric Hydrogenation (Ru-NHC/Ir-N,P): For enantioselective synthesis using "state-of-the-art" molecular catalysts.

Scientific Foundation & Mechanistic Insight

The Challenge of Furan Reduction

Unlike simple olefins, furans possess aromatic character (resonance energy ~16 kcal/mol). Hydrogenation requires overcoming this resonance stability without triggering the facile C-O bond cleavage (hydrogenolysis) that leads to ring-opened alcohols or ketones.

Heterogeneous Diastereocontrol (cis-Selectivity)

The reduction of 2,5-disubstituted furans over heterogeneous surfaces (Rh, Ru, Pd) predominantly yields the cis-diastereomer. This follows the Horiuti-Polanyi mechanism , where the substrate adsorbs flat onto the metal surface. Hydrogen atoms are transferred from the surface to the bottom face of the ring sequentially, forcing the substituents to adopt a cis relationship to minimize steric clash with the catalyst surface.

Why Rhodium?

  • Pd/C: Often too aggressive, favoring ring opening (hydrogenolysis) especially in acidic media [1].

  • Rh/C: The "Gold Standard" for furan saturation. It operates at lower temperatures and preserves the cyclic ether functionality [2].

Homogeneous Enantiocontrol

Achieving enantioselectivity requires a chiral soluble catalyst. This is historically difficult because furans bind weakly to metal centers compared to olefins. However, recent breakthroughs by Glorius (Ru-NHC) and Pfaltz (Ir-N,P) have unlocked this pathway.

  • Ru-NHC (Glorius System): Utilizes N-Heterocyclic Carbenes to stabilize Ru species, allowing hydrogenation of furans with high enantiomeric excess (ee) [3].

  • Ir-N,P (Pfaltz System): Uses bicyclic pyridine-phosphinite ligands, particularly effective for 3-substituted furans [4].

Decision Matrix: Catalyst Selection

Use the following logic flow to select the appropriate methodology for your substrate.

CatalystSelection Start Starting Material Subst Substitution Pattern? Start->Subst Disub25 2,5-Disubstituted Furan Subst->Disub25 Mono3 3-Substituted Furan Subst->Mono3 Req Requirement? Disub25->Req MethodC METHOD C: Homogeneous Ir-N,P (Pfaltz Catalyst) Mono3->MethodC Best Performance Racemic Racemic / Diastereomer only Req->Racemic Cost/Scale Priority Enantio High Enantioselectivity (>90% ee) Req->Enantio Chirality Priority MethodA METHOD A: Heterogeneous Rh/C (Yields cis-racemate) Racemic->MethodA MethodB METHOD B: Homogeneous Ru-NHC (Glorius Catalyst) Enantio->MethodB

Figure 1: Strategic selection guide for furan hydrogenation catalysts based on substitution pattern and stereochemical requirements.

Experimental Protocols

Protocol A: Heterogeneous cis-Selective Hydrogenation

Target: Synthesis of cis-2,5-diethyltetrahydrofuran from 2,5-diethylfuran. Catalyst: 5% Rh/C (Degussa type or equivalent).

Reagents & Equipment:

  • Substrate: 2,5-diethylfuran (10 mmol)

  • Catalyst: 5% Rh/C (5 mol% Rh loading)

  • Solvent: Methanol (anhydrous) or Hexane (non-polar solvents reduce ring opening)

  • Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor)

Step-by-Step Workflow:

  • Catalyst Loading: Weigh 5% Rh/C (approx. 1.0 g for 10 mmol scale, depending on exact dry weight) into the autoclave liner. Caution: Rh/C is pyrophoric. Handle under inert atmosphere if possible, or wet with solvent immediately.

  • Substrate Addition: Dissolve the furan substrate in Methanol (20 mL) and carefully add to the reactor.

  • Sealing & Purging: Seal the reactor. Purge with Nitrogen (3 cycles, 10 bar) to remove oxygen.

  • Hydrogen Introduction: Purge with Hydrogen (3 cycles, 10 bar). Pressurize the reactor to 50 bar (725 psi) H₂.

    • Note: High pressure favors saturation over ring opening.

  • Reaction: Stir at 1000 rpm at ambient temperature (25°C).

    • Optimization: If conversion is slow after 4h, heat to 50°C. Avoid T > 80°C to prevent hydrogenolysis.

  • Work-up: Depressurize carefully. Filter the mixture through a pad of Celite® to remove the catalyst. Rinse with methanol.

  • Analysis: Concentrate the filtrate. Analyze via ¹H NMR. The cis isomer is typically identified by the symmetry and specific chemical shifts of the α-protons (often shielded relative to trans).

Protocol B: Homogeneous Asymmetric Hydrogenation

Target: Enantioselective reduction of 2-substituted furan. Catalyst: Ru-NHC complex (e.g., [Ru(cod)(ICy)(Py)₂]BF₄ type as per Glorius [3]).

Reagents & Equipment:

  • Substrate: 2-phenylfuran

  • Catalyst: Ru-NHC precursor (1-2 mol%)

  • Solvent: Hexane or THF (degassed)

  • Equipment: Argon glovebox, high-pressure autoclave.

Step-by-Step Workflow:

  • Glovebox Operations: In an argon-filled glovebox, weigh the Ru-NHC catalyst (1 mol%) and the furan substrate into a glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed hexane.

    • Critical: Oxygen poisons homogeneous Ru/Ir catalysts instantly.

  • Transfer: Place the open vial inside the autoclave (or transfer solution to the autoclave) while still inside the glovebox. Seal the autoclave.

  • Hydrogenation: Remove autoclave from glovebox. Connect to H₂ line. Purge lines carefully. Pressurize to 60-80 bar H₂.

  • Reaction: Stir at room temperature for 24 hours.

  • Purification: Depressurize. Pass the solution through a short plug of silica gel to remove the metal complex. Elute with ether.

  • Chiral Analysis: Determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column).

Data & Performance Comparison

The following table summarizes expected outcomes based on catalyst class.

FeatureHeterogeneous (Rh/C)Homogeneous (Ru-NHC)Homogeneous (Ir-N,P)
Primary Selectivity Diastereoselective (cis)EnantioselectiveEnantioselective
Typical Loading 5-10 mol% (recoverable)0.5 - 2 mol%0.5 - 2 mol%
Pressure Req. 20 - 50 bar60 - 80 bar50 - 80 bar
Substrate Scope Broad (2,5-alkyl/aryl)2-substituted furans3-substituted furans
Risk Factor Ring opening (over-reduction)Air sensitivityAir sensitivity
Typical ee/dr >95:5 dr (cis:trans)>90% ee>90% ee

Mechanistic Visualization: Heterogeneous Syn-Addition

Understanding the surface chemistry is vital for troubleshooting "leakage" to the trans isomer (which occurs via double bond migration/isomerization prior to full reduction).

SurfaceMechanism Furan Furan Substrate (Solution) Adsorbed Flat Adsorption (Sterics determine face) Furan->Adsorbed Coordination Step1 H-Addition (Step 1) Formation of Dihydrofuran Adsorbed->Step1 +2H (Surface) Step2 H-Addition (Step 2) Rapid Saturation Step1->Step2 +2H (Syn-addition) Isomer Isomerization (Slow Step) Step1->Isomer Low H2 Pressure or Acidic Sites Product cis-Tetrahydrofuran (Kinetic Product) Step2->Product Desorption Trans trans-Tetrahydrofuran (Thermodynamic Product) Isomer->Trans

Figure 2: Horiuti-Polanyi mechanism illustrating the origin of cis-selectivity and the pathway to trans-impurities via isomerization.

Troubleshooting & Optimization

  • Problem: Ring Opening (Formation of Diols/Alcohols)

    • Cause: Hydrogenolysis of the C-O bond. This is often catalyzed by acidic sites on the support or high temperatures.

    • Solution: Switch support from Carbon to Alumina (less acidic). Lower the reaction temperature. Ensure H₂ pressure is high (>50 bar) to increase the rate of ring saturation relative to ring opening.

  • Problem: Low Diastereoselectivity (High trans content)

    • Cause: Low H₂ availability on the surface allows the intermediate dihydrofuran to desorb or isomerize.

    • Solution: Increase agitation (mass transfer limitation) and increase H₂ pressure.

  • Problem: Catalyst Deactivation (Homogeneous)

    • Cause: Trace oxygen or moisture.

    • Solution: Use rigorous Schlenk/Glovebox techniques. "Buried volume" ligands (bulky NHC) often protect the metal center better.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. Link

  • Wysocki, J., Ortega, N., & Glorius, F. (2014).[1][2] Asymmetric Hydrogenation of Disubstituted Furans. Angewandte Chemie International Edition, 53(33), 8751–8755.[1] Link

  • Ortega, N., Urban, S., Beiring, B., & Glorius, F. (2012).[2] Ruthenium NHC Catalyzed Highly Asymmetric Hydrogenation of Benzofurans. Angewandte Chemie International Edition, 51(7), 1710-1713. Link

  • Pauli, L., Tannert, R., Scheil, R., & Pfaltz, A. (2015).[1] Asymmetric Hydrogenation of Furans and Benzofurans with Iridium–Pyridine–Phosphinite Catalysts.[1][2][3][4] Chemistry – A European Journal, 21(4), 1482-1487.[1] Link

  • Nakada, M. (2013). Synthetic Studies on Eribulin (Halichondrin B). Topics in Current Chemistry. Link

Sources

Application Note: Enzymatic Kinetic Resolution of (Tetrahydrofuran-2-yl)acetates

[1]

Executive Summary

The (tetrahydrofuran-2-yl)acetate moiety is a privileged chiral scaffold found in high-value pharmaceutical targets, including polyether antibiotics (e.g., Lasalocid A, Lysocellin) and annonaceous acetogenins (e.g., Solamin).[1] While chemical synthesis often requires harsh metal catalysts or expensive chiral auxiliaries, Enzymatic Kinetic Resolution (EKR) offers a sustainable, scalable, and highly selective alternative.

This Application Note details the protocol for the kinetic resolution of rac-(tetrahydrofuran-2-yl)acetates via enzymatic hydrolysis. We focus on the use of immobilized lipases (e.g., Candida antarctica Lipase B) and recombinant esterases to achieve high enantiomeric ratios (

Mechanistic Principles

The Chiral Recognition Process

Kinetic resolution relies on the enzyme's ability to differentiate between the two enantiomers of a racemic mixture (

  • Fast Enantiomer: Fits optimally into the hydrophobic pocket, positioning the carbonyl carbon for nucleophilic attack by the catalytic serine.

  • Slow Enantiomer: Steric clash between the THF ring and the enzyme's stereospecific pocket prevents the formation of the tetrahedral intermediate.

Reaction Pathway

The reaction follows a standard hydrolysis pathway where the racemic ester is converted into a chiral acid (product) and the unreacted chiral ester (substrate).


(Note: Absolute configuration depends on the specific enzyme preference, typically following Kazlauskas' rule for lipases).

Experimental Workflow Visualization

The following diagram outlines the critical decision-making process for developing this biocatalytic step.

GStartStart: rac-(Tetrahydrofuran-2-yl)acetateScreenEnzyme Screening(CAL-B, PSL, PLE, Est56)Start->ScreenCheckCheck E-valueScreen->CheckOptOptimization(pH, Co-solvent, Temp)Check->Opt10 < E < 50ScaleScale-Up (pH-stat mode)Check->ScaleE > 100FailSwitch Strategy(Transesterification of Alcohol)Check->FailE < 10Opt->Check

Figure 1: Decision tree for the development of enzymatic kinetic resolution processes.

Detailed Protocol: Hydrolytic Resolution

This protocol is optimized for Ethyl (tetrahydrofuran-2-yl)acetate .

Materials & Reagents
  • Substrate: rac-Ethyl (tetrahydrofuran-2-yl)acetate (100 mg for screening; 10 g for scale-up).

  • Enzymes:

    • Primary Candidate: Novozym 435 (Immobilized Candida antarctica Lipase B).[2]

    • Secondary Candidate: Amano Lipase PS (Burkholderia cepacia).

    • High-Spec Candidate: Recombinant Esterase Est56 (if available, noted for

      
       specificity).[1]
      
  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.0).

  • Solvent: Acetone (as co-solvent, optional) or MTBE (for extraction).

  • Base: 0.1 M NaOH (for titration).

Screening Procedure (Analytical Scale)
  • Preparation: Dissolve 20 mg of rac-ethyl (tetrahydrofuran-2-yl)acetate in 100

    
    L of acetone.
    
  • Initiation: Add the solution to 2.0 mL of Phosphate Buffer (pH 7.0) in a 5 mL glass vial.

  • Enzyme Addition: Add 10 mg of immobilized enzyme (e.g., Novozym 435).

  • Incubation: Shake at 250 rpm, 30°C.

  • Sampling: At

    
     hours, remove 100 
    
    
    L aliquots.
  • Workup: Extract aliquot with 200

    
    L ethyl acetate. Dry organic layer over MgSO
    
    
    .
  • Analysis: Analyze via Chiral GC (e.g., Cyclodex-B column) to determine conversion (

    
    ) and enantiomeric excess (
    
    
    ,
    
    
    ).
Scale-Up Procedure (Preparative Scale - 10g)

Critical Causality: On a larger scale, the production of acid will rapidly drop the pH, deactivating the enzyme. A pH-stat system is mandatory to maintain constant pH.

  • Reactor Setup: Equip a jacketed vessel (thermostated to 30°C) with an overhead stirrer and a pH probe connected to an auto-titrator.

  • Substrate Loading: Suspend 10 g of rac-ethyl (tetrahydrofuran-2-yl)acetate in 100 mL of 0.1 M Phosphate Buffer (pH 7.0).

    • Note: If solubility is poor, add 5-10% v/v acetone or run as a biphasic system (Buffer/MTBE).

  • Enzyme Addition: Add 200 mg (2% w/w) of Novozym 435.

  • Reaction: Stir at 300 rpm. The auto-titrator will dispense 1.0 M NaOH to maintain pH 7.0.

  • Monitoring: The consumption of NaOH correlates directly to conversion. Stop reaction when NaOH consumption indicates 50% conversion (approx. 0.5 equivalents).

  • Termination: Filter off the immobilized enzyme (can be washed and reused).

  • Separation:

    • Adjust filtrate to pH 9.0.

    • Extract 1: Extract with MTBE (

      
       mL). The organic phase contains the (R)-Ester .[3]
      
    • Acidification: Acidify the aqueous phase to pH 2.0 with HCl.

    • Extract 2: Extract with Ethyl Acetate (

      
       mL). The organic phase contains the (S)-Acid .
      

Data Analysis & Validation

To ensure scientific integrity, you must calculate the Enantiomeric Ratio (


The Chen-Sih Equation

Use the following equation to validate the efficiency of your resolution:

Interpretation Table:

E-ValueInterpretationAction Required

Poor SelectivityChange enzyme source (Screen Est56, PLE, or PPL).

ModerateOptimize Temp (lower T) or Co-solvent (try 2-MeTHF).

ExcellentProceed to scale-up.

Troubleshooting & Optimization

Common Pitfalls
  • Low Conversion (< 10% after 24h): The substrate might be too insoluble.

    • Solution: Add Triton X-100 (surfactant) or switch to a biphasic system (Buffer/Toluene).

  • Dropping pH: Buffer capacity exceeded.

    • Solution: Use a pH-stat (auto-titrator) as described in section 4.3.

  • Racemization: The product racemizes under reaction conditions.

    • Solution: Ensure the pH is not too high (> 8.0) during extraction. (Tetrahydrofuran-2-yl)acetates are generally stable, but alpha-protons can be acidic.

Solvent Engineering (Green Chemistry)

Recent studies suggest replacing THF or Toluene with 2-Methyltetrahydrofuran (2-MeTHF) . It is derived from biomass and shows excellent compatibility with lipases like CAL-B.

Mechanism Diagram

The catalytic cycle of the serine hydrolase (Lipase) acting on the acetate.

MechanismEnzFree Enzyme(Ser-OH)ESEnzyme-SubstrateComplexEnz->ES+ SubstrateSubSubstrate(R/S-Ester)Sub->ESAcylEnzAcyl-EnzymeIntermediateES->AcylEnzFast EnantiomerReactsProd1Alcohol(Leaving Group)AcylEnz->Prod1Release AlcoholHydHydrolysis(H2O Attack)AcylEnz->HydHyd->EnzRegenerationProd2Chiral Acid(Product)Hyd->Prod2Release Acid

Figure 2: Ping-Pong Bi-Bi mechanism of Lipase-catalyzed hydrolysis.

References

  • Müller, M., et al. (2006).[1] "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy." Tetrahedron: Asymmetry, 17(11), 1684-1699.

    • Key citation for the use of Est56 and CAL-B for this specific substr
  • Gotor-Fernández, V., et al. (2006).[1] "Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols." Journal of Organic Chemistry.

    • Provides foundational logic for resolving cyclic ether/alkanol deriv
  • Pace, V., et al. (2012). "Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran." Green Chemistry, 14, 1859.

    • Validates 2-MeTHF as a superior solvent for lipase reactions.
  • Chen, C.S., et al. (1982). "Quantitative analyses of biochemical kinetic resolutions of enantiomers." Journal of the American Chemical Society, 104(25), 7294–7299.

    • The authoritative source for the E-value calcul

Application Note: Ethyl 2-(tetrahydrofuran-2-yl)acetate as a Chiral Scaffold and Green Additive

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Ethyl 2-(tetrahydrofuran-2-yl)acetate in Polymer Chemistry & Drug Delivery Content Type: Advanced Application Note & Protocol Guide Audience: Senior Polymer Scientists, Medicinal Chemists, and Process Engineers.

Executive Summary

This compound (E-THF-A), often derived from the hydrogenation of biomass-sourced furan derivatives, represents a critical "bridge molecule" in modern materials science. It serves two distinct high-value functions:

  • In Drug Delivery: As a precursor for chiral tetrahydrofuran moieties found in polyether antibiotics and acetogenins.

  • In Polymer Chemistry: As a bio-based, non-phthalate plasticizer and a functional building block for stereoregular polyesters.

This guide provides validated protocols for the synthesis, enzymatic resolution, and application of E-THF-A, moving beyond basic characterization to functional utility.

Module 1: Synthesis & Purification (The Feedstock Protocol)

Objective: Efficient conversion of ethyl 2-(furan-2-yl)acetate to E-THF-A via catalytic hydrogenation, ensuring minimal ring-opening side reactions.

Mechanistic Insight

The furan ring is aromatic-like; however, the ester side chain activates the ring toward hydrogenation. The challenge is preventing hydrogenolysis of the C-O bond (ring opening), which would yield acyclic diols or hexanoates. We utilize a mild Pd/C system to favor ring saturation over cleavage.

Protocol 1.1: High-Selectivity Hydrogenation
  • Reagents: Ethyl 2-(furan-2-yl)acetate (purity >98%), 5% Pd/C (Degussa type), Ethanol (anhydrous).

  • Equipment: High-pressure Parr reactor or flow hydrogenation setup.

Step-by-Step Methodology:

  • Catalyst Loading: In a glovebox or under Ar flow, load 5% Pd/C (5 wt% relative to substrate) into the reactor vessel.

  • Solvation: Dissolve the furan precursor in Ethanol (0.5 M concentration). Note: Ethanol is preferred over Methanol to prevent transesterification.

  • Pressurization: Seal reactor. Purge 3x with N₂, then 3x with H₂. Pressurize H₂ to 40 bar (580 psi) .

  • Reaction: Heat to 60°C with vigorous stirring (1000 rpm). Maintain for 12–24 hours.

    • Checkpoint: Monitor H₂ uptake. Cessation indicates completion.

  • Work-up: Cool to RT. Vent H₂. Filter catalyst through a Celite pad.

  • Purification: Concentrate filtrate in vacuo. Distill the residue (bp ~85°C at 10 mmHg) to obtain E-THF-A as a clear, colorless oil.

Data Specification:

Parameter Target Value
Yield >95%
Purity (GC) >98%

| Selectivity | >99% (Ring saturation vs. Ring opening) |

Module 2: Enzymatic Kinetic Resolution (The Chiral Protocol)

Objective: Production of enantiopure (S)- and (R)-THF derivatives for use in chiral polymer backbones or drug conjugates.

Mechanistic Insight

E-THF-A is obtained as a racemate.[1] For pharmaceutical applications (e.g., synthesis of nonactate antibiotics), stereochemistry is non-negotiable. Candida antarctica Lipase B (CAL-B) , immobilized as Novozyme 435, displays high enantioselectivity (E > 100) for this substrate, hydrolyzing the (S)-enantiomer to the acid while leaving the (R)-ester intact.

Protocol 2.1: Lipase-Catalyzed Resolution
  • Reagents: Racemic E-THF-A, Novozyme 435 (CAL-B), Phosphate Buffer (0.1 M, pH 7.0).

  • Equipment: Orbital shaker, pH stat (optional).

Step-by-Step Methodology:

  • Emulsion Preparation: Suspend Racemic E-THF-A (10 mmol) in Phosphate Buffer (20 mL). The ester has low water solubility; vigorous agitation is required.

  • Enzyme Addition: Add Novozyme 435 (20 mg/mmol substrate).

  • Incubation: Shake at 30°C, 200 rpm .

  • Monitoring: Monitor conversion via GC (Chiral column, e.g., Cyclosil B). Stop reaction at exactly 50% conversion (typically 24–48 hours).

  • Separation:

    • Filter off the enzyme beads (can be recycled).

    • Adjust filtrate pH to 8.0 with NaHCO₃.

    • Extract (R)-Ester: Extract with Ethyl Acetate (3x). The organic layer contains the optically active ester.

    • Isolate (S)-Acid: Acidify the aqueous layer to pH 2.0 with HCl. Extract with Ethyl Acetate to recover the chiral acid.

G Start Racemic E-THF-A Enzyme CAL-B (Novozyme 435) pH 7.0, 30°C Start->Enzyme Split 50% Conversion Enzyme->Split Kinetic Resolution R_Ester (R)-Ester (Organic Phase) Split->R_Ester Extraction (pH 8) S_Acid (S)-Acid (Aqueous Phase) Split->S_Acid Acidification (pH 2) Polymer Chiral Polyester Synthesis R_Ester->Polymer Reduction to Diol S_Acid->Polymer Monomer Feed

Figure 1: Workflow for the enzymatic kinetic resolution of E-THF-A to yield enantiopure building blocks for polymer synthesis.

Module 3: Polymer Applications (Plasticization & Functionalization)

Objective: Utilization of E-THF-A as a bio-based plasticizer in PVC and PLA matrices to replace toxic phthalates (e.g., DEHP).

Mechanistic Insight

The THF ring provides polarity compatible with PVC chlorine atoms, while the ester tail provides free volume (lubricity) between polymer chains. Unlike linear adipates, the cyclic ether oxygen in E-THF-A offers additional hydrogen-bonding sites, potentially improving retention (anti-migration) in polar polymers like PLA.

Protocol 3.1: Plasticizer Efficiency Screening (Solvent Casting)
  • Matrix: Poly(lactic acid) (PLA) or PVC (K-value 65).

  • Plasticizer: E-THF-A (10–30 wt%).

  • Comparison Control: Di-2-ethylhexyl phthalate (DEHP) or Citrate esters.

Step-by-Step Methodology:

  • Dissolution: Dissolve Polymer (1 g) in THF (10 mL) or Dichloromethane (for PLA).

  • Doping: Add E-THF-A at 10%, 20%, and 30% weight ratios. Stir for 2 hours to ensure molecular mixing.

  • Casting: Pour solution into Teflon petri dishes.

  • Drying: Evaporate solvent at RT for 24h, then vacuum dry at 40°C for 48h to remove trace solvent.

  • Analysis (DSC): Perform Differential Scanning Calorimetry.

    • Scan: -50°C to 200°C at 10°C/min.

    • Target: Measure reduction in Glass Transition Temperature (

      
      ).
      

Data Interpretation Table: | Plasticizer Content (wt%) | Expected


 (PLA) | Interpretation |
| :--- | :--- | :--- |
| 0% (Pure PLA) | ~60°C | Brittle, rigid reference. |
| 10% E-THF-A | ~45°C | Incipient softening; suitable for films. |
| 20% E-THF-A | ~30°C | Flexible; competitive with citrate esters. |
| 30% E-THF-A | <20°C | Elastomeric behavior; check for exudation (blooming). |
Protocol 3.2: Functional Monomer Derivatization

To use E-THF-A as a backbone monomer rather than an additive, it must be converted to a diol or hydroxy-acid.

  • Reduction: Treat (R)-E-THF-A with

    
     in dry ether.
    
  • Product: 2-(Tetrahydrofuran-2-yl)ethanol .

  • Polymerization: Copolymerize this chiral diol with Adipoyl chloride to form Poly[2-(tetrahydrofuran-2-yl)ethyl adipate] .

    • Application: This polymer exhibits ion-conductive properties (due to ether oxygens) suitable for solid polymer electrolytes in lithium batteries.

PolymerWorkflow cluster_App1 Route A: Additive (Plasticizer) cluster_App2 Route B: Reactive Monomer Feedstock E-THF-A (Bio-based) Blending Solvent Casting (PLA/PVC Matrix) Feedstock->Blending Reduction LiAlH4 Reduction Feedstock->Reduction DSC DSC Analysis (Tg Depression) Blending->DSC ResultA Flexible Green Film DSC->ResultA Diol Chiral THF-Ethanol Reduction->Diol Poly Polycondensation (w/ Adipic Acid) Diol->Poly ResultB Ion-Conductive Polymer Poly->ResultB

Figure 2: Dual-stream application workflow for E-THF-A in polymer science: as a passive plasticizer (left) and active monomer (right).

References

  • Title: Hydrogenation process for the preparation of tetrahydrofuran and alkylated derivatives thereof.
  • Enzymatic Kinetic Resolution

    • Title: Synthesis of (tetrahydrofuran-2-yl)
    • Source: Tetrahedron: Asymmetry (via ResearchGate).[2]

    • URL:[Link]

  • Plasticizer Applications

    • Title: Tetrahydrofuran derivatives and their use as plasticizers.[3]

    • Source: US P
    • URL
  • Chiral Building Blocks

    • Title: Syntheses of optically active 2-tetrahydrofuran derivatives.[4][5]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 2-(tetrahydrofuran-2-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Route

For researchers seeking high yield (>90%) and scalability in synthesizing Ethyl 2-(tetrahydrofuran-2-yl)acetate , the industry-standard approach is the Catalytic Hydrogenation of Ethyl 2-furanacetate .

While alternative methods exist—such as the Reformatsky reaction of 2-chlorotetrahydrofuran or oxidative radical cyclization using Mn(OAc)₃—these often suffer from lower atom economy, unstable precursors, or difficult purifications. This guide focuses on optimizing the hydrogenation route, which offers the highest reliability for drug development applications.

Core Reaction Scheme

The transformation involves the saturation of the aromatic furan ring using heterogeneous catalysis.

ReactionPathway Start Ethyl 2-furanacetate (Precursor) Inter Dihydrofuran Intermediate Start->Inter Fast Step H2 H2 (Gas) (4-5 bar) H2->Start Cat Catalyst (5-10% Pd/C or Rh/Al2O3) Cat->Start Product This compound (Target) Inter->Product Slow Step (Rate Determining) Side Ring-Opened Byproducts Inter->Side Over-reduction (High Temp/Acid)

Figure 1: Reaction pathway for the hydrogenation of ethyl 2-furanacetate. Note that the second reduction step is often rate-determining.

Standard Operating Procedure (High-Yield Protocol)

Objective: Achieve >95% conversion with <2% ring-opening impurities.

ParameterSpecificationRationale
Precursor Ethyl 2-furanacetateCommercially available, stable.[1]
Catalyst 5% Rh/Al₂O₃ or 10% Pd/C Rh/Al₂O₃ is preferred to minimize hydrogenolysis (ring opening). Pd/C is acceptable but requires stricter temperature control.
Solvent Ethanol (Abs.) or MethanolPolar protic solvents facilitate H₂ adsorption on the catalyst surface.
Pressure 4–20 bar (60–300 psi)Furan resonance energy requires higher pressure than simple alkenes for complete saturation.
Temperature 20°C – 40°CCritical: >50°C increases risk of ether cleavage (ring opening).
Time 12 – 24 HoursMonitoring via GC/TLC is essential to ensure consumption of the dihydro-intermediate.

Troubleshooting & FAQs

Category A: Reaction Stalling (Low Conversion)

Q: My reaction stalls at ~60% conversion. Adding more catalyst doesn't help. Why? A: This is likely a mass transfer issue or catalyst poisoning, not a loading issue.

  • Diagnosis: Furan reduction is structure-sensitive. If the furan ring adsorbs flat onto the metal surface, it reacts. If impurities (sulfur, amines) block these sites, the reaction stops.

  • Solution:

    • Pressure: Increase H₂ pressure to 20 bar. Balloon pressure (1 atm) is often insufficient for the thermodynamic stability of the furan ring.

    • Purification: Pre-treat your Ethyl 2-furanacetate with activated carbon to remove trace sulfur contaminants from the precursor synthesis.

Q: I see a new spot on TLC that isn't product or starting material. What is it? A: It is likely the dihydrofuran intermediate .

  • Mechanism: The reduction occurs in two stages. The first double bond reduces easily; the second (conjugated with the oxygen) is slower.

  • Fix: Do not stop the reaction. Increase agitation (stirring rate) to improve gas-liquid mixing and allow the reaction to run for an additional 6–12 hours.

Category B: Impurity Profile (Low Purity)

Q: I am detecting ring-opened products (hydroxy-esters). How do I stop this? A: This is "Hydrogenolysis," a common side reaction when reducing benzylic-type or allylic-type ethers (which furan mimics).

  • Root Cause 1: Acidity. Trace acids promote ring opening.

    • Fix: Ensure your solvent is neutral. Avoid acetic acid as a co-solvent unless using specialized catalysts.

  • Root Cause 2: Temperature. [2]

    • Fix: Strictly maintain T < 40°C.[2]

  • Root Cause 3: Catalyst Choice.

    • Fix: Switch from Pd/C to Rhodium on Alumina (Rh/Al₂O₃) . Rhodium is highly active for ring saturation but poor at hydrogenolysis, making it the most selective catalyst for this transformation.

Category C: Isolation (The "Missing Yield")

Q: My LC-MS shows 98% conversion, but after rotavap, I only have 60% yield. Where did it go? A: Volatility. this compound is a relatively small ester with significant volatility.

  • The Trap: High vacuum + warm water bath = product in the bumping trap.

  • Protocol Adjustment:

    • Do not use high vacuum (< 10 mbar) if the bath is >30°C.

    • Use a solvent with a lower boiling point (e.g., DCM extraction followed by careful concentration) rather than evaporating high-boiling alcohols directly if possible.

    • Check the distillate: Analyze your rotavap solvent trap; you will likely find your product there.

Advanced Optimization: Decision Matrix

Use this logic flow to diagnose yield issues in real-time.

Troubleshooting Start Yield Issue Detected CheckTLC Check TLC/GC Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Stalled Result2 Messy/Many Spots CheckTLC->Result2 Decomposition Result3 Clean Conversion but Low Mass CheckTLC->Result3 Isolation Loss Action1 Increase H2 Pressure OR Switch to Rh/Al2O3 Result1->Action1 Action2 Check Acidity Reduce Temp (<30°C) Result2->Action2 Action3 Check Volatility Analyze Solvent Trap Result3->Action3

Figure 2: Diagnostic workflow for maximizing yield.

Alternative Routes (When Hydrogenation Fails)

If you lack high-pressure hydrogenation equipment, consider these alternatives, but be aware of their limitations.

Option B: Reformatsky Reaction[1][3][4][5][6]
  • Reagents: 2-Chlorotetrahydrofuran + Ethyl Bromoacetate + Zn.

  • Pros: Ambient pressure; forms C-C bond directly.

  • Cons: 2-Chlorotetrahydrofuran is unstable and noxious.

  • Yield Potential: 60–75%.[3]

  • Critical Step: The activation of Zinc.[4][5] Use TMSCl or 1,2-dibromoethane to activate the Zn surface.

Option C: Radical Oxidative Cyclization
  • Reagents: Hex-5-en-1-ol + Ethyl Acetoacetate + Mn(OAc)₃.

  • Pros: Builds the ring from acyclic precursors.

  • Cons: Stoichiometric Mn(OAc)₃ is required (large waste stream); often produces mixtures of isomers.

  • Yield Potential: 40–60%.

References

  • BenchChem. (2025).[2][3] Comparison of different synthetic routes to 2-(Tetrahydrofuran-2-yl)acetic acid. Retrieved from

  • Raghavan, S., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation' strategy.[3][6] ResearchGate. Retrieved from

  • Organic Chemistry Portal. (2023). Reformatsky Reaction: Mechanism and Recent Literature.[1] Retrieved from

  • Snider, B. B. (2010). Manganese(III)-Based Oxidative Free-Radical Cyclizations.[7][8] NIH/PubMed Central. Retrieved from

Sources

Technical Support Center: Purification of Crude Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-THF-EST-001 Compound: Ethyl 2-(tetrahydrofuran-2-yl)acetate CAS: 2434-02-8 Molecular Formula: C₈H₁₄O₃ Molecular Weight: 158.20 g/mol

Executive Summary & Chemical Profile[1]

You are dealing with a bifunctional molecule containing an ester and a cyclic ether (THF) moiety. This dual functionality dictates your purification strategy:

  • The Ether Risk: Like tetrahydrofuran solvent, this molecule has alpha-protons adjacent to the ether oxygen, making it a Class B Peroxide Former . Distillation of crude material without peroxide testing is a severe safety hazard.

  • The Ester Sensitivity: The ester group is susceptible to hydrolysis on acidic stationary phases (e.g., unbuffered silica gel) or thermal degradation at high temperatures.

Physicochemical Data Table
PropertyValueCritical Note
Boiling Point 98–100 °C @ 13 mmHgDo not exceed 140 °C bath temp to prevent decomposition.
Density 1.03 g/mLDenser than water; will form the bottom layer in aqueous washes if organic solvent is absent.
Refractive Index 1.435 – 1.439Useful for monitoring fractions if UV detection is weak (low chromophore).
Solubility Miscible in alcohols, ethers, EtOAc.Low water solubility, but sufficient to form emulsions.

Pre-Purification Safety Assessment (Mandatory)

WARNING: Before applying heat or vacuum, you must verify the peroxide status of your crude material.

Workflow: Peroxide Detection & Neutralization

PeroxideWorkflow Start Crude Material Check Test KI Starch Paper Test Start->Test ResultPos Positive (Blue/Black) Test->ResultPos > 5 ppm ResultNeg Negative (White) Test->ResultNeg < 5 ppm ActionWash Wash with 10% FeSO4 (aq) or NaHSO3 ResultPos->ActionWash Proceed Proceed to Distillation or Chromatography ResultNeg->Proceed Retest Retest Peroxides ActionWash->Retest Retest->ResultPos Still High Retest->ResultNeg

Q: My crude oil turned the starch paper dark blue immediately. Can I still distill it? A: Absolutely not. You have a high concentration of peroxides. Heating this could cause an explosion.

  • Protocol: Dissolve the crude oil in a non-peroxide forming solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer with 10% aqueous Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite . The ferrous ion reduces peroxides to alcohols.

  • Verification: Retest the organic layer. Only proceed when the test is negative.

Primary Purification: Vacuum Distillation

Distillation is the preferred method for this compound due to its volatility and liquid state.

Q: I am applying vacuum, but the temperature is rising and no product is coming over. What is wrong? A: You likely have a vacuum mismatch or "hold-up" volume issue.

  • Target: 98 °C at 13 mmHg.

  • Troubleshooting:

    • Check Manifold: If your pump pulls < 1 mmHg, the boiling point will drop significantly (likely to ~50-60 °C). Do not overheat the bath expecting a 98 °C boiling point if your vacuum is stronger than 13 mmHg.

    • Insulation: The vapor path must be insulated (aluminum foil/glass wool) if using a Vigreux column, as the high boiling point leads to rapid condensation before the still head.

Q: My product is distilling, but it's turning yellow/brown in the receiving flask. A: This indicates thermal decomposition or oxidation.

  • Cause: Bath temperature is too high (>150 °C) or oxygen leak.

  • Fix:

    • Lower the bath temperature and improve vacuum (lower pressure = lower boiling point).

    • Bleed in inert gas (Nitrogen/Argon) through a capillary if using a bubbler, or ensure the system is sealed under inert atmosphere.

Secondary Purification: Flash Chromatography

Use this method if distillation fails to separate close-running impurities (e.g., diastereomers or unreacted furan derivatives) or if the scale is < 5g.

Chromatography Decision Matrix

ColumnMatrix Input Crude Mixture TLC TLC Analysis (Hex:EtOAc 3:1) Input->TLC SepEasy Delta Rf > 0.2 TLC->SepEasy SepHard Delta Rf < 0.1 TLC->SepHard MethodA Standard Silica Gradient 0-20% EtOAc SepEasy->MethodA MethodB Buffered Silica (+1% Et3N) SepHard->MethodB Prevent Tailing

Q: The product streaks on the TLC plate and co-elutes with impurities on the column. A: The ester or the ether oxygen may be interacting with the acidic silanol groups on the silica.

  • The Fix: Pre-treat your silica slurry with 1% Triethylamine (Et₃N) in Hexanes. This neutralizes the silica acidity.

  • Eluent System: Start with 100% Hexanes -> Gradient to 20% Ethyl Acetate. The product typically elutes around 10-15% EtOAc depending on silica activity.

Q: I see two spots very close together by GC or NMR. Is my product impure? A: Not necessarily.

  • Explanation: this compound has a chiral center at the C2 position of the THF ring. If your synthesis was not stereoselective, you have a racemic mixture (enantiomers), which appear as one spot/peak on achiral systems.

  • However: If you synthesized it via a method that creates two chiral centers (e.g., substitution on the ring), you may be seeing diastereomers . These have different physical properties and can often be separated by careful chromatography (high silica-to-compound ratio, 100:1).

References & Authoritative Sources

  • Chemical Properties & Constants:

    • Source: TCI Chemicals & Sigma-Aldrich Technical Sheets (CAS 2434-02-8).

    • Data: Boiling Point 98°C/13mmHg; Density 1.03 g/mL.[1]

  • Peroxide Handling in Ethers:

    • Source: Clark, D. E. "Peroxides and Peroxide-Forming Compounds."[2][3] Chemical Health and Safety, 2001.

    • Protocol: Ferrous sulfate wash method for peroxide removal.[2][4][5]

  • Purification Methodologies:

    • Source: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

    • Context: General procedures for purifying esters and cyclic ethers (distillation and chromatography buffering).

Sources

Overcoming challenges in the cyclization of 1,3-dicarbonyl dianions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Challenges in the Cyclization of 1,3-Dicarbonyl Dianions

Module 1: Critical Diagnostic Framework

Before attempting the protocol, you must understand the "Two-Site Reactivity" model. 1,3-dicarbonyl dianions (often called Weiler dianions ) are unique because they possess two nucleophilic sites with vastly different electronic characters.

  • The

    
    -Site (Central):  Formed first, thermodynamically stable, "harder" nucleophile.
    
  • The

    
    -Site (Terminal):  Formed second, kinetically active, "softer" nucleophile, significantly more basic (
    
    
    
    vs.
    
    
    for the
    
    
    -site).

The Golden Rule of Dianion Cyclization:

Electrophiles react preferentially at the


-site (the most basic site) first. Cyclization occurs only if the first electrophilic attack leaves the 

-site active for the second, intramolecular closure.
Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the sequential deprotonation and the critical bifurcation point between successful cyclization and common failure modes.

DianionPathway Start 1,3-Dicarbonyl Precursor Mono Monoanion (α-deprotonated) Start->Mono Base 1 (NaH) 0°C, THF Dianion Weiler Dianion (α,γ-deprotonated) Mono->Dianion Base 2 (n-BuLi) -78°C, THF Intermediate γ-Alkylated Intermediate (Monoanion species) Dianion->Intermediate Dielectrophile (E-E) Fast Kinetic Attack at γ O_Alk FAILURE: O-Alkylation Dianion->O_Alk Hard Electrophile/Solvent Attack at Oxygen Cyclic Cyclized Product (Carbocycle/Heterocycle) Intermediate->Cyclic Intramolecular Closure (Slow, thermodynamic) Polymer FAILURE: Polymerization (Intermolecular reaction) Intermediate->Polymer Concentration too high Intermolecular attack

Figure 1: Sequential generation of the Weiler dianion and competing reaction pathways.[1]

Module 2: Standard Operating Procedure (SOP)

Protocol Code: SOP-DIAN-001 Objective: Regioselective


-alkylation and cyclization of 

-keto esters.
Reagents & Setup
  • Substrate: Methyl acetoacetate (or similar).[1][2][3]

  • Base 1: Sodium Hydride (NaH), 60% dispersion in mineral oil.

  • Base 2: n-Butyllithium (n-BuLi), 1.6M - 2.5M in hexanes.

  • Solvent: Anhydrous THF (freshly distilled from Na/benzophenone or from a drying column).

  • Atmosphere: Argon or Nitrogen (positive pressure).

Step-by-Step Methodology
  • Monoanion Generation (The

    
    -proton): 
    
    • Wash NaH (1.1 equiv) with dry hexanes to remove oil. Suspend in THF.

    • Cool to 0°C .

    • Add the 1,3-dicarbonyl substrate (1.0 equiv) dropwise.

    • Checkpoint: Evolution of

      
       gas must be observed. Stir for 30 mins at 0°C until the solution is clear/pale yellow.
      
    • Why: We use NaH first because it is clean and irreversible. It removes the most acidic proton (

      
      ).
      
  • Dianion Formation (The

    
    -proton): 
    
    • Cool the solution to -78°C (Dry ice/acetone bath).

    • Add n-BuLi (1.05 - 1.1 equiv) dropwise over 10-15 minutes.

    • Stir for 30-45 minutes at -78°C.

    • Observation: The solution often turns a characteristic intense yellow or orange color.

    • Why: n-BuLi is strong enough to pull the

      
      -proton (
      
      
      
      ). Low temperature prevents nucleophilic attack of BuLi on the ester carbonyl.
  • Cyclization (The Dielectrophile Addition):

    • Add the dielectrophile (e.g., 1,2-dibromoethane or 1-bromo-2-chloroethane) (1.0 - 1.1 equiv) in one portion or rapid dropwise addition at -78°C.

    • CRITICAL STEP: Allow the reaction to warm slowly to 0°C or Room Temperature over 2-4 hours.

    • Mechanism:[4][5] The

      
      -carbon attacks the more reactive halide first (kinetic control). As the mixture warms, the remaining 
      
      
      
      -anion attacks the second halide (thermodynamic closure) to form the ring.

Module 3: Troubleshooting Matrix

This section addresses specific failure modes reported by users.

Issue 1: "I am seeing significant O-alkylation instead of cyclization."

Diagnosis: This usually occurs when the electrophile is "hard" or the ion-pairing is too loose in polar solvents, exposing the oxygen atoms.

Corrective Actions:

Variable Adjustment Rationale
Leaving Group Switch to Iodides or Bromides . Softer leaving groups prefer C-alkylation (Soft-Soft interaction). Avoid tosylates/sulfates if possible.

| Solvent | Avoid HMPA/DMPU unless necessary. | Highly polar additives separate the


 ion from the enolate oxygen, making the oxygen more "naked" and reactive. |
| Temperature  | Maintain -78°C during addition. | Higher temperatures increase the rate of the less favored pathway (O-alkylation). |
Issue 2: "The reaction yields a polymer or oligomers."

Diagnosis: Intermolecular reaction is competing with intramolecular cyclization. This is a concentration effect.

Corrective Actions:

  • High Dilution: Run the reaction at 0.05 M to 0.1 M concentration.

  • Slow Addition: If the cyclization step is fast, this is less of an issue. If the second closure is slow, ensure the dielectrophile is not in large excess.

  • Reverse Addition: In extreme cases, add the dianion to a dilute solution of the dielectrophile (though this is technically difficult with lithiated species).

Issue 3: "I recovered starting material (Mono-alkylation only)."

Diagnosis: The second cyclization step (closing the ring) failed. The


-anion might have been quenched (proton transfer) before it could attack the second electrophile site.

Decision Tree (DOT Diagram):

Troubleshooting Issue Issue: Ring Closure Failed Check1 Check Electrophile Chain Length Issue->Check1 Check2 Check Leaving Groups Check1->Check2 n>1 Sol1 3-membered rings difficult. Use 1,2-dibromoethane specifically. Check1->Sol1 n=1 (Cyclopropane) Sol2 Use mixed halides (I-Cl). Gamma attacks I; Alpha attacks Cl. Check2->Sol2 Slow closure

Figure 2: Diagnostic logic for failed ring closure.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use LDA for both deprotonation steps?

  • Answer: While possible, it is not recommended for the standard Weiler protocol. LDA generates diisopropylamine (a secondary amine) as a byproduct. In some cases, this amine can act as a proton source or nucleophile. The NaH/n-BuLi method generates

    
     (gas) and butane (gas), leaving the reaction mixture chemically cleaner.
    

Q2: Why is the solution color important?

  • Answer: The dianion of

    
    -keto esters typically forms a yellow/orange complex in THF. If you add n-BuLi and the solution remains colorless, your reagents may be wet (quenching the base) or the n-BuLi titer is low. Always titrate your n-BuLi before use. 
    

Q3: Can I cyclize onto an epoxide instead of a halide?

  • Answer: Yes. Dianions open epoxides at the less substituted carbon.

    • Protocol Adjustment: Add a Lewis acid (like

      
      ) after the initial addition if the epoxide opening is sluggish, but be careful—Lewis acids can quench the dianion. Usually, the high basicity of the 
      
      
      
      -carbon is sufficient to open terminal epoxides.

References

  • Huckin, S. N., & Weiler, L. (1974).[2][6] Alkylation of dianions of

    
    -keto esters. Journal of the American Chemical Society, 96(4), 1082–1087.[6] [Link]
    
  • Hampton, K. G., Harris, T. M., & Hauser, C. R. (1965).

    
    - and 
    
    
    
    -Positions. Journal of Organic Chemistry, 30(12), 4263–4265. [Link]
  • Langer, P. (2000). Regio- and Diastereoselective Cyclization Reactions of Free and Masked 1,3-Dicarbonyl Dianions with 1,2-Dielectrophiles. Chemistry – A European Journal, 6(20), 3663–3670. [Link]

Sources

Ethyl 2-(tetrahydrofuran-2-yl)acetate stability and degradation issues

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: E-THF-A | CAS: 2434-02-8

Senior Application Scientist: Dr. A. Vance[1]

Diagnostic Overview: The Stability Matrix

Ethyl 2-(tetrahydrofuran-2-yl)acetate is a bifunctional building block containing an ester and a cyclic ether (THF) .[1] While valuable for its dual reactivity, this structure creates two distinct vectors for degradation.[1] Understanding these mechanisms is not just academic—it is a safety requirement.[1]

The Two Primary Failure Modes
Failure ModeTriggerMechanismCriticalityDetection
Peroxidation Oxygen + LightRadical abstraction at the THF

-carbon forms hydroperoxides.[1]
HIGH (Explosive) KI Starch Test (Blue/Black)
Hydrolysis Moisture + Acid/BaseNucleophilic acyl substitution cleaves the ethyl ester.MODERATE (Purity) GC-MS / NMR (Acid shift)
Degradation Pathways Visualization

The following diagram illustrates the mechanistic divergence between oxidative and hydrolytic degradation.

degradation_pathways Compound This compound (Intact) Radical THF Radical Intermediate (α-carbon abstraction) Compound->Radical O2 + UV Light (Auto-oxidation) Intermed Tetrahedral Intermediate Compound->Intermed H2O + H+/OH- Peroxide THF-Hydroperoxide (Explosive Hazard) Radical->Peroxide + O2 Polymer Polymeric Residue (Viscous/Yellow) Peroxide->Polymer Decomposition Acid 2-(Tetrahydrofuran-2-yl)acetic acid (Degradant) Intermed->Acid Elimination Ethanol Ethanol (Byproduct) Intermed->Ethanol Elimination

Figure 1: Mechanistic divergence of this compound degradation.[1] Red pathways indicate safety hazards (oxidation); Green pathways indicate purity loss (hydrolysis).[1]

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Q1: "My clear liquid has developed a slight yellow tint. Is it safe to distill?"

Diagnosis: STOP IMMEDIATELY. A yellow tint in THF derivatives often indicates the decomposition of hydroperoxides into aldehydes or polymeric residues.

  • The Science: The THF ring is a "Class B" peroxide former. The

    
    -proton (adjacent to the ether oxygen) is susceptible to radical abstraction, forming a hydroperoxide. Upon heating (distillation), these concentrate and can detonate.[1]
    
  • Action: Perform a peroxide test immediately (See Protocol A). If positive (>100 ppm), do not distill.[1] Contact safety services for disposal.[1][2][3]

Q2: "My GC-MS shows a new peak at M-28 or loss of the ethyl group. What happened?"

Diagnosis: Hydrolysis has occurred.

  • The Science: Moisture ingress, likely catalyzed by trace acids from silica gel chromatography or improper storage, has cleaved the ester bond. The M-28 peak often corresponds to the loss of ethylene (McLafferty rearrangement) or simply the mass difference between the ethyl ester and the free acid.

  • Action: Dry your solvent.[1][4][5] If the acid impurity interferes with your reaction (e.g., quenching a Grignard), you must repurify using a basic wash (bicarbonate) followed by drying over MgSO

    
    .
    
Q3: "I stored the compound in the fridge, but it still degraded. Why?"

Diagnosis: Condensation loop.

  • The Science: Storing in a standard refrigerator without a desiccator creates a "breathing" effect. When you remove the cold bottle, atmospheric moisture condenses on the cap threads and is sucked into the bottle as the headspace contracts/expands. This accelerates hydrolysis.[1]

  • Action: Store under inert gas (Argon/Nitrogen) and tape the septum. Allow the bottle to reach room temperature before opening.

Critical Protocols

Protocol A: Rapid Peroxide Detection (KI Method)

Use this protocol before any heating or distillation step.

  • Reagent Prep: Dissolve 100 mg of Potassium Iodide (KI) in 1 mL of glacial acetic acid. (Freshly prepared is best).

  • Test: Add 1 mL of the this compound sample to the reagent.

  • Observation:

    • Colorless: Safe (< 20 ppm).[1][6]

    • Yellow: Low Peroxides (Caution required).[1]

    • Brown/Blue (if starch added): DANGER (> 100 ppm).[1] Do not handle.

Protocol B: Peroxide Removal (Scavenging)

Only perform if peroxide levels are low (<100 ppm).[1] If high, dispose.

  • Activated Alumina: Pass the solvent through a column of activated alumina. The polar hydroperoxides adsorb strongly to the alumina surface.

  • Retest: Collect the eluent and immediately retest using Protocol A.

  • Stabilize: Add 200 ppm BHT (Butylated hydroxytoluene) immediately after purification to inhibit new radical formation.[1]

Storage & Handling Decision Tree

Follow this logic flow to ensure sample integrity and personnel safety.

storage_workflow Start Received New Sample CheckSeal Is the Septum/Seal Intact? Start->CheckSeal TestPeroxide Test for Peroxides (Protocol A) CheckSeal->TestPeroxide If uncertain age Storage Store: 4°C, Dark, Argon Headspace CheckSeal->Storage If Factory Sealed DecisionPeroxide Peroxide Level? TestPeroxide->DecisionPeroxide Safe Safe for Use DecisionPeroxide->Safe < 20 ppm Treat Treat with Alumina (Protocol B) DecisionPeroxide->Treat 20-100 ppm Dispose DO NOT OPEN Contact EHS DecisionPeroxide->Dispose > 100 ppm Safe->Storage Treat->Safe

Figure 2: Decision logic for handling and storage of THF-acetate derivatives.[1] Priority is placed on peroxide quantification before storage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551345, Ethyl tetrahydrofuran-2-acetate.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Peroxide-Forming Chemicals.[1] Hazard Recognition and Control.[1][7] Retrieved from [Link][1]

  • Clark, D. E. (2001). Peroxides and Peroxide-Forming Compounds.[1] Chemical Health and Safety, 8(5), 12-22.[1] (Standard reference for THF peroxide mechanisms).

  • University of California, Berkeley (EH&S). Guidelines for Safe Storage and Handling of Peroxide-Forming Chemicals.[1] Retrieved from [Link][1]

Sources

Troubleshooting NMR peak assignments for ethyl 2-(oxolan-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the NMR analysis of ethyl 2-(oxolan-2-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with assigning the ¹H and ¹³C NMR spectra of this molecule. Here, we provide troubleshooting guides and frequently asked questions in a structured Q&A format to directly address specific issues you may encounter during your experiments.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for ethyl 2-(oxolan-2-yl)acetate. These values are estimated based on spectral data of analogous compounds and serve as a baseline for comparison with your experimental results.

Table 1: Predicted ¹H NMR Data for Ethyl 2-(oxolan-2-yl)acetate (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a1.25Triplet (t)3H7.1
H-b4.15Quartet (q)2H7.1
H-c2.50-2.70Multiplet (m)2H-
H-d4.20-4.30Multiplet (m)1H-
H-e3.70-3.90Multiplet (m)2H-
H-f1.80-2.10Multiplet (m)4H-

Table 2: Predicted ¹³C NMR Data for Ethyl 2-(oxolan-2-yl)acetate (in CDCl₃)

CarbonChemical Shift (δ, ppm)DEPT-135
C-114.2CH₃
C-260.5CH₂
C-3171.5C
C-441.0CH₂
C-577.0CH
C-668.0CH₂
C-728.0CH₂
C-825.5CH₂

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The signals for the oxolane ring protons (H-d, H-e, H-f) in my ¹H NMR spectrum are overlapping and difficult to interpret. How can I resolve these signals?

A1: Overlapping signals in the aliphatic region are a common challenge with cyclic systems like the oxolane ring. The first step is to confirm the number of protons associated with each carbon using a DEPT-135 experiment. This will help differentiate between CH, CH₂, and CH₃ groups.

To resolve the overlapping proton signals, a 2D NMR experiment is essential. A COSY (Correlation Spectroscopy) experiment will reveal which protons are coupled to each other. For instance, you should observe a cross-peak between the H-d proton and the adjacent H-c and H-f protons.

Experimental Protocol: Acquiring a COSY Spectrum

  • Sample Preparation: Prepare a solution of your compound in a deuterated solvent (e.g., CDCl₃) at a concentration of 5-10 mg/mL.

  • Instrument Setup: On your NMR spectrometer, load a standard COSY pulse sequence.

  • Acquisition Parameters:

    • Set the spectral width to cover all proton signals (typically 0-12 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

    • The number of increments in the second dimension will determine the resolution of the 2D spectrum. A minimum of 256 increments is recommended.

  • Processing: After acquisition, Fourier transform the data in both dimensions and phase the spectrum.

  • Analysis: Identify the diagonal peaks, which correspond to the 1D ¹H spectrum. The off-diagonal cross-peaks indicate coupled protons.

Q2: I am unsure which carbon signal corresponds to which position on the oxolane ring. How can I definitively assign the ¹³C NMR spectrum?

A2: Unambiguous assignment of the ¹³C NMR spectrum requires correlation with the assigned ¹H NMR spectrum. A HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiment is the most effective way to achieve this. These experiments show correlations between protons and the carbons to which they are directly attached.

Experimental Protocol: Acquiring an HSQC Spectrum

  • Sample Preparation: Use the same sample prepared for your other NMR experiments.

  • Instrument Setup: Load a standard HSQC or HMQC pulse sequence.

  • Acquisition Parameters:

    • Set the ¹H spectral width as you would for a standard proton spectrum.

    • Set the ¹³C spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

    • The one-bond coupling constant (¹JCH) is typically set to ~145 Hz for sp³-hybridized carbons.

  • Processing and Analysis: After 2D Fourier transformation, each cross-peak in the HSQC spectrum will correlate a proton signal on the F2 (¹H) axis with a carbon signal on the F1 (¹³C) axis. By tracing the correlations from your assigned protons, you can definitively assign the corresponding carbons.

Q3: My DEPT-135 spectrum shows an unexpected number of CH, CH₂, or CH₃ signals. What could be the cause?

A3: A discrepancy between the expected and observed DEPT-135 spectrum often points to the presence of impurities or an incorrect structural assignment.

Troubleshooting Workflow:

start Unexpected DEPT-135 Spectrum check_impurities Check for Impurities start->check_impurities Possible contamination check_structure Re-evaluate Structure start->check_structure Possible misassignment repurify Repurify Sample check_impurities->repurify Impurity signals identified cosy_hmbc Acquire COSY and HMBC check_structure->cosy_hmbc Ambiguous connectivity reassign Reassign Structure cosy_hmbc->reassign New correlations found

Caption: Troubleshooting unexpected DEPT-135 results.

Common Impurities:

  • Residual Solvents: Ethyl acetate and hexanes from purification are common. Check for their characteristic signals.[1]

  • Starting Materials: Incomplete reaction can leave starting materials in your sample.

  • Side Products: Unexpected reactions can lead to isomeric or other byproducts.

Q4: The chemical shift of my signals differs significantly from the predicted values, even after accounting for solvent effects. What could be the issue?

A4: While solvent effects can cause minor shifts[2], significant deviations may indicate a problem with instrument calibration or referencing.

Protocol for Verifying Chemical Shift Referencing:

  • Internal Standard: Ensure your deuterated solvent contains an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm.

  • Solvent Peak: If TMS is not present, you can reference the residual solvent peak. For CDCl₃, the residual CHCl₃ peak should be at 7.26 ppm in the ¹H spectrum and the ¹³C signal at 77.16 ppm.[3]

  • Instrument Calibration: If referencing is correct and discrepancies persist, consult your instrument manager to ensure the spectrometer is properly calibrated.

Visualizing Connectivity: 2D NMR Correlations

The following diagram illustrates the expected key correlations in the COSY and HSQC spectra of ethyl 2-(oxolan-2-yl)acetate.

cluster_ethyl Ethyl Group cluster_linker Linker cluster_ring Oxolane Ring a H-a (CH₃) ~1.25 ppm b H-b (CH₂) ~4.15 ppm a->b COSY C1 C-1 ~14.2 ppm a->C1 HSQC C2 C-2 ~60.5 ppm b->C2 HSQC c H-c (CH₂) ~2.60 ppm d H-d (CH) ~4.25 ppm c->d COSY C4 C-4 ~41.0 ppm c->C4 HSQC f H-f (CH₂) ~1.95 ppm d->f COSY C5 C-5 ~77.0 ppm d->C5 HSQC e H-e (CH₂) ~3.80 ppm e->f COSY C6 C-6 ~68.0 ppm e->C6 HSQC C78 C-7/8 ~25-28 ppm f->C78 HSQC

Caption: Key COSY and HSQC correlations for ethyl 2-(oxolan-2-yl)acetate.

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved February 8, 2026, from [Link]

  • Chemistry LibreTexts. (2022, January 6). 3.17.1: COSY Spectra. [Link]

  • University of Ottawa NMR Facility Blog. (2007, November 14). HSQC and Edited HSQC Spectra. [Link]

  • Chemistry LibreTexts. (2023, November 2). 13.6: DEPT ¹³C NMR Spectroscopy. [Link]

  • PubChem. (n.d.). Ethyl 2-(tetrahydrofuran-2-yl)acetate. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]

Sources

Enhancing the enantioselectivity of enzymatic resolution for esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Enantioselectivity & Yield in Ester Hydrolysis/Transesterification Audience: Senior Scientists, Process Chemists, and Drug Development Leads

Introduction

Welcome to the Advanced Biocatalysis Support Center. This guide addresses the kinetic and thermodynamic bottlenecks preventing high enantiomeric excess (


) and yield in lipase-catalyzed ester resolutions. Unlike standard protocols, this guide focuses on causality —controlling the micro-environment of the enzyme to force strict stereochemical recognition.

Module 1: The Micro-Environment (Solvents & Water Activity)[1]

User Issue: "My enantioselectivity ( -value) is inconsistent between batches, even when using the same dry solvent."

Diagnosis: The issue is likely uncontrolled Thermodynamic Water Activity (


) .
In organic media, "dry" is a relative term. Lipases require a mono-molecular layer of water to maintain their catalytically active conformation (the "lubricant" of the active site). If the solvent is too dry, the enzyme becomes rigid and less selective. If too wet, spontaneous (non-selective) hydrolysis competes with the enzymatic process.

Technical Insight: Enantioselectivity (


) often correlates with the solvent's 

(partition coefficient). Hydrophobic solvents (

) strip less water from the enzyme surface than hydrophilic ones (

). However, the critical parameter is not total water content (ppm), but

(chemical potential of water).[1]

Troubleshooting Protocol: Water Activity Buffering To lock


 at a precise value regardless of external humidity, use Salt Hydrate Pairs . These act as "water buffers," releasing or absorbing water to maintain equilibrium.
Target

Salt Hydrate Pair (Solid Phase)Application
0.15

/

Ultra-low water (suppress hydrolysis)
0.55

/

Balanced activity/selectivity
0.94

(sat. solution)
High activity, risk of spontaneous hydrolysis

Step-by-Step Workflow:

  • Add the hydrated and anhydrous salt pair (1:1 molar ratio) to your organic solvent.

  • Equilibrate for 2 hours at reaction temperature.

  • Filter the solvent (removing solids) or run the reaction in the presence of the salts (if using immobilized enzymes).

  • Validation: The

    
    -value should now be constant across batches.
    
Visual Workflow: Solvent & Optimization

SolventOptimization Start Low Selectivity (E < 20) LogP_Check Check Solvent LogP Start->LogP_Check Hydrophilic LogP < 2 (e.g., THF, Acetone) LogP_Check->Hydrophilic Solvent is Hydrophobic LogP > 4 (e.g., Heptane, Toluene) LogP_Check->Hydrophobic Solvent is Rigid Enzyme Stripped (Too Rigid) Hydrophilic->Rigid Strips Essential Water Aw_Control Apply Salt Hydrate Buffer (aw ~0.5) Hydrophobic->Aw_Control Preserves Water Layer Rigid->Aw_Control Rehydrate Result Restored Flexibility High E-Value Aw_Control->Result

Caption: Decision tree for optimizing solvent systems based on LogP and Water Activity (


) to ensure enzyme conformational stability.

Module 2: Substrate Engineering (The Kazlauskas Rule)

User Issue: "The enzyme is active, but it cannot distinguish between the enantiomers (E ~ 1)."

Diagnosis: The substrate likely lacks sufficient steric distinctness between the substituents at the chiral center. Lipases generally follow the Kazlauskas Rule , which predicts that the enzyme favors the enantiomer where the "Medium" substituent fits into the stereospecificity pocket and the "Large" substituent points out toward the solvent.

Technical Insight: If your substituents are sterically similar (e.g., Ethyl vs. Propyl), the enzyme cannot discriminate. You must modify the substrate to exaggerate the size difference (e.g., Ethyl vs. Phenyl).

The Golden Rule of Lipase Selectivity: For secondary alcohols/esters, lipases (like Burkholderia cepacia or Candida antarctica B) overwhelmingly favor the (R)-enantiomer when the priority sequence is


.

Troubleshooting Protocol: Substrate Modification

  • Analyze Substituents: Assign "Large" (L) and "Medium" (M) tags to your groups.

  • Calculate Steric Bulk: Use Taft steric parameters (

    
    ) or A-values.
    
  • Modify the "Large" Group: If discrimination is poor, introduce a distal blocking group (e.g., convert a methyl ester to a tert-butyl ester or add a halogen to a phenyl ring) to increase the steric clash in the "unfavored" binding mode.

Visual Mechanism: The Kazlauskas Rule[2]

KazlauskasRule Enzyme Lipase Active Site Pocket_M Medium Pocket (Hydrophobic) Enzyme->Pocket_M Pocket_L Large Pocket (Solvent Exposed) Enzyme->Pocket_L Substrate_Fast Fast Enantiomer (Matches Geometry) Substrate_Fast->Pocket_M Medium Group Fits Substrate_Fast->Pocket_L Large Group Fits Substrate_Slow Slow Enantiomer (Steric Clash) Substrate_Slow->Pocket_M Large Group CLASH! Substrate_Slow->Pocket_L Medium Group (Loose Fit)

Caption: Visualization of the Kazlauskas Rule. High selectivity requires the "Large" group of the slow enantiomer to clash with the enzyme's "Medium" pocket.

Module 3: Dynamic Kinetic Resolution (DKR)

User Issue: "I have excellent selectivity, but my yield is capped at 50%. How do I access the other 50%?"

Diagnosis: Standard Kinetic Resolution (KR) is mathematically limited to 50% yield because the enzyme only consumes one enantiomer. The solution is Dynamic Kinetic Resolution (DKR) , which couples the enzymatic resolution with an in-situ racemization catalyst.

Technical Insight: The challenge in DKR is compatibility . The racemization catalyst (often a Ruthenium complex) usually requires a base to activate, but bases can cause non-selective chemical background hydrolysis or deactivate the lipase.

Troubleshooting Protocol: The Ru-Lipase Couple

  • Catalyst Selection: Use Shvo’s catalyst or Bäckvall’s Ruthenium system (e.g.,

    
    ). These are robust and compatible with lipases.[1]
    
  • Acyl Donor: Switch from Vinyl Acetate to Isopropenyl Acetate .

    • Why? Vinyl acetate releases acetaldehyde, which can poison the metal catalyst. Isopropenyl acetate releases acetone, which is inert.[2]

  • Base Suppression: If using a base-activated metal catalyst (like Ru-cymene), use a weak base (e.g.,

    
    ) and immobilize the lipase to protect it from direct contact.
    

Data Comparison: KR vs. DKR

ParameterKinetic Resolution (KR)Dynamic Kinetic Resolution (DKR)
Max Theoretical Yield 50%100%
Product

Drops as conversion > 50%Remains high throughout
Reaction Time Faster (endpoint controlled)Slower (limited by racemization rate)
Key Risk Product inhibitionCatalyst poisoning / Incompatibility
Visual Workflow: DKR Cycle

DKR_Mechanism Substrate_S (S)-Substrate (Slow Reacting) Racemization Ruthenium Catalyst (Racemization) Substrate_S->Racemization Equilibrium Substrate_R (R)-Substrate (Fast Reacting) Lipase Lipase (Selective Acylation) Substrate_R->Lipase Racemization->Substrate_R Product (R)-Product Ester (>99% ee, >90% Yield) Lipase->Product Irreversible

Caption: The DKR cycle. The metal catalyst continuously converts the unreactive (S)-enantiomer into the reactive (R)-enantiomer, feeding the lipase.

References

  • Solvent Effects & Water Activity

    • Title: Effects of solvent, water activity and temperature on lipase and hydroxynitrile lyase enantioselectivity.
    • Source: Lund University / Elsevier.
    • Link:3

  • Kazlauskas Rule

    • Title: A rule to predict which enantiomer of a secondary alcohol reacts faster in reactions catalyzed by cholesterol esterase, lipase from Pseudomonas cepacia, and lipase from Candida rugosa.[4]

    • Source: Journal of Organic Chemistry (ACS).
    • Link:(Verified via Search Context 1.4)

  • Water Activity Control (Salt Hydrates)

    • Title: Use of salt hydrate pairs to control water activity for enzyme catalysis in ionic liquids.[5]

    • Source: Biotechnology Progress (NIH).
    • Link:5

  • Dynamic Kinetic Resolution (DKR)

    • Title: Combined Ruthenium(II) and Lipase Catalysis for Efficient Dynamic Kinetic Resolution of Secondary Alcohols.[6]

    • Source: Journal of the American Chemical Society (ACS).
    • Link:2

  • Ruthenium-Lipase Compatibility

    • Title: Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts.[6][7]

    • Source: Organic Letters.[7]

    • Link:7

Sources

Technical Support Center: Purification of Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 2434-02-8) is a critical intermediate often synthesized via the hydrogenation of ethyl 2-(furan-2-yl)acetate or cyclization of diols.

Users frequently encounter three specific classes of impurities that dictate the purification strategy:

  • Aromatic Precursors: Unreacted furan derivatives (difficult to distill due to boiling point overlap).

  • Hydrolysis Byproducts: 2-(Tetrahydrofuran-2-yl)acetic acid (causes instability and downstream side reactions).

  • Peroxides: Oxidative degradation products common to tetrahydrofuran (THF) rings.

Physical Property Reference Table
PropertyValueNotes
Boiling Point 98°C @ 13 mmHgVacuum distillation is mandatory to prevent decomposition.
Density ~1.03 g/mLDenser than water; forms the bottom layer in aqueous washes unless chlorinated solvents are used.
Refractive Index

1.44
Useful for quick purity checks against the furan precursor (

~1.48).
Solubility Miscible in EtOH, EtOAc, DCMImmiscible in water (forms emulsions easily).

Troubleshooting Guides (Scenario-Based)

Scenario A: "My product shows strong UV absorbance at 254 nm."

Diagnosis: Incomplete Hydrogenation (Furan Contamination). The target molecule (THF ring) is saturated and effectively "transparent" in the UV spectrum. Strong absorbance indicates the presence of the aromatic furan ring (Ethyl 2-(furan-2-yl)acetate).

Why Distillation Fails Here: The boiling point of the furan precursor (~85-87°C @ 10 mmHg) overlaps significantly with the product (~90-93°C @ 10 mmHg). Fractional distillation often fails to separate them cleanly.

Protocol: "Polishing" Hydrogenation

  • Dissolve: Dilute the crude oil in Ethanol (10 volumes).

  • Catalyst: Add 5 wt% Pd/C (Palladium on Carbon).

  • Reaction: Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure for 4–6 hours at room temperature.

    • Note: High heat is unnecessary and may promote ester hydrolysis.

  • Verification: Check TLC (Thin Layer Chromatography).[1]

    • Furan: Visible under UV lamp.

    • Product: Invisible under UV; requires staining (KMnO₄ or Phosphomolybdic Acid stain required).

  • Workup: Filter through Celite to remove Pd/C and concentrate.[1]

Scenario B: "The product is acidic or degrading during storage."

Diagnosis: Hydrolysis (Free Acid Impurity). Moisture or residual acid catalysts can hydrolyze the ester to 2-(tetrahydrofuran-2-yl)acetic acid . This acid can catalyze further ring-opening or polymerization.

Protocol: The "Emulsion-Free" Base Wash THF derivatives are surfactants and notorious for forming stable emulsions during aqueous washes.

  • Dilution: Dissolve the crude oil in Diethyl Ether or MTBE (Methyl tert-butyl ether).

    • Why? These solvents separate from water faster than Ethyl Acetate or DCM in this context.

  • Wash 1 (Neutralization): Wash with saturated aqueous NaHCO₃ (Sodium Bicarbonate).

    • Caution: Gas evolution (CO₂) will occur. Vent frequently.

  • Wash 2 (Phase Break): Wash with Saturated Brine (NaCl).

    • Mechanism:[2][3][4] The high ionic strength of brine forces the organic product out of the aqueous phase, breaking emulsions.

  • Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate.

Scenario C: "I am concerned about safety/peroxides."

Diagnosis: Peroxide Formation. Like THF solvent, the tetrahydrofuran ring in this ester is susceptible to autoxidation, forming explosive peroxides at the alpha-position (adjacent to the ether oxygen).

Protocol: Peroxide Test & Quench

  • Test: Use commercially available peroxide test strips (e.g., Quantofix).

  • Quench (If Positive):

    • Wash the organic solution with 10% aqueous Sodium Bisulfite (NaHSO₃) or Sodium Thiosulfate .

    • Mechanism:[2][3][4] Reduces peroxides to harmless alcohols.

  • Prevention: Store the purified product under Argon/Nitrogen at 4°C.

Bulk Purification: Vacuum Distillation Guide

For >10g scale, vacuum distillation is the gold standard for removing non-volatile polymers and color bodies.

Apparatus Setup:

  • Short-path distillation head (minimize thermal exposure).

  • Vigreux column (optional, only if high-resolution separation is needed).

  • Vacuum pump capable of <15 mmHg.[5][6]

Step-by-Step Procedure:

  • Degas: Stir the crude oil under weak vacuum for 20 minutes to remove residual solvents (Ethanol/DCM).

  • Heat: Slowly raise the oil bath temperature.

    • Bath Temp: Target ~120°C.

    • Vapor Temp: Monitor for the plateau at 98°C (at 13 mmHg) .

  • Fractions:

    • Fore-run: Discard the first 5-10% (often contains residual water or lower boiling furan).

    • Main Fraction: Collect the steady plateau.

  • Shutdown: Cool to <50°C before releasing vacuum to air (prevents rapid oxidation/peroxide formation).

Decision Logic & Workflow

The following diagram illustrates the logical decision-making process for purifying this specific compound based on impurity profiling.

PurificationLogic Start Crude this compound CheckUV Check UV Absorbance (254nm) Start->CheckUV IsUVHigh High UV Absorbance? CheckUV->IsUVHigh Hydrogenation Catalytic Hydrogenation (Pd/C, H2, EtOH) IsUVHigh->Hydrogenation Yes (Furan present) CheckAcid Check Acidity (GC or NMR) IsUVHigh->CheckAcid No (Saturated) Hydrogenation->CheckAcid IsAcidHigh Contains Acid >1%? CheckAcid->IsAcidHigh BaseWash Wash: NaHCO3 + Brine (Solvent: MTBE) IsAcidHigh->BaseWash Yes Distillation Vacuum Distillation (98°C @ 13 mmHg) IsAcidHigh->Distillation No BaseWash->Distillation FinalProduct Pure Product (Store under Argon) Distillation->FinalProduct

Caption: Figure 1. Purification Decision Tree. High UV absorbance triggers hydrogenation to remove aromatic furan impurities; acidity triggers a bicarbonate wash prior to final distillation.

Frequently Asked Questions (FAQ)

Q: Can I use silica gel chromatography instead of distillation? A: Yes. Use a mobile phase of Hexane:Ethyl Acetate (4:1 to 2:1) . However, silica gel is slightly acidic and can catalyze the hydrolysis of the ester if the column run is slow. Add 1% Triethylamine to the mobile phase to buffer the silica if you observe degradation.

Q: The NMR shows a split in the signals. Is it impure? A: Not necessarily. This compound has a chiral center at the C2 position of the THF ring. If you purchased or synthesized a racemic mixture, the NMR is standard. If you synthesized it from chiral precursors, splitting might indicate racemization. However, if you see signals at 6.4 ppm and 7.5 ppm , that is the furan impurity (aromatic protons).

Q: Why does my product turn yellow over time? A: This is oxidative instability. The alpha-ether position forms peroxides, which degrade into aldehydes and acids, leading to aldol condensation oligomers (yellow/brown color). Action: Distill immediately and store with a stabilizer (like BHT) if compatible with your next step, or strictly under inert gas.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 551345, this compound. Retrieved February 8, 2026 from [Link]

  • Tang, X., et al. (2014).Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation' strategy. ResearchGate.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical.

Sources

Technical Support Center: Column Chromatography for Acetate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Agent: Senior Application Scientist Topic: Purification & Troubleshooting of Acetate Esters

Introduction: The Acetate Ester Challenge

Welcome to the technical support hub. Acetate esters are fundamental synthetic intermediates, yet their purification often presents a "silent killer" scenario.[1] While generally stable, they are susceptible to acid-catalyzed hydrolysis on standard silica gel (


), leading to yield erosion and contamination with acetic acid.[1] Furthermore, their moderate polarity often leads to co-elution with starting alcohols.[1]

This guide addresses these specific failure modes using field-proven protocols.

Ticket #001: Product Decomposition (Hydrolysis)

User Question: "I purified my acetate ester on a silica column, but my yield is 20% lower than expected, and the fractions smell like vinegar (acetic acid). What happened?"

Technical Diagnosis: You are likely experiencing on-column hydrolysis . Standard silica gel is slightly acidic due to surface silanol groups (


). Acetate esters, particularly allylic or benzylic acetates, are acid-sensitive.[1] The Lewis acidity of the silica, combined with residual moisture, catalyzes the cleavage of the ester bond back into the alcohol and acetic acid during the run.

The Solution: The TEA Neutralization Protocol You must neutralize the stationary phase to inhibit the catalytic surface protons.

Protocol: Silica Deactivation with Triethylamine (TEA)

Do not just add TEA to your sample. You must condition the entire column.

  • Prepare the Slurry: Mix your silica gel with a solvent system containing 1% Triethylamine (TEA) and 99% Hexanes (or your non-polar solvent).

  • Pack the Column: Pour the slurry and pack as usual.

  • The Flush (Critical): Flush the column with 2–3 column volumes (CV) of the mobile phase containing 0.5% TEA. This ensures the entire length of the silica is basic.

  • Run the Column: Perform your purification using your standard gradient. You may maintain 0.1% TEA in the eluent if the run is long (>30 mins), but usually, the pre-treatment is sufficient.

Note: TEA is high-boiling (


). You must remove it from your product post-column. A simple wash of the combined fractions with saturated 

or a high-vacuum strip is required.

Neutralization_Workflow Start Start: Acetate Ester Purification Check Is the Ester Acid-Sensitive? (Allylic, Benzylic, t-Butyl) Start->Check Standard Standard Silica Column (Hex/EtOAc) Check->Standard No (Stable Aliphatic) Neutralize PROTOCOL: TEA Deactivation 1. Slurry with 1% TEA/Hex 2. Flush 2 CVs Check->Neutralize Yes (Sensitive) Decomp Risk: Hydrolysis detected? Standard->Decomp Yield Loss/Smell Decomp->Neutralize Re-run required Run Run Column Neutralize->Run Wash Post-Run: Wash fractions with NaHCO3 to remove TEA Run->Wash

Figure 1: Decision matrix for neutralizing silica gel to prevent ester hydrolysis.

Ticket #002: Separation Efficiency (The Selectivity Problem)

User Question: "My acetate ester (


) and the starting alcohol (

) are co-eluting in Hexane/Ethyl Acetate. I ran a shallower gradient, but they still overlap. Why?"

Technical Diagnosis: You have hit a selectivity wall . In Hexane/Ethyl Acetate (EtOAc), both your product (an acetate) and the solvent (EtOAc) share similar dipole-dipole interaction mechanisms with the stationary phase. Simply changing the ratio (capacity factor


) won't help if the separation factor (

) is too close to 1.0.

The Solution: Orthogonal Selectivity You need to change the chemical nature of the solvent system, not just the strength. According to the Snyder Selectivity Triangle, you should move to a different solvent group.

Solvent Substitution Strategy
Solvent SystemSelectivity GroupMechanismBest For...[2]
Hexane / EtOAc VI (Proton Acceptor)Dipole-dipoleGeneral purpose (Baseline).
Hexane / DCM V (Dipole-dipole)Dispersion/DipoleSeparating esters from alcohols (DCM solubilizes alcohols differently).[1]
Hexane / Ether I (Proton Acceptor)H-Bonding BasicExcellent for distinguishing steric differences in isomers.
Hexane / Toluene VII (Pi-donor)Pi-Pi InteractionsAromatic acetates or separating from non-aromatic impurities.

Protocol:

  • Switch from Hex/EtOAc to Hexane/Dichloromethane (DCM) or Hexane/Diethyl Ether .

  • Run a TLC in the new system. Aim for an

    
     of 0.3.
    
  • You will likely see a dramatic shift in

    
     because the alcohol will interact more strongly with the ether/DCM than the ester does.
    
Ticket #003: Peak Tailing (Streaking)

User Question: "My compound comes off the column as a streak rather than a tight band. It contaminates 20 fractions."[1]

Technical Diagnosis: Tailing in acetate esters is usually caused by residual carboxylic acid from the synthesis (Fischer esterification) or the "mass overload" effect where the sample is not soluble enough in the mobile phase.

The Solution: The Bicarbonate Wash & Solid Load

  • Pre-Column Wash (Chemical):

    • Dissolve your crude oil in EtOAC.

    • Wash 2x with Saturated

      
       (removes acetic acid).
      
    • Wash 1x with Brine, Dry over

      
      .[1]
      
    • Why? Even 1% residual acetic acid will drag the pH of the column down, causing streaking for the whole run.

  • Solid Loading (Physical):

    • If your crude is viscous or insoluble in Hexane, do not liquid load with DCM (this causes band broadening).[1]

    • Protocol: Dissolve crude in minimal DCM -> Add Silica (1:2 ratio) -> Rotovap to dryness -> Pour dry powder on top of the packed column. This creates an infinitely narrow injection band.

Ticket #004: Detection (The "Invisible" Ester)

User Question: "I am purifying a fatty acid acetate. It has no UV chromophore. How do I see where it is?"

Technical Diagnosis: Aliphatic acetates do not absorb at 254 nm. Relying on UV will result in losing the product to the waste bin.

The Solution: Destructive Visualization (Staining) You must use chemical stains that react with the functional groups or the organic backbone.

Stain Selection Guide
StainTargetPreparationAppearance
PMA (Phosphomolybdic Acid) Universal (Lipids/Esters)10g PMA in 100mL Ethanol.Dark blue/green spots on light green background (requires heat).
Vanillin Alcohols/Ketones/Esters15g Vanillin + 2.5mL

in 250mL Ethanol.
Range of colors (Blue/Purple/Grey) upon heating. Very sensitive.
Iodine Chamber Unsaturation/LipidsSolid

crystals in a jar.
Yellow/Brown spots (Reversible). Good for quick checks.
KMnO4 Alkenes/Oxidizables1.5g

+ 10g

in 200mL water.
Yellow spots on purple background.

Workflow for Non-UV Fractions:

  • Collect fractions.[3][4]

  • Spot every 3rd fraction on a TLC plate.

  • Dip in PMA Stain .

  • Heat with a heat gun until spots appear (

    
    ).
    

Detection_Logic Sample Acetate Sample Aromatic Aromatic? (Benzene ring, conjugation) Sample->Aromatic UV Use UV (254 nm) Aromatic->UV Yes NoUV Aliphatic/Lipid Aromatic->NoUV No Stain Select Stain NoUV->Stain PMA PMA Stain (Universal/Lipids) Stain->PMA Vanillin Vanillin Stain (High Sensitivity) Stain->Vanillin

Figure 2: Logic flow for selecting the correct detection method based on molecular structure.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for silica acidity and purification protocols). [1]

  • Biotage. (2023). How does solvent choice impact flash column chromatography performance? (Explanation of Selectivity and Solvent Strength).

  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. (Comprehensive guide on staining reagents including PMA and Vanillin).

  • Reich, H. J. (2024).[1][5] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for understanding acidity of silica surface protons).

  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography? (Community discussion on TEA usage for silica neutralization).

Sources

Challenges in separating diastereomers of substituted tetrahydrofurans

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in Separating Diastereomers of Substituted Tetrahydrofurans Role: Senior Application Scientist Status: Online | Ticket ID: THF-DIA-001

Executive Summary & Diagnostic Workflow

Welcome to the Separation Science Support Center. You are likely here because the diastereomers of your substituted tetrahydrofuran (THF) synthesis (often 2,5- or 2,3-disubstituted systems) are co-eluting or showing poor resolution (


).

Unlike enantiomers, diastereomers have distinct physical properties (boiling point, dipole moment, polarity). However, in flexible five-membered rings like THF, the "envelope" conformational flipping (pseudorotation) can average out these differences, making separation challenging.

Before modifying your method, determine your separation pathway using the logic tree below.

Diagnostic Decision Matrix

THF_Separation_Workflow Start Input: Crude THF Mixture TLC_Check Diagnostic TLC (Silica, 20% EtOAc/Hex) Start->TLC_Check Rf_Diff Is ΔRf > 0.15? TLC_Check->Rf_Diff Flash Standard Flash Chromatography Rf_Diff->Flash Yes Hard_Sep Is ΔRf 0.05 - 0.15? Rf_Diff->Hard_Sep No Optimized_Flash High-Efficiency Flash (Spherical Silica, 20-40µm) Hard_Sep->Optimized_Flash Yes HPLC_Screen HPLC Screening (Reverse/Normal Phase) Hard_Sep->HPLC_Screen No (<0.05) Structure_Check Does it have Aromatic Groups? HPLC_Screen->Structure_Check PFP_Col Pentafluorophenyl (PFP) or Phenyl-Hexyl Column Structure_Check->PFP_Col Yes (π-π interactions) C18_Screen C18 / C8 Core-Shell Screening Structure_Check->C18_Screen No (Alkyl only) Fail_State Separation Fails? PFP_Col->Fail_State C18_Screen->Fail_State Derivatize Derivatization Strategy (e.g., Esterification) Fail_State->Derivatize Yes

Figure 1: Strategic workflow for determining the optimal separation modality based on initial resolution (


) and structural features.

Module 1: Flash Chromatography Troubleshooting

Target Audience: Chemists dealing with


 on TLC.

In 2,5-disubstituted THFs, the cis isomer is often more polar than the trans isomer due to the alignment of dipole moments (the "rabbit ear" effect of lone pairs and substituents). However, this rule is not absolute and depends on the specific substituents [1].

Issue: "My spots are merging during scale-up."

Root Cause: Standard irregular silica (40–63 µm) has a wide particle size distribution, leading to eddy diffusion (band broadening) that masks the separation of diastereomers with similar polarities.

Protocol: The "Gradient Shallowing" Technique

  • Calculate CV (Column Volume): Determine the exact CV of your cartridge.

  • TLC Optimization: Find a solvent system where the target spot has an

    
     of 0.15–0.20 (not the usual 0.3).
    
  • Step Gradient: Instead of a linear ramp, use an isocratic hold.

    • Example: If compound elutes at 20% EtOAc, run 0%

      
       15% over 2 CV, then hold at 15% for 10 CV , then ramp to 30%.
      
    • Why this works: This maximizes the number of interaction events between the stationary phase and the analytes while they are traveling at a consistent velocity.

Pro-Tip: If your THF has an amine or alcohol, peak tailing will destroy resolution. Pre-buffer your silica column with 1% Triethylamine (for amines) or use 0.5% acetic acid in the mobile phase (for acidic alcohols) to suppress silanol interactions.

Module 2: High-Performance Resolution (HPLC)

Target Audience: Researchers needing purity >98% d.e. (diastereomeric excess) or separating isomers with


.

When silica fails, we rely on selectivity (


) rather than efficiency (

). For THFs, the rigidity of the stationary phase is critical.
Issue: "C18 isn't separating the isomers."

Root Cause: C18 interacts primarily through hydrophobic dispersion forces. If your diastereomers differ only in the spatial orientation of polar groups (e.g., cis- vs trans-2,5-dimethoxytetrahydrofuran), the hydrophobic surface area is nearly identical.

Solution: Alternative Stationary Phases

Column PhaseMechanism of ActionBest For
Pentafluorophenyl (PFP) Dipole-dipole,

-

, and H-bonding
THFs with aromatic substituents or electronegative groups (F, Cl, O). The rigid fluorine ring discriminates spatial geometry better than alkyl chains [2].
Phenyl-Hexyl

-

interactions
THFs with benzyl or phenyl side chains. Cis/Trans isomers often have different "stacking" capabilities.
Amylose/Cellulose (Chiral) Inclusion complexes / Steric cleftsGold Standard. Even for achiral diastereomers, chiral columns (e.g., AD-H, OD-H) provide distinct steric environments that separate diastereomers effectively [3].
Silica (Normal Phase HPLC) Adsorption / H-bondingSurprisingly effective for polar THF diols where aqueous mobile phases cause solubility issues.

Protocol: PFP Screening for THF Isomers

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol (MeOH provides better selectivity than Acetonitrile for PFP columns due to protic interactions).

  • Gradient: 5% B to 60% B over 20 minutes.

  • Temperature: Set to 15°C. lowering temperature reduces molecular rotation, often enhancing the resolution of flexible rings like THF.

Module 3: The "Nuclear Option" (Derivatization)

Target Audience: Users where chromatography has failed completely.

If the physical properties of the diastereomers are too similar, you must chemically amplify the difference.

Strategy: Kinetic Resolution or Steric Bulk

If your THF has a hydroxyl group (e.g., tetrahydrofurfuryl alcohol derivatives):

  • Esterification: React with a bulky acid chloride (e.g., 3,5-dinitrobenzoyl chloride or p-nitrobenzoyl chloride).

    • Why: This adds a "handle" for

      
      -
      
      
      
      interactions (improving HPLC separation) and significantly changes the molecular shape, often increasing the
      
      
      on silica [4].
  • Chiral Derivatization: Esterify with a chiral acid (e.g., Mosher's acid or M

    
    NP acid).[1]
    
    • Result: This converts the diastereomeric pair into a new set of diastereomers with potentially vastly different physical properties due to the "match/mismatch" of steric bulk [5].

Frequently Asked Questions (FAQs)

Q1: My THF product is "oiling out" on the column. What is happening?

  • Diagnosis: This is common with poly-oxygenated THFs. The compound is insoluble in the non-polar component (Hexane/Heptane) of your mobile phase.

  • Fix: Switch to DCM/MeOH or DCM/EtOAc . If you must use Hexanes, ensure your loading sample is fully dissolved in the starting mobile phase, not just a strong solvent like DCM.

Q2: Can I use THF (Tetrahydrofuran) as a mobile phase modifier to separate THF derivatives?

  • Answer: Yes, but with caution. THF is a strong solvent in Reverse Phase (stronger than ACN).[2] It acts as a "shape-selective" modifier because it intercalates into the C18 chains differently.

  • Warning: Ensure you use non-stabilized, HPLC-grade THF . BHT (stabilizer) absorbs UV and will ruin your detection.

Q3: The NMR shows a mixture, but I only see one peak on HPLC. Why?

  • Diagnosis: Co-elution or conformational averaging.

  • Fix: First, check your detector wavelength.[3] If using 254 nm and your compound lacks aromatics, you are seeing noise. Use a Refractive Index (RI) detector or ELSD. Second, try running the HPLC at a lower temperature (10°C) to "freeze" the conformations.

References

  • Stereoselective Synthesis: Knight, D. W. (1994). Stereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans. Contemporary Organic Synthesis, 1(4), 287. Link

  • Stationary Phase Selectivity: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A, 994(1-2), 13-36. Link

  • Chiral Columns for Diastereomers: Application Guide for Chiral HPLC. Daicel Chiral Technologies. Link

  • Derivatization Strategies: Toyo'oka, T. (2002). Resolution of diastereomers of carboxylic acids and alcohols by high-performance liquid chromatography. Journal of Biochemical and Biophysical Methods, 54(1-3), 25-56. Link

  • MαNP Acid Method: Harada, N., et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules, 17(3), 3290-3329. Link

Sources

Technical Support Center: Refinement of Extraction Protocols for Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the extraction of polar organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these challenging analytes. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common experimental hurdles. The advice provided is grounded in established scientific principles to ensure robust and reproducible results.

Section 1: Troubleshooting Guide - Navigating Common Extraction Issues

This section addresses specific problems you may encounter during the extraction of polar organic compounds. Each issue is followed by a diagnostic workflow and detailed solutions.

Low Analyte Recovery

Low recovery is one of the most frequent challenges in polar compound extraction.[1][2] This can manifest as weak signals in your analytical instrument.

Question: My recovery for my polar analyte is consistently low. What are the likely causes and how can I fix it?

Answer:

Low recovery is a multi-faceted problem that can arise at nearly any stage of the extraction process.[1] A systematic evaluation of your protocol is the key to identifying the source of analyte loss.

Systematic Troubleshooting Workflow:

To pinpoint where your analyte is being lost, it's recommended to collect and analyze fractions from each step of your extraction procedure (e.g., the initial sample effluent after loading, the wash steps, and the final elution).[1] This will tell you if the analyte is not being retained on the sorbent, being washed away prematurely, or not eluting properly.

// Nodes Start [label="Start: Low Analyte Recovery", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckSystem [label="1. Verify Analytical System\n(Inject known standard)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; SystemOK [label="System OK?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; FixSystem [label="Troubleshoot LC/GC-MS\n(e.g., detector, autosampler)", fillcolor="#F1F3F4", fontcolor="#202124"]; EvaluateSPE [label="2. Evaluate Extraction Steps\n(Analyze all fractions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AnalyteLost [label="Where is Analyte Lost?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; LoadWash [label="In Load/Wash Fractions", fillcolor="#F1F3F4", fontcolor="#202124"]; Elution [label="Retained on Column\n(Not in Elution Fraction)", fillcolor="#F1F3F4", fontcolor="#202124"]; PoorRetention [label="Cause: Poor Retention", shape= Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PrematureElution [label="Cause: Premature Elution", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; IncompleteElution [label="Cause: Incomplete Elution", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SolutionRetention [label="Solutions:\n- Check sorbent choice (polarity mismatch)\n- Adjust sample pH to ensure neutral form\n- Decrease sample loading flow rate\n- Use a less polar sample solvent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; SolutionWash [label="Solutions:\n- Decrease wash solvent strength\n- Use a more selective sorbent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note]; SolutionElution [label="Solutions:\n- Increase elution solvent strength\n- Adjust pH to ionize analyte for elution\n- Use a stronger elution solvent\n- Consider secondary interactions with sorbent", fillcolor="#34A853", fontcolor="#FFFFFF", shape=note];

// Edges Start -> CheckSystem; CheckSystem -> SystemOK; SystemOK -> EvaluateSPE [label="Yes"]; SystemOK -> FixSystem [label="No"]; EvaluateSPE -> AnalyteLost; AnalyteLost -> LoadWash [label="Load/Wash"]; AnalyteLost -> Elution [label="Elution"]; LoadWash -> PoorRetention [label="Analyte in initial effluent"]; LoadWash -> PrematureElution [label="Analyte in wash solvent"]; Elution -> IncompleteElution; PoorRetention -> SolutionRetention; PrematureElution -> SolutionWash; IncompleteElution -> SolutionElution; } }

Caption: Troubleshooting workflow for low analyte recovery.

Detailed Causes and Solutions for Low Recovery:

  • Inappropriate Sorbent Choice (SPE): For polar analytes, using a standard reversed-phase sorbent like C18 might not provide sufficient retention, especially if the sample matrix is highly aqueous.[2][3]

    • Solution: Opt for a polar-modified reversed-phase sorbent or a mixed-mode sorbent that offers multiple retention mechanisms (e.g., hydrophobic and ion-exchange).[3][4] The choice of sorbent is dictated by the analyte's functional groups and polarity.[4]

  • Incorrect pH: The pH of the sample and the solvents used plays a critical role, especially for ionizable polar compounds.[4] For retention on most sorbents, the analyte should be in its neutral, non-ionized state.

    • Solution: Adjust the sample pH to be approximately two pH units away from the analyte's pKa to ensure it is in its neutral form.[5] For acidic analytes, lower the pH; for basic analytes, increase the pH.[5]

  • Wash Solvent is Too Strong (SPE): An overly aggressive wash solvent can strip the analyte from the sorbent along with the interferences.[2]

    • Solution: Decrease the polarity or elution strength of the wash solvent. It's advisable to use the strongest possible wash solvent that doesn't elute the analyte to achieve the cleanest extract.[6]

  • Insufficient Elution Solvent Strength (SPE): The elution solvent may not be strong enough to disrupt the interactions between the analyte and the sorbent.[2]

    • Solution: Increase the polarity or strength of the elution solvent. For ion-exchange mechanisms, this could mean using a buffer with a high ionic strength or a pH that neutralizes the sorbent or ionizes the analyte.[4]

  • High Flow Rate (SPE): If the sample is loaded too quickly, there may not be enough contact time for the analyte to interact with and be retained by the sorbent.[2]

    • Solution: Decrease the flow rate during sample loading to around 1 mL/min.[2][6] For retention mechanisms involving hydrogen bonding or electrostatic interactions, the flow rate may need to be as low as 100 µL/min.[6]

  • "Salting-Out" Effect (LLE): For highly polar analytes that are difficult to extract from an aqueous phase, adding a salt can increase recovery in the organic phase.[7]

    • Solution: Saturate the aqueous sample with a salt like sodium sulfate or sodium chloride to decrease the analyte's solubility in the aqueous phase and drive it into the organic solvent.[7][8]

Poor Reproducibility

Inconsistent results between replicate samples can invalidate an entire experiment.

Question: I'm seeing significant variability between my extraction replicates. What could be causing this poor reproducibility?

Answer:

Poor reproducibility is often traced back to inconsistencies in the execution of the extraction protocol or instrumental issues.[1]

Common Causes and Solutions for Poor Reproducibility:

  • Instrument Variability: Before troubleshooting the extraction, verify the analytical instrument's performance by making multiple injections of a known standard.[1] This will rule out issues with the autosampler, detector, or carry-over.[1][9]

  • Inconsistent Flow Rates (SPE): Variations in vacuum pressure or manual pushing of syringes can lead to different flow rates between samples, affecting retention and elution.[2]

    • Solution: Use a vacuum manifold with a gauge to ensure consistent pressure for all samples. If using a positive pressure manifold, ensure the pressure is regulated and consistent.

  • Drying of the Sorbent Bed (SPE): If the sorbent bed dries out after conditioning and before sample loading, the retention of the analyte can be compromised.[2]

    • Solution: Ensure that after the equilibration step, the sorbent bed remains submerged in the equilibration solvent until the sample is loaded.

  • Emulsion Formation (LLE): The formation of an emulsion between the aqueous and organic layers makes a clean separation difficult and can lead to variable recovery.[5]

    • Solution: To break up emulsions, you can try gentle swirling, adding a small amount of salt to the aqueous phase, or placing the sample in a centrifuge.

  • Matrix Effects: Variations in the sample matrix between replicates can lead to inconsistent ion suppression or enhancement in LC-MS analysis, which appears as poor reproducibility.[3][10][11]

    • Solution: Employ matrix-matched calibration standards or use stable isotope-labeled internal standards to compensate for matrix effects.[3][9][12] A more thorough sample cleanup can also mitigate these effects.[9][11]

Clogged SPE Cartridge or Filter

Blockages during sample processing can halt an experiment and lead to sample loss.

Question: My SPE cartridge keeps clogging when I load my sample. What can I do?

Answer:

Clogging is typically caused by particulate matter in the sample or by precipitation of sample components.

Solutions for Clogged Cartridges:

  • Pre-filtration: Before loading, centrifuge the sample at a high speed and collect the supernatant, or filter the sample through a syringe filter (e.g., 0.45 µm or 0.22 µm) that is compatible with your sample solvent.

  • Sample Dilution: If the sample is highly viscous or concentrated, diluting it with an appropriate solvent can prevent clogging.

  • Use a Cartridge with a Frit: Some SPE cartridges come with a pre-filter or frit that can help trap larger particles before they reach the sorbent bed.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the principles and practices of polar compound extraction.

Q1: How do I choose the right extraction technique for my polar analyte? (e.g., SPE vs. LLE)

A1: The choice between Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) depends on several factors, including the properties of your analyte and matrix, the required cleanliness of the final extract, and throughput needs.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids based on relative solubility.Partitioning between a solid sorbent and a liquid mobile phase.
Best For Simple matrices, initial cleanup, when a wide range of polarities need to be extracted.Complex matrices, when high selectivity is needed, analyte concentration.
Advantages Simple setup, low cost for basic apparatus.[5]High recovery, cleaner extracts, easier to automate, less solvent consumption than traditional LLE.[2][13]
Disadvantages Can be labor-intensive, may form emulsions, requires large volumes of organic solvents, lower selectivity.[5]Higher cost per sample, method development can be more complex.
Polar Analytes Challenging as polar analytes prefer the aqueous phase.[14] Requires "salting out" or pH manipulation.Excellent, with a wide variety of polar-compatible sorbents available (e.g., mixed-mode, polar-modified).[4]

Decision Workflow:

// Nodes Start [label="Start: Choose Extraction Method for Polar Analyte", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MatrixComplexity [label="How Complex is the Sample Matrix?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SimpleMatrix [label="Simple (e.g., clean water)", fillcolor="#F1F3F4", fontcolor="#202124"]; ComplexMatrix [label="Complex (e.g., plasma, tissue)", fillcolor="#F1F3F4", fontcolor="#202124"]; Selectivity [label="High Selectivity Needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; UseLLE [label="Consider LLE\n(with salting out or pH adjustment)", fillcolor="#34A853", fontcolor="#FFFFFF"]; UseSPE [label="Use SPE\n(Choose appropriate polar sorbent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Automation [label="High Throughput/Automation Needed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> MatrixComplexity; MatrixComplexity -> SimpleMatrix [label="Low"]; MatrixComplexity -> ComplexMatrix [label="High"]; SimpleMatrix -> Selectivity; Selectivity -> UseLLE [label="No"]; Selectivity -> UseSPE [label="Yes"]; ComplexMatrix -> UseSPE; UseLLE -> Automation; Automation -> UseSPE [label="Yes"]; } }

Caption: Decision workflow for selecting an extraction method.

Q2: What is the QuEChERS method and is it suitable for polar compounds?

A2: QuEChERS stands for Q uick, E asy, C heap, E ffective, R ugged, and S afe. It is a sample preparation technique that involves an initial extraction and partitioning step with a solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive SPE (dSPE).[15] While originally developed for pesticide residue analysis in fruits and vegetables, its use has expanded to other applications.[12]

QuEChERS is well-suited for a broad range of moderately polar to non-polar compounds. For highly polar compounds, modifications to the standard QuEChERS protocol may be necessary, such as adjusting the pH or using different salt combinations to ensure efficient partitioning into the organic layer.[16]

Q3: How does pH affect the extraction of my ionizable polar compound?

A3: The pH of your sample and extraction solvents is one of the most powerful tools for controlling the retention and elution of ionizable compounds. The charge state of a molecule significantly impacts its polarity and, therefore, its solubility in different phases and its interaction with SPE sorbents.

  • For Reversed-Phase and Normal-Phase SPE: The goal is typically to have the analyte in its most non-ionized (neutral) state during the loading and wash steps to maximize retention.[2] You would then change the pH during the elution step to ionize the analyte, making it more polar and easier to elute.

  • For Ion-Exchange SPE: The principle is the opposite. You want your analyte to be charged so it can bind to the oppositely charged sorbent. The pH should be adjusted to ensure both the sorbent and the analyte are ionized.[4]

As a general rule, to suppress ionization, adjust the pH to be at least 2 units below the pKa for an acid and 2 units above the pKa for a base.[5]

Q4: My final extract is clean, but my analyte signal is suppressed in LC-MS. What is happening?

A4: This is a classic case of matrix effects, where co-eluting, invisible matrix components interfere with the ionization of your target analyte in the mass spectrometer's source.[10][11][17] This can lead to either ion suppression (most common) or enhancement, causing inaccurate quantification.[10][11]

Strategies to Overcome Matrix Effects:

  • Improve Sample Cleanup: Even if the extract looks clean, there may be interfering compounds. Consider adding an extra cleanup step or using a more selective SPE sorbent.[9]

  • Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has been through the entire sample preparation process. This ensures that the standards and samples experience similar matrix effects.[3]

  • Isotopically Labeled Internal Standards: This is the most effective way to compensate for matrix effects. An isotopically labeled version of your analyte is added to the sample at the beginning of the workflow. It will behave almost identically to the native analyte during extraction and ionization, allowing for accurate correction of any signal suppression or enhancement.[3]

  • Dilute the Extract: A simple "dilute-and-shoot" approach can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.

Section 3: Experimental Protocols

Protocol: Generic SPE for a Polar, Acidic Analyte from an Aqueous Matrix

This protocol provides a step-by-step methodology for extracting a polar, acidic analyte (e.g., a carboxylic acid) from a water-based sample using a mixed-mode anion exchange SPE cartridge.

Materials:

  • Mixed-mode Anion Exchange SPE Cartridge (e.g., a polymer-based sorbent with both reversed-phase and anion exchange functionality)

  • SPE Vacuum Manifold

  • Methanol (for conditioning)

  • Deionized Water (for equilibration)

  • Acid (e.g., formic acid or hydrochloric acid) to adjust pH

  • Wash Solvent (e.g., 5% Methanol in water)

  • Elution Solvent (e.g., 5% Ammonium Hydroxide in Methanol)

  • Sample Collection Tubes

Procedure:

  • Sample Pre-treatment:

    • Take 1 mL of your aqueous sample.

    • Adjust the pH to approximately 2 units above the pKa of your analyte to ensure it is deprotonated (negatively charged). This will allow it to bind to the anion exchange sorbent.

  • Sorbent Conditioning:

    • Place the SPE cartridge on the manifold.

    • Pass 1 cartridge volume of methanol through the sorbent. This wets the sorbent and activates the functional groups. Do not let the sorbent go dry.

  • Sorbent Equilibration:

    • Pass 1 cartridge volume of deionized water through the sorbent.

    • Pass 1 cartridge volume of deionized water adjusted to the same pH as your sample. This prepares the sorbent environment for your sample. Do not let the sorbent go dry.

  • Sample Loading:

    • Load your pre-treated sample onto the cartridge.

    • Apply a slow, steady flow rate (approx. 1 mL/min) to ensure adequate interaction time between the analyte and the sorbent.[2]

  • Wash Step:

    • Pass 1 cartridge volume of the wash solvent (e.g., 5% Methanol in water) through the cartridge to remove weakly bound, less polar interferences.

    • Self-Validation Check: Collect this fraction and analyze it if you are troubleshooting for analyte loss. Ideally, your analyte should not be present in the wash.

  • Elution Step:

    • Place a clean collection tube under the cartridge.

    • Apply 1 cartridge volume of the elution solvent. The high pH of the ammonium hydroxide will neutralize the charge on the analyte, and the high organic content of the methanol will disrupt any reversed-phase interactions, causing the analyte to elute.

    • Self-Validation Check: This fraction should contain your purified and concentrated analyte.

  • Post-Elution (Optional):

    • Evaporate the elution solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a solvent that is compatible with your analytical instrument (e.g., the initial mobile phase of your LC method).

References

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Hawach Scientific. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. [Link]

  • Hawach Scientific. (2023, March 1). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Hawach Scientific. [Link]

  • Martelanc, M. (2014, May 13). How can we isolate highly polar compounds (organic) from an aqueous extract of shillajit? ResearchGate. [Link]

  • Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials. [Link]

  • SCION Instruments. (n.d.). How Can We Improve Our Solid Phase Extraction Processes? SCION Instruments. [Link]

  • LCGC International. (n.d.). The Most Common Mistakes in Solid-Phase Extraction. LCGC International. [Link]

  • Organomation. (n.d.). Common Mistakes in Preparing Samples for Chromatography. Organomation. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. University of Rochester. [Link]

  • Quora. (2018, June 19). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? Quora. [Link]

  • MDPI. (n.d.). Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]

  • LCGC International. (2014, December 1). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Agilent Technologies. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. Agilent Technologies. [Link]

  • Waters Corporation. (n.d.). Optimization of Chromatographic Conditions for the Analysis of Polar Metabolites in Aqueous Solutions by UPC2-MS. Waters Corporation. [Link]

  • ResearchGate. (n.d.). (a) Effect of solution pH on extraction efficiency of 2,4-D (SALLE conditions). ResearchGate. [Link]

  • Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. Biotage. [Link]

  • National Institutes of Health (NIH). (2025, March 24). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. NIH. [Link]

  • National Institutes of Health (NIH). (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]

  • SCION Instruments. (n.d.). How Can We Improve Our Liquid-Liquid Extraction Processes? SCION Instruments. [Link]

  • European Union Reference Laboratory for Pesticides. (2006, December 6). The QuEChERS Method. EURL-Pesticides. [Link]

  • Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

  • National Institutes of Health (NIH). (n.d.). Evaluation and optimization of analytical procedure and sample preparation for polar Streptomyces albus J1074 metabolome profiling. NIH. [Link]

  • ResearchGate. (2025, August 5). Matrix effect in a view of LC-MS/MS: An overview. ResearchGate. [Link]

  • Hawach. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application? Hawach. [Link]

  • LCGC International. (2007, November 1). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Chromatography Online. [Link]

  • MDPI. (n.d.). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Phenomenex. (n.d.). Optimal Separation of Polar Anionic Pesticides From Fruits and Vegetables with Unique HPLC Column Selectivity. Phenomenex. [Link]

  • LCGC International. (2017, July 1). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. [Link]

  • ResearchGate. (2014, February 3). How can I isolate a highly polar compound from an aqueous solution? ResearchGate. [Link]

  • National Institutes of Health (NIH). (2008, July 22). Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. NIH. [Link]

  • ResearchGate. (n.d.). QuEChERS PRoCEduRE foR Multi-RESiduE PEStiCidE AnAlySiS. ResearchGate. [Link]

  • LCGC International. (2015, May 1). Choosing the Correct Sample Preparation Technique. LCGC International. [Link]

  • National Institutes of Health (NIH). (2019, December 16). Extraction and Determination of Polar Bioactive Compounds from Alfalfa (Medicago sativa L.) Using Supercritical Techniques. NIH. [Link]

  • ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. ACS Publications. [Link]

  • MDPI. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. [Link]

  • National Institutes of Health (NIH). (2019, February 22). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. NIH. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • EM. (2022, September 17). The Effects of Solvent pH on Botanical Extraction. EM. [Link]

  • ResearchGate. (2025, August 5). Possibilities and Limitations of Solid-Phase and Liquid Extraction for the Determination of Polycyclic Aromatic Hydrocarbons in Environmental Samples. ResearchGate. [Link]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • LCGC International. (n.d.). Practical Aspects of Solvent Extraction. LCGC International. [Link]

  • Agilent Technologies. (2016, March 4). QuEChERS Sample Prep Part 1 - Pesticide Analysis. YouTube. [Link]

Sources

Validation & Comparative

comparative Technical Guide: Ethyl 2-(tetrahydrofuran-2-yl)acetate (ETFA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(tetrahydrofuran-2-yl)acetate (ETFA) represents a critical saturated heterocyclic building block in medicinal chemistry, distinct from its aromatic precursor (furan) and its six-membered homolog (tetrahydropyran). While often viewed simply as a solvent moiety, the tetrahydrofuran (THF) ring at the


-position of the acetate group introduces specific stereoelectronic effects—namely ring puckering and hydrogen bond acceptance—that are pivotal in structure-activity relationship (SAR) studies.

This guide objectively compares ETFA against its primary structural analogs: Ethyl 2-(furan-2-yl)acetate (EFA) and Ethyl 2-(tetrahydropyran-2-yl)acetate (ETPA) . It focuses on the transition from aromatic to saturated systems, lipophilicity shifts, and synthetic utility.

Part 1: Structural & Physicochemical Analysis

The selection between a furan, THF, or THP scaffold dictates the molecule's metabolic stability, solubility, and binding affinity.

Comparative Data Matrix
FeatureTarget: ETFA Analog 1: EFA Analog 2: ETPA
Structure Saturated 5-membered etherAromatic 5-membered etherSaturated 6-membered ether
CAS 2434-02-84915-21-310332-32-8 (acid precursor)
Formula C

H

O

C

H

O

C

H

O

Mol.[1][2][3] Weight 158.19 g/mol 154.16 g/mol ~172.22 g/mol
LogP (Est.) 0.8 (Hydrophilic balance)1.2 (More Lipophilic)~1.1 (Increased Lipophilicity)
Conformation Envelope (Puckered)Planar (Flat)Chair (Flexible)
H-Bonding Strong Acceptor (Ether O)Weak Acceptor (Delocalized)Strong Acceptor
Chirality Yes (C2 center)No (Achiral)Yes (C2 center)
Expert Insight: The "Puckering" Effect

Unlike the planar EFA , ETFA exists in an envelope conformation. In drug design, this "puckering" allows the oxygen atom to project out of the plane, facilitating specific hydrogen bonding interactions with enzyme active sites (e.g., Asp residues in proteases) that the flat furan ring cannot achieve. This is a primary driver for hydrogenating furan intermediates to THF derivatives during lead optimization.

Structural Landscape Diagram

The following diagram illustrates the relationship between these compounds, highlighting the synthetic transformations and property shifts.

Structural_Landscape cluster_properties Pharmacophore Implications EFA Ethyl 2-(furan-2-yl)acetate (EFA) (Aromatic, Planar, LogP ~1.2) ETFA This compound (ETFA) (Saturated, Puckered, LogP ~0.8) EFA->ETFA Hydrogenation (Pd/C, H2) +4 Hydrogens, Loss of Aromaticity Binding 3D Binding Geometry (Puckered vs Flat) EFA->Binding ETPA Ethyl 2-(tetrahydropyran-2-yl)acetate (ETPA) (Homolog, Chair, LogP ~1.1) ETFA->ETPA Homologation (Synthetic Divergence) +1 Carbon, Ring Expansion ETFA->Binding Solubility Aqueous Solubility (ETFA > EFA) ETFA->Solubility

Caption: Structural relationship showing the reduction of the aromatic furan (EFA) to the saturated THF (ETFA) and the property shifts relevant to medicinal chemistry.

Part 2: Synthetic Utility & Reactivity Profile

Reactivity Differentiators
  • Hydrogenation Sensitivity: EFA is readily reduced to ETFA . This reaction is often stereoselective if chiral catalysts are used, but standard Pd/C yields a racemate.

  • Acid Stability:

    • EFA: Highly sensitive to acid. The furan ring can undergo ring-opening polymerization or electrophilic substitution.

    • ETFA: The THF ring is an ether and is significantly more stable to reduction and mild acids. However, it can undergo ring opening under strong Lewis acidic conditions.

    • ETPA: Generally exhibits higher stability toward ring-opening polymerization compared to THF derivatives due to the thermodynamic stability of the 6-membered ring.

Chirality & Kinetic Resolution

Because ETFA possesses a chiral center at the C2 position, it is frequently synthesized as a racemate and subjected to Enzymatic Kinetic Resolution .

  • Key Enzyme: Recombinant esterases (e.g., Est56) have been reported to hydrolyze one enantiomer selectively, yielding high enantiomeric excess (>99% ee) for the remaining ester or the hydrolyzed acid [1].

Part 3: Experimental Protocol

Method: Selective Hydrogenation of Ethyl 2-(furan-2-yl)acetate to ETFA

This protocol demonstrates the conversion of the aromatic precursor to the target saturated compound. This is the most common industrial route and highlights the handling of the heterogeneous catalyst.

Reagents & Equipment
  • Substrate: Ethyl 2-(furan-2-yl)acetate (EFA)[4]

  • Catalyst: 5% or 10% Palladium on Carbon (Pd/C) - Pyrophoric hazard

  • Solvent: Ethanol (EtOH) or Methanol (MeOH)

  • Hydrogen Source: H

    
     gas (balloon or Parr shaker)
    
  • Monitoring: TLC (Stain: KMnO

    
     or Anisaldehyde; UV is ineffective for the product).
    
Step-by-Step Methodology
  • Safety Check (Peroxides): Before starting, test the solvent (if ether-based) and the substrate for peroxides. THF derivatives form explosive peroxides; while we are making a THF derivative, the solvent choice is critical. Use fresh Ethanol.

  • Catalyst Loading:

    • Weigh Pd/C (5-10 mol%) into a dry round-bottom flask under an inert atmosphere (Argon/Nitrogen).

    • Expert Tip: Add a small amount of solvent before the catalyst to wet the sides, or add the catalyst as a slurry in toluene/ethanol to prevent sparking.

  • Substrate Addition:

    • Dissolve EFA in Ethanol (0.5 M concentration).

    • Carefully add the solution to the catalyst suspension.

  • Hydrogenation:

    • Evacuate the flask and backfill with H

      
       (repeat 3 times).
      
    • Stir vigorously at Room Temperature (20-25°C) under 1 atm H

      
       (balloon).
      
    • Time: Reaction typically completes in 12–24 hours.

  • Monitoring (Self-Validating Step):

    • Perform TLC.[5][6][7]

    • Spot 1: Starting Material (EFA) - UV Active.

    • Spot 2: Reaction Mixture.

    • Visualization: The product (ETFA) is NOT UV active . You must use a stain (KMnO

      
       or Anisaldehyde).
      
    • Endpoint: Disappearance of the UV-active furan spot and appearance of the stain-active THF spot.

  • Workup:

    • Filter the mixture through a Celite pad to remove Pd/C. Caution: Do not let the filter cake dry out completely (fire hazard).

    • Wash the cake with Ethanol.

    • Concentrate the filtrate under reduced pressure.[5]

  • Purification:

    • The crude oil is often pure enough (>95%) for subsequent steps. If not, distill under reduced pressure.

Process Workflow Diagram

Synthesis_Protocol Start Start: Ethyl 2-(furan-2-yl)acetate Prep Catalyst Prep (Pd/C in EtOH) Start->Prep Reaction Hydrogenation (H2, 1 atm, 24h) Prep->Reaction Check TLC Validation (UV vs. KMnO4 Stain) Reaction->Check Check->Reaction Incomplete Filter Celite Filtration (Remove Pd/C) Check->Filter Complete (No UV spot) Product Product: This compound Filter->Product

Caption: Workflow for the catalytic hydrogenation of EFA to ETFA, emphasizing the critical TLC validation step.

Part 4: Safety & Stability Profile

Peroxide Formation (Critical Hazard)

Unlike the furan precursor, ETFA contains a hydrogen atom alpha to the ether oxygen (the C2 position). This makes it susceptible to autoxidation, forming explosive hydroperoxides upon storage [2].

  • Detection: Use starch-iodide paper or commercial peroxide test strips.

  • Prevention: Store under inert gas (Nitrogen/Argon) in opaque containers. Add stabilizers (BHT) if compatible with downstream chemistry.

  • Mitigation: If peroxides are detected, treat with aqueous ferrous sulfate or pass through activated alumina before any distillation or heating.

Handling Precautions
  • Flammability: Flash point is expected to be moderate (~60-70°C, estimated based on homologs). Treat as a combustible liquid.[2][6][8][9]

  • Skin/Eye: Standard irritant.[4][8] Wear nitrile gloves and safety goggles.

References

  • ResearchGate. Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. this compound Compound Summary.[1] Available at: [Link]

Sources

Spectroscopic data validation for Ethyl 2-(tetrahydrofuran-2-yl)acetate

[1]

Executive Summary

Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 2434-02-8) is a critical heterocyclic building block used in the synthesis of complex pharmaceutical intermediates.[1][2] Its structural integrity relies heavily on the stability of the tetrahydrofuran (THF) ring and the purity of the ester functionality.

This guide provides a technical comparison of validation methodologies, establishing 1H NMR as the primary tool for structural connectivity and GC-MS as the superior method for volatile impurity profiling. We also contrast this ethyl ester variant with its methyl and acid analogs to justify its selection in scale-up synthesis.

Compound Profile & Strategic Selection

Chemical Identity[2]
  • IUPAC Name: Ethyl 2-(oxolan-2-yl)acetate[1]

  • CAS Number: 2434-02-8[1][2][3]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 158.20 g/mol [3]

  • Chirality: Contains one stereocenter at C2 of the THF ring.[4] Commercial supplies are typically racemic unless specified.

Product Comparison: Why the Ethyl Ester?

In drug development, selecting the right protecting group or intermediate form is crucial. The ethyl ester offers distinct advantages over alternatives:

FeatureEthyl Ester (Subject) Methyl Ester AlternativeFree Acid Alternative
Hydrolytic Stability High (Sterically robust)Moderate (Prone to rapid hydrolysis)N/A (Already hydrolyzed)
Purification Distillable Liquid Distillable LiquidSolid/Viscous Oil (Requires crystallization)
Lipophilicity (LogP) ~0.8 (Good organic solubility)~0.3< 0 (Water soluble, hard to extract)
Handling Non-hygroscopic Hygroscopic tendencyAcidic, corrosive

Comparative Analysis of Validation Modalities

To validate a batch of this compound, a multi-modal approach is required. Single-method analysis is insufficient due to the potential for isomeric impurities and ring-opening degradation.

Efficacy of Analytical Techniques
MethodologyPrimary UtilityDetection LimitCritical Blind Spot
1H NMR (300+ MHz) Structural Confirmation. Unambiguous assignment of the THF ring vs. linear ether byproducts.~1% ImpurityCannot easily distinguish enantiomers in achiral solvent.
GC-MS (EI) Purity & MW. Best for quantifying volatile solvent residues and starting materials.< 0.1% ImpurityThermal degradation of the THF ring can occur at high injector temps.
FTIR (ATR) Functional Group Check. Quick verification of Carbonyl (C=O) and Ether (C-O-C).N/A (Qualitative)Cannot distinguish between the product and its hydrolyzed acid form effectively.
The "Self-Validating" Logic

A robust protocol uses GC-MS to gate-keep purity (rejecting batches with <95% area) before investing time in NMR for structural certification. If the GC-MS shows a single peak but the NMR shows mismatched integration, the sample likely contains non-volatile inorganic salts or polymers invisible to GC.

Detailed Experimental Protocols

Protocol A: High-Field 1H NMR Validation

Objective: Confirm the integrity of the THF ring and the ethyl chain.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Instrument: 300 MHz or higher (400 MHz recommended for resolution of THF multiplets).

Procedure:

  • Sample Prep: Dissolve 10 mg of the analyte in 0.6 mL of

    
    . Ensure the solution is clear; filter through glass wool if particulates are visible.
    
  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       2.0 seconds (Ensure full relaxation of the carbonyl-adjacent protons).
      
    • Scans: 16 (Sufficient for >98% purity).

  • Processing: Phase correct manually. Baseline correct using a polynomial fit. Reference TMS to 0.00 ppm.

Protocol B: GC-MS Purity Profiling

Objective: Quantify volatile purity and identify potential ring-opened byproducts.

Instrument Parameters:

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm). Non-polar stationary phases are ideal.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1), 250°C. Note: Do not exceed 260°C to prevent thermal ring opening.

  • Oven Program:

    • Start: 60°C (Hold 2 min)

    • Ramp: 15°C/min to 240°C

    • Hold: 5 min.

  • Detector: MS (EI source), Scan range 40-300 amu.

Data Interpretation & Reference Standards

1H NMR Reference Data ( )

The following shifts are diagnostic for this compound. Deviations >0.1 ppm suggest solvent effects or impurities [2][3].

AssignmentShift (

, ppm)
MultiplicityIntegralStructural Insight
THF C-2 4.18 - 4.28 Multiplet (m)1HThe chiral center; shift confirms ring closure.
Ester

4.14 Quartet (q, J=7.1 Hz)2HDiagnostic of the ethyl ester group.
THF C-5 3.70 - 3.90 Multiplet (m)2HProtons adjacent to the ether oxygen.

-Methylene
2.45 - 2.60 dd or m2HProtons adjacent to the carbonyl (

).
THF C-3/C-4 1.80 - 2.10 Multiplet (m)3HRing backbone protons (overlap common).[4]
THF C-3 1.50 - 1.70 Multiplet (m)1HRemaining ring proton.
Ester

1.26 Triplet (t, J=7.1 Hz)3HTerminal methyl of the ethyl group.

Common Impurity Signals:

  • Hydrolyzed Acid: Broad singlet >10 ppm (COOH).[4]

  • Toluene (Process Solvent): Multiplet ~7.2 ppm, Singlet 2.3 ppm.

Mass Spectrometry Fragmentation (EI, 70eV)

The molecular ion (

  • m/z 158: Molecular Ion (Trace/Weak).

  • m/z 113: Loss of ethoxy group (

    
    ).
    
  • m/z 71: Tetrahydrofuranyl cation (

    
    ). Base Peak  or very high intensity.
    
  • m/z 43: Acetyl/alkyl fragments.

Validation Workflow Diagram

The following decision tree illustrates the logical flow for validating a batch of this compound, ensuring no time is wasted on degraded samples.

ValidationWorkflowStartCrude SampleVisualCheckVisual Inspection(Clear Liquid?)Start->VisualCheckGCMSGC-MS Analysis(Purity & MW)VisualCheck->GCMSYesRejectREJECT / RE-PURIFYVisualCheck->RejectNo (Cloudy/Solid)PurityCheckPurity > 98%?GCMS->PurityCheckNMR1H NMR Analysis(CDCl3)PurityCheck->NMRYesPurityCheck->RejectNo (<98%)StructureCheckIntegrals Match?NMR->StructureCheckChiralChiral GC(Optional: Enantiomeric Excess)StructureCheck->ChiralYes (Racemic OK)ReleaseBATCH RELEASEDStructureCheck->ReleaseYes (Skip Chiral)StructureCheck->RejectNo (Ring Open/Degraded)Chiral->Release

Figure 1: Step-wise validation logic. Note that Chiral GC is only required if the application demands a specific enantiomer (R or S), otherwise, the racemic mixture is standard.

References

  • TCI Chemicals. Product Specification: Ethyl Tetrahydrofuran-2-acetate (T0957).[1][3] Retrieved from

  • BenchChem. Spectroscopic analysis for the structural elucidation of 2-(Tetrahydrofuran-2-yl)acetic acid isomers. (2025).[1][4][5] Retrieved from

  • National Institutes of Health (NIH) - PubChem. this compound (Compound CID 551345). Retrieved from

  • NIST Mass Spectrometry Data Center. this compound Mass Spectrum.[1] Retrieved via

Cross-Referencing 1H NMR Data for Ethyl 2-(oxolan-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical framework for validating the structural identity of ethyl 2-(oxolan-2-yl)acetate (also known as ethyl 2-(tetrahydrofuran-2-yl)acetate, CAS: 2434-02-8) using 1H NMR spectroscopy.[1] It is designed for researchers requiring rigorous cross-referencing of experimental data against literature standards and computational predictions.[1][2]

Content Type: Technical Comparison & Validation Guide Author Role: Senior Application Scientist

Executive Summary: The Spectral Fingerprint

Ethyl 2-(oxolan-2-yl)acetate serves as a critical chiral building block in organic synthesis.[1] Its 1H NMR spectrum in CDCl₃ is characterized by a distinct quintet at ~4.22 ppm (the methine proton at the chiral center) and a diastereotopic methylene signal in the side chain (~2.5 ppm).[1][2]

Validating this compound requires more than just checking for the ethyl ester signals; it demands the resolution of the tetrahydrofuran (THF) ring protons, which often appear as complex multiplets.[2] This guide compares "Gold Standard" literature data with typical experimental results to highlight common pitfalls in assignment.

Technical Analysis: Data Comparison

The following table cross-references high-resolution literature data against typical "routine" acquisition results.

Table 1: 1H NMR Chemical Shift Comparison (CDCl₃)

Reference: TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)

Proton AssignmentTypeLit. Value (High-Res) [1,2]Observed Range (Routine)Multiplicity (J in Hz)Diagnostic Notes
H-2 (Chiral Center)CH4.22 4.18 – 4.25Quintet (6.[1]8)Critical Identifier. Overlap with ester -CH₂- is possible in low-field instruments.[1]
Ester -CH₂- CH₂4.13 4.10 – 4.16Quartet (7.[1][3]1)Distinctive ethyl group pattern.[1][2]
H-5 (Ring α-to-O)CH₂3.68 – 3.89 3.70 – 3.95MultipletComplex coupling due to ring puckering.[1]
Side Chain α-H CH₂2.56 (Hₐ) / 2.48 (Hᵦ)2.45 – 2.60dd / MultipletDiastereotopic. Often appears as a complex multiplet or two overlapping dd's.[1]
H-3, H-4 (Ring β/γ)CH₂1.50 – 2.10 1.50 – 2.15Multiplet (Forest)"Hump" region.[1] Integration must sum to ~4H.[1][2]
Ester -CH₃ CH₃1.26 1.24 – 1.28Triplet (7.[1]1)Clean triplet, good for calibration of integration.[2]
Key Resolution Challenges
  • The 4.1 - 4.3 ppm Region: In lower field instruments (<300 MHz), the H-2 quintet (4.22 ppm) and the Ester quartet (4.13 ppm) may overlap significantly.[1]

    • Solution: Use a higher field instrument (400 MHz+) or change solvent to Benzene-d₆ to induce a shift dispersion.[1]

  • Diastereotopicity: The side chain protons (α-to-carbonyl) are close to a chiral center (C2).[1] They are chemically non-equivalent (diastereotopic) and typically split into two separate signal sets (dd) around 2.45–2.60 ppm.[2] Treating them as a simple doublet or singlet is a common assignment error.[1][2]

Impurity Profiling: Distinguishing Alternatives

When synthesizing this compound (e.g., via carbene insertion or hydrogenation), specific impurities often contaminate the spectrum.[2]

Impurity / AlternativeKey Distinguishing Signal (1H NMR in CDCl₃)
Ethyl Diazoacetate (Starting Material)Singlet at 4.74 ppm (CH=N₂).[1]
Diethyl Fumarate/Maleate (Side Product)Singlet at 6.2 ppm (Maleate) or 6.8 ppm (Fumarate).[2]
Ethyl Bromoacetate (Precursor)Singlet at 3.80 ppm .[2]
Tetrahydrofuran (Solvent)Multiplets at 3.76 ppm and 1.85 ppm .

Validation Workflow

The following diagram outlines the logical decision tree for validating the compound's identity and purity based on the NMR data.

NMR_Validation Start Crude Sample Ethyl 2-(oxolan-2-yl)acetate Solvent Dissolve in CDCl3 (TMS Reference) Start->Solvent Acquire Acquire 1H NMR (Min 8 scans, d1=5s) Solvent->Acquire Check_Ester Check Ethyl Group (t @ 1.26, q @ 4.13) Acquire->Check_Ester Check_Chiral Check Chiral Methine (Quintet @ ~4.22) Check_Ester->Check_Chiral Decision_1 Signals Present? Check_Chiral->Decision_1 Impurity_Check Check Impurity Region (4.74 ppm, 6.2 ppm) Decision_1->Impurity_Check Yes Repurify Repurify (Column/Distillation) Decision_1->Repurify No / Ambiguous Pure Identity Confirmed Proceed to Integration Impurity_Check->Pure Clean Impurity_Check->Repurify Signals Found

Figure 1: Logic flow for structural validation of Ethyl 2-(oxolan-2-yl)acetate via 1H NMR.

Experimental Protocol: The "Self-Validating" Method

To ensure data integrity, follow this protocol which includes internal checks.

  • Sample Preparation:

    • Dissolve ~10 mg of oil in 0.6 mL CDCl₃ .

    • Validation Step: Ensure the solution is clear. Turbidity suggests inorganic salts or moisture (which will shift exchangeable protons and broaden peaks).[1][2]

  • Acquisition Parameters:

    • Pulse Angle: 30° (to ensure quantitative relaxation).

    • Relaxation Delay (d1): Set to 5.0 seconds .

      • Reasoning: The quaternary carbonyl carbons and isolated spins relax slowly.[1][2] A short d1 will distort integration ratios (e.g., the ethyl CH3 triplet will integrate higher than the ring protons).[2]

    • Scans: Minimum 16.

  • Processing:

    • Phasing: Manual phasing is required for the region 3.5–4.5 ppm to resolve the H-2 quintet from the ester quartet.[1]

    • Integration Check: Calibrate the Methyl Triplet (1.26 ppm) to exactly 3.00H .

    • Pass Criteria: The H-2 Quintet (4.22 ppm) must integrate to 0.95 – 1.05H .[1] If it is <0.9, you likely have an impurity (e.g., solvent) under the methyl triplet or incomplete relaxation.[2]

References

  • RSC Dalton Transactions (Supporting Information). "Synthesis and Catalytic Activity of an Electron-Deficient Copper-Ethylene Triazapentadienyl Complex." Royal Society of Chemistry, 2009.[2][4] (Compound 15).[2][4][5]

  • ResearchGate. "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy." Tetrahedron: Asymmetry, 2007.[2]

  • Google Patents. "Process for the synthesis of substituted tetrahydrofuran modulators."[1][2] WO2016091698A1.[1][2]

Sources

Biological Activity Comparison of Tetrahydrofuran-Containing Compounds: A Structural Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydrofuran (THF) ring is a privileged scaffold in medicinal chemistry, valued for its ability to function as a hydrogen bond acceptor while maintaining a specific spatial orientation due to its saturated, five-membered ring structure. This guide compares the biological activity of key THF-containing compound classes, focusing on the structural transition from mono-THF to bis-THF moieties and the critical role of stereochemistry .

We analyze three primary distinct classes:

  • HIV Protease Inhibitors: The "Backbone Binding" advantage of bis-THF (Darunavir) vs. mono-THF (Amprenavir).

  • Annonaceous Acetogenins: The potency shift in Mitochondrial Complex I inhibitors (Bullatacin vs. Annonacin).

  • THF Lignans: Stereochemical dependence in Platelet Activating Factor (PAF) antagonism.[1]

The Bis-THF vs. Mono-THF Paradigm: HIV Protease Inhibitors

The evolution of HIV protease inhibitors (PIs) provides the clearest case study for the superiority of the bis-THF scaffold over the mono-THF scaffold in overcoming drug resistance.

Comparative Analysis: Amprenavir vs. Darunavir

Amprenavir contains a single THF ring. Darunavir incorporates a fused bis-THF moiety. This structural modification results in a dramatic increase in binding affinity and resilience to viral mutations.

  • Mechanism of Action: The oxygen atoms in the bis-THF rings of Darunavir coordinate with the backbone amide hydrogen atoms of Asp29 and Asp30 in the S2' subsite of the HIV protease. Because these interactions involve the enzyme's backbone rather than its side chains, the virus cannot easily mutate these residues without destroying the enzyme's function.

  • Performance Data:

FeatureAmprenavir (Mono-THF)Darunavir (Bis-THF)Impact of Bis-THF
P2 Ligand TetrahydrofuranBis-TetrahydrofuranIncreased H-bond density
Binding Affinity (

)
390 pM4.5 pM~100-fold tighter binding
Resistance Profile Susceptible to I50V mutationResilient to I50V"Backbone binding" anchors the drug
Dimerization Inhibition LowHighStabilizes monomeric forms
Mechanistic Visualization (HIV Protease Binding)

HIV_Binding_Logic cluster_0 Ligand Structure cluster_1 Protease Interaction (S2' Subsite) Mono Mono-THF (Amprenavir) SideChain Side Chain Interaction Mono->SideChain Primary Mode Bis Bis-THF (Darunavir) Backbone Backbone Hydrogen Bonding (Asp29/Asp30) Bis->Backbone Critical Mode Outcome Resilience to Mutations (I50V) SideChain->Outcome Low Resilience Backbone->Outcome High Resilience

Figure 1: The bis-THF moiety facilitates backbone hydrogen bonding, rendering the inhibitor resistant to amino acid side-chain mutations.

Spacer & Ring Number Effect: Annonaceous Acetogenins

Annonaceous acetogenins are potent inhibitors of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase). They possess long aliphatic chains with terminal


-lactone rings and one or more THF rings.
Comparative Analysis: Bullatacin vs. Annonacin[2][3]
  • Bullatacin: Adjacent bis-THF rings.

  • Annonacin: Mono-THF ring.

The bis-THF motif allows for bidentate chelation or simultaneous binding to two distinct hydrophilic patches within the hydrophobic ubiquinone-accessing tunnel of Complex I.

CompoundStructureTarget SiteCytotoxicity (


g/mL) [A-549 Lung Cancer]
Annonacin Mono-THFComplex I (ND1 subunit)

Bullatacin Adjacent Bis-THFComplex I (ND1 subunit)

Conclusion Bis-THF is ~10,000x more potent

Key Insight: The potency is not merely additive.[2] The bis-THF moiety, combined with the specific distance to the lactone ring, locks the inhibitor into the tunnel, preventing ubiquinone turnover.

Stereochemical Control: THF Lignans

In THF lignans, biological activity is strictly governed by the stereochemistry of the substituents on the THF ring. This is best exemplified by Platelet Activating Factor (PAF) antagonists.

Comparative Analysis: trans-2,5 vs cis-2,5

Synthetic and natural THF lignans (e.g., L-652,731) act as competitive antagonists at the PAF receptor.

  • Observation: The trans-2,5-diaryl tetrahydrofuran isomers generally exhibit superior receptor fit compared to cis-isomers.

  • Data:

    • trans-2,5-bis(3,4,5-trimethoxyphenyl)THF (

      
      )[1]
      
    • cis-isomer (

      
      )
      
  • Causality: The trans configuration adopts a linear, planar conformation that mimics the phospholipid backbone of PAF, whereas the cis configuration creates a "bent" structure that sterically clashes with the receptor pocket.

Experimental Protocols

Protocol A: Mitochondrial Complex I Inhibition Assay

Used to validate the potency of Acetogenins.

Reagents:

  • Isolated mitochondrial fraction (bovine heart or rat liver).

  • Assay Buffer: 10 mM K-phosphate (pH 7.4), 1 mM EDTA, 1 mM KCN (to block Complex IV).

  • Substrate: 100

    
    M NADH.
    
  • Electron Acceptor: 50

    
    M Decylubiquinone.
    

Step-by-Step Workflow:

  • Preparation: Thaw mitochondrial fraction on ice. Dilute to 10

    
    g protein/mL in Assay Buffer.
    
  • Inhibitor Incubation: Add test compound (THF acetogenin) in DMSO (final concentration <1%). Incubate for 3 minutes at 30°C to allow tunnel binding.

  • Baseline Measurement: Add NADH and monitor absorbance at 340 nm (

    
    ) for 1 minute to establish non-specific oxidation.
    
  • Reaction Initiation: Add Decylubiquinone.

  • Kinetic Read: Measure the decrease in Abs(340nm) for 5 minutes.

  • Calculation:

    
    
    Compare slope with and without inhibitor to determine 
    
    
    
    .
Protocol B: HIV Protease Determination

Used to compare Amprenavir and Darunavir affinity.[3]

Reagents:

  • Recombinant HIV-1 Protease.

  • Chromogenic Substrate (e.g., Lys-Ala-Val-Nle-p-Nitro-Phe-Glu-Ala-Nle-NH2).

  • Buffer: 50 mM Sodium Acetate (pH 5.0), 1 M NaCl, 1 mM EDTA.

Step-by-Step Workflow:

  • Enzyme Equilibration: Dilute HIV-1 Protease to 20 nM in buffer.

  • Inhibitor Titration: Prepare serial dilutions of the THF-inhibitor (0.1 pM to 10 nM). Mix with enzyme and incubate for 10 minutes.

  • Substrate Addition: Add chromogenic substrate (final conc. 50

    
    M).
    
  • Monitoring: Measure hydrolysis rate via absorbance change (decrease in turbidity or specific cleavage signal) at appropriate wavelength (e.g., 300 nm) for 10 minutes.

  • Data Analysis: Fit data to the Morrison equation for tight-binding inhibitors to resolve

    
     values below the enzyme concentration.
    

Pathway Visualization

Mitochondrial Inhibition Pathway (Acetogenins)

Complex_I_Pathway NADH NADH FMN FMN Module NADH->FMN 2e- FeS Fe-S Clusters FMN->FeS Electron Transfer Q_Tunnel Ubiquinone (Q) Access Tunnel FeS->Q_Tunnel Proton_Pump Proton Pumping (H+ Gradient) Q_Tunnel->Proton_Pump Coupling Q_Tunnel->Proton_Pump Blocked Acetogenin Bis-THF Acetogenin (Inhibitor) Acetogenin->Q_Tunnel High Affinity Blockade ATP ATP Synthesis Proton_Pump->ATP Energy Production

Figure 2: THF-containing Acetogenins physically occlude the Ubiquinone tunnel, halting electron transport and ATP synthesis.

References

  • Ghosh, A. K., et al. (2007). "Structure-based design of novel HIV-1 protease inhibitors to combat drug resistance." Journal of Medicinal Chemistry.

  • Zha, W., et al. (2022). "Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I." Proceedings of the National Academy of Sciences (PNAS).

  • Hwang, S. B., et al. (1985). "Trans-2,5-bis-(3,4,5-trimethoxyphenyl)tetrahydrofuran (L-652,731), a potent, orally active platelet activating factor receptor antagonist." Journal of Biological Chemistry.

  • Lefevre, P. L., et al. (2010). "The structural basis for the inhibition of HIV-1 protease by darunavir."[4] Journal of Biological Chemistry.

  • Cayman Chemical. "Mitochondrial Complex I Activity Assay Protocol."

Sources

Comparative Guide: Tetrahydrofuran vs. Ethyl Acetate for Organic Acid Extraction

[1][2]

Executive Summary

In the isolation of organic acids—ranging from pharmaceutical intermediates to fermentation metabolites—the choice between Tetrahydrofuran (THF) and Ethyl Acetate (EtOAc) is rarely a simple substitution. It is a decision between a high-efficiency, complex-operation solvent (THF) and a robust, regulatory-friendly standard (EtOAc) .

  • Ethyl Acetate is the industry workhorse for non-polar to semi-polar acids (e.g., butyric, propionic).[1] It offers spontaneous phase separation and Class 3 (low toxicity) regulatory status but struggles with highly polar, hydrophilic acids.[2]

  • Tetrahydrofuran is the specialist for polar acids (e.g., lactic, glycolic, succinic).[1] Because it is water-miscible, it requires Salting-Out Extraction (SOE) to induce phase separation.[2] It provides superior recovery for difficult analytes but carries a Class 2 regulatory burden and peroxide risks.[2]

Part 1: Physicochemical & Regulatory Comparison[2][3]

The following table synthesizes critical operational data to guide solvent selection.

FeatureEthyl Acetate (EtOAc)Tetrahydrofuran (THF)
Boiling Point 77.1 °C66.0 °C
Water Solubility Immiscible (~8.3 g/100 mL at 20°C)Fully Miscible (Requires Salting-Out)
Dielectric Constant 6.02 (Moderate Polarity)7.58 (Higher Polarity)
ICH Q3C Classification Class 3 (Low Toxicity)Class 2 (Limit Use - Suspected Carcinogen)
PDE Limit (Pharma) 50 mg/day (5000 ppm)7.2 mg/day (720 ppm)
Stability Risk Hydrolysis (Acid/Base sensitive)Peroxide Formation (Requires BHT)
Extraction Mechanism Standard PartitioningHydrogen-Bond Disruption (Salting-Out)

Part 2: Mechanistic Analysis[2][3]

Ethyl Acetate: The Hydrolysis-Limited Partition

EtOAc functions via standard Nernst distribution.[2] It is an excellent hydrogen bond acceptor but a poor donor.[2]

  • Mechanism: Organic acids are extracted by suppressing their ionization (lowering pH < pKa).[2] The protonated, neutral acid partitions into the organic phase.

  • The Hidden Risk: EtOAc is an ester.[2][3][4] In the strong acidic conditions often required to protonate organic acids (pH < 2), EtOAc can undergo acid-catalyzed hydrolysis , degrading into Ethanol and Acetic Acid. This introduces impurities that can co-elute with target analytes (especially if the target is also a short-chain fatty acid).[2]

Tetrahydrofuran: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

THF is unique because it is fully miscible with water.[2][5][6] You cannot use it for standard LLE.[2] It relies on the Salting-Out Effect .[2]

  • Mechanism: When a salt (e.g., NaCl, MgSO₄) is added to the aqueous phase, water molecules reorient to hydrate the salt ions (ion-dipole interactions). This depletes the "free" water available to hydrogen-bond with THF.[2]

  • Phase Separation: The THF is "squeezed out" of the aqueous phase, forming a distinct upper layer. This layer is highly polar, allowing it to extract hydrophilic acids that EtOAc would leave behind.[1][2]

  • Selectivity: Research indicates THF achieves sensitivity ratios 1.8–17.2 times higher than EtOAc for polar urinary metabolites (e.g., lactic acid, methylcitric acid) [1].[7][1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct solvent based on analyte polarity and regulatory constraints.

SolventSelectioncluster_0Operational ModeStartTarget Analyte: Organic AcidPolarityCheckAnalyte Polarity?Start->PolarityCheckNonPolarNon-Polar / Semi-Polar(e.g., Butyric, Benzoic)PolarityCheck->NonPolarLogP > 0.5PolarHighly Polar / Hydrophilic(e.g., Lactic, Succinic)PolarityCheck->PolarLogP < 0EtOAcUse Ethyl Acetate (EtOAc)Standard LLENonPolar->EtOAcRegCheckRegulatory Constraints?Polar->RegCheckConstraintStrict ICH Class 2 Limits?RegCheck->ConstraintAcidic pH Adjustment OnlyAcidic pH Adjustment OnlyEtOAc->Acidic pH Adjustment OnlyTHFUse Tetrahydrofuran (THF)Salting-Out Extraction (SOE)Requires Saturation with NaCl/MgSO4Requires Saturation with NaCl/MgSO4THF->Requires Saturation with NaCl/MgSO4Constraint->THFNo (R&D/Non-Pharma)AlternativeConsider n-Butanol orDual-Solvent SystemConstraint->AlternativeYes (Late Stage Pharma)

Caption: Decision tree for solvent selection based on analyte polarity (LogP) and regulatory constraints (ICH Q3C).

Part 4: Validated Experimental Protocols

Protocol A: Standard Extraction with Ethyl Acetate

Best for: VFA recovery, Phenolic acids, Lipophilic pharmaceutical intermediates.[1]

  • Preparation: Adjust fermentation broth or sample pH to 2.0–2.5 using 6M HCl. Note: Do not go below pH 1.5 to minimize EtOAc hydrolysis [2].

  • Equilibration: Add Ethyl Acetate in a 1:1 (v/v) ratio.

  • Agitation: Shake vigorously for 10 minutes.

  • Separation: Centrifuge at 3000 rpm for 5 minutes or allow to settle in a separatory funnel.

  • Recovery: Collect the upper organic phase.[2]

  • Drying: Dry over anhydrous Na₂SO₄ to remove dissolved water (EtOAc holds ~3% water).[2]

Protocol B: Salting-Out Assisted Extraction (SALLE) with THF

Best for: Hydrophilic metabolites, Dicarboxylic acids.[1]

  • Preparation: Adjust sample pH to < pKa of the target acid (typically pH 2–3).[2]

  • Salting Out: Add solid NaCl to the aqueous sample until saturation (~36 g/100 mL). Vortex until dissolved.[2] Alternative: Use Ammonium Sulfate for higher ionic strength if MS compatibility allows.

  • Solvent Addition: Add THF in a 1:1 (v/v) ratio.

  • Phase Induction: Vortex vigorously for 1 minute. A distinct phase boundary will form due to the salting-out effect.[2]

  • Separation: Centrifuge at 3000 rpm for 5 minutes.

  • Collection: The upper phase is THF-rich containing the polar acids.[2]

  • Evaporation: Evaporate THF under vacuum at < 35°C. Caution: Check for peroxides before heating.

Part 5: Safety & Regulatory Critical Control Points

Peroxide Formation (THF)

THF is an ether and reacts with atmospheric oxygen to form explosive peroxides.[2]

  • Control: Use THF stabilized with BHT (Butylated hydroxytoluene).[2]

  • Test: Test with starch-iodide paper before any distillation or rotary evaporation. If positive, do not concentrate to dryness.[1][2]

Hydrolysis (EtOAc)

EtOAc is unstable in strong acids.[2]

  • Data: At pH 2.0, hydrolysis is slow but non-negligible over long periods.[1][2]

  • Control: Perform extraction immediately after acidification.[2] Do not store acidic extracts in EtOAc for prolonged periods (>24 hours).

ICH Compliance
  • EtOAc (Class 3): Preferred.[2] High PDE allows for easier residual solvent limits in final drug substances.[2]

  • THF (Class 2): Restricted.[2][8] If used in the final step of a GMP process, you must demonstrate removal to < 720 ppm.[2] This often requires a subsequent solvent swap (e.g., chasing with ethanol) during the drying stage [3].

References

  • Comparative Sensitivity of THF vs. EtOAc: Comparison of tetrahydrofuran and ethyl acetate as extraction solvents for urinary organic acid analysis. PubMed.[2] [Link]

  • Hydrolysis Kinetics of Ethyl Acetate: Hydrolysis rate of ethyl acetate as function of pH and temperature. ResearchGate.[7][2][9] [Link]

  • ICH Q3C (R8) Guideline for Residual Solvents: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2]

  • Salting-Out Mechanism: Mechanisms of separation between tetrahydrofuran and water using hydroxystearic acid. AIP Publishing.[2] [Link]

Comparative Characterization: Ethyl 2-(furan-2-yl)acetate vs. Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of Ethyl 2-(furan-2-yl)acetate vs. Ethyl 2-(tetrahydrofuran-2-yl)acetate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical comparison between Ethyl 2-(furan-2-yl)acetate (the aromatic precursor) and This compound (the saturated derivative). While these molecules share a carbon skeleton, the transition from a planar, aromatic furan ring to a puckered, saturated tetrahydrofuran (THF) ring fundamentally alters their reactivity, stereochemistry, and spectroscopic signatures.

This document details the synthetic link between the two, their distinct analytical profiles, and the specific handling protocols required for their safe use in drug development workflows.

Structural & Electronic Profile

The core difference lies in the saturation of the heterocyclic ring. This reduction destroys the aromaticity of the furan, introducing chirality and altering the electronic environment of the ester side chain.

FeatureEthyl 2-(furan-2-yl)acetateThis compound
CAS Number 4915-21-3 (Ref)2434-02-8
Molecular Formula C₈H₁₀O₃C₈H₁₄O₃
Hybridization (Ring) sp² (Planar, Aromatic)sp³ (Puckered, Aliphatic)
Chirality Achiral (Planar)Chiral (Stereocenter at C2)
UV Activity Strong absorption (Conjugated)UV Inactive (Transparent >210 nm)
Stability Concern Acid-sensitive (Ring opening/Polymerization)Peroxide formation (Ether oxidation)
Stereochemical Implications

The hydrogenation of the furan ring generates a new stereocenter at the C2 position of the THF ring.

  • Furan-2-acetate: Achiral.

  • THF-2-acetate: Exists as a racemic mixture (R/S) unless asymmetric hydrogenation or chiral resolution is employed. The methylene protons (

    
     to the ester) become diastereotopic, splitting into complex multiplets in 
    
    
    
    H NMR.

Synthetic Transformation: Hydrogenation Protocol

The conversion of the furan derivative to the THF derivative is a standard catalytic hydrogenation. This reaction is the primary context in which researchers encounter both molecules simultaneously.

Reaction Scheme

The reduction requires overcoming the resonance energy of the furan ring.

Hydrogenation Furan Ethyl 2-(furan-2-yl)acetate (Aromatic, Planar) Catalyst H2 (balloon/pressure) Pd/C or Rh/Al2O3 MeOH, RT Furan->Catalyst THF This compound (Saturated, Chiral) Catalyst->THF Reduction (+ 2 H2)

Figure 1: Catalytic hydrogenation pathway. Note that high pressure (50-100 psi) or active catalysts (Rh/C) are often required to fully reduce the aromatic furan ring compared to simple alkenes.

Experimental Protocol (Bench Scale)

Objective: Complete saturation of the furan ring.

  • Preparation: Dissolve Ethyl 2-(furan-2-yl)acetate (10 mmol) in anhydrous Methanol (30 mL).

  • Catalyst Loading: Add 10 wt% Pd/C (5-10 mol% loading). Caution: Pd/C is pyrophoric; add under inert gas.

  • Hydrogenation: Purge vessel with

    
    , then 
    
    
    
    . Stir vigorously under
    
    
    atmosphere (balloon pressure is often sufficient for slow reduction; 50 psi Parr shaker recommended for speed).
  • Monitoring: Monitor via TLC (UV visualization) or GC-MS. The reaction is complete when the UV-active spot disappears.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.

  • Yield: Quantitative conversion is typical (>95%).

Characterization Profiles

Distinguishing these two compounds relies on observing the loss of aromaticity.

H NMR Spectroscopy Comparison

The most diagnostic change occurs in the side-chain methylene protons (


).
Proton EnvironmentEthyl 2-(furan-2-yl)acetate (

ppm)
This compound (

ppm)
Diagnostic Feature
Ring Protons 6.3 - 7.4 (Aromatic multiplets)1.5 - 4.2 (Aliphatic multiplets)Loss of downfield signals

-Methylene
(

)
3.65 (Singlet) 2.45 - 2.60 (Multiplet) Shift & Splitting
Ring C2-H N/A (Quaternary C in Furan)~4.1 - 4.3 (Multiplet)Appearance of methine proton
Ethyl Ester ~1.2 (t), ~4.2 (q)~1.2 (t), ~4.1 (q)Minimal change

Expert Insight: In the furan derivative, the


-methylene is a sharp singlet because the adjacent furan carbon is quaternary. In the THF derivative, this carbon becomes a chiral center with a proton (

). Consequently, the

-methylene protons become diastereotopic , splitting into a complex ABX pattern (often appearing as a doublet of doublets or multiplet).
Analytical Decision Tree

Use this workflow to confirm identity during synthesis or quality control.

AnalysisTree Sample Unknown Sample (Furan vs. THF Ester) UV_Check UV-Vis / TLC (254 nm) Sample->UV_Check UV_Pos UV Active (Dark Spot) UV_Check->UV_Pos Absorbs UV_Neg UV Inactive (Invisible) UV_Check->UV_Neg Transparent Result_Furan CONFIRMED: Ethyl 2-(furan-2-yl)acetate (Aromatic Protons 6-7.5 ppm) UV_Pos->Result_Furan Primary Indication NMR_Check 1H NMR Analysis UV_Neg->NMR_Check Verify Reduction Result_THF CONFIRMED: This compound (Upfield Protons < 4.5 ppm) NMR_Check->Result_THF No Aromatic Signals

Figure 2: Analytical workflow for distinguishing the parent furan from the hydrogenated THF product.

Safety & Stability Considerations

Ethyl 2-(furan-2-yl)acetate (Parent)
  • Acid Sensitivity: Furans are electron-rich heteroaromatics. Exposure to strong mineral acids can cause ring-opening or polymerization (resinification). Avoid acidic workups.

  • Diels-Alder Reactivity: The furan ring can act as a diene. Store away from strong dienophiles (e.g., maleic anhydride) unless this reaction is intended.

This compound (Product)[1]
  • Peroxide Formation: Like all ethers, the THF ring is susceptible to auto-oxidation at the

    
    -position (adjacent to Oxygen), forming explosive peroxides upon prolonged storage in air.
    
    • Protocol: Test for peroxides using starch-iodide paper before distillation or heating. Store under inert gas (

      
       or Ar).
      
  • Solvent Compatibility: Generally stable to aqueous acids and bases, unlike its furan precursor.

References

  • PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. Retrieved February 8, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Ethyl 2-furoate and derivatives. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Structural Confirmation of Ethyl 2-(tetrahydrofuran-2-yl)acetate Derivatives: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Core Directive - The Strategic Narrative

In the realm of medicinal chemistry, the tetrahydrofuran (THF) ring is a privileged scaffold, often serving as a bioisostere for proline or a linker in fragment-based drug discovery. Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 2434-02-8) is a critical building block.[1] However, its validation presents a dual challenge: Regioisomerism (distinguishing the 2-substituted from the 3-substituted isomer) and Stereochemistry (resolving the chiral center at C2).

This guide moves beyond basic "purity checks." We compare the Routine Verification Workflow (High-throughput, low resolution) against the Definitive Structural Elucidation Workflow (High-resolution, stereoselective). We provide the experimental logic to ensure your scaffold is not just chemically pure, but structurally and stereochemically validated.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Comparative Analysis of Analytical Architectures

The choice of analytical method dictates the confidence level of your structural assignment. Below is an objective comparison of the three primary workflows used in industry.

Table 1: Comparative Matrix of Structural Confirmation Methods
FeatureMethod A: Routine Verification Method B: Definitive Elucidation Method C: Stereochemical Assignment
Primary Techniques 1D ¹H NMR (400 MHz), GC-MS (EI)2D NMR (COSY, HSQC, HMBC), HRMS (ESI-TOF)Chiral GC/HPLC, Mosher's Ester Analysis
Target Attribute Chemical Purity, MW ConfirmationConnectivity, Regioisomerism (2-yl vs 3-yl)Enantiomeric Excess (ee%), Absolute Config (R/S)
Resolution Limit Cannot distinguish enantiomers; ambiguous for regioisomers with overlapping multiplets.Unambiguously maps C-H correlations; resolves regioisomers.Resolves enantiomers; requires reference standards or derivatization.
Sample Requirement < 5 mg10–20 mg< 1 mg (analytical), >50 mg (prep)
Throughput High (10-15 mins/sample)Medium (1-4 hours/sample)Low (Method development required)
Cost Efficiency HighModerateLow (Expensive columns/solvents)
Expert Insights: The Causality of Choice

Why Routine NMR is Insufficient: In 1D ¹H NMR, the THF ring protons (H3, H4, H5) appear as complex multiplets between 1.5 and 4.0 ppm. The signal for the C2-methine proton (the chiral center) often overlaps with the C5-methylene protons adjacent to the oxygen. Relying solely on integration can lead to misidentification of the 3-yl isomer (a common byproduct in non-selective radical cyclizations) as the desired 2-yl isomer .

The Role of 2D NMR (HMBC): To definitively confirm the 2-substitution, HMBC (Heteronuclear Multiple Bond Correlation) is non-negotiable. You must observe a correlation between the carbonyl carbon of the acetate side chain and the C2-methine proton of the THF ring. If the correlation is to a methine at C3, your synthesis failed.

The Stereochemical Blind Spot: this compound is an oil at room temperature, making X-ray crystallography difficult without derivatization (e.g., hydrolysis and salt formation or reaction with a heavy-atom hydrazide). Therefore, Chiral GC is the most pragmatic approach for ee% determination, while Mosher's ester analysis (after reduction to the alcohol) is the standard for absolute configuration assignment.

Experimental Protocols
Protocol A: Definitive Structural Elucidation (2D NMR + HRMS)

Use this workflow for new synthetic routes or when scaling up.

Step 1: Sample Preparation

  • Dissolve 15 mg of analyte in 0.6 mL CDCl₃ (Chloroform-d).

  • Critical: Ensure the solvent is acid-free to prevent acid-catalyzed ring opening or epimerization. Filter through a basic alumina plug if necessary.

Step 2: Data Acquisition (600 MHz recommended)

  • ¹H NMR: Acquire with 30° pulse angle, D1 = 2.0s, 16 scans. Focus on the multiplet at δ 4.0–4.3 ppm (H2, methine) and δ 2.5–2.8 ppm (Acetate CH₂).

  • ¹³C {¹H} NMR: Look for the diagnostic C2 signal at δ 75–80 ppm . The C5 signal typically appears upfield at δ 65–70 ppm .

  • COSY (Correlation Spectroscopy): Trace the spin system from the side-chain methylene (CH₂) to the ring methine (H2), then to the ring methylenes (H3).

  • HMBC: Set optimization for long-range coupling (J = 8 Hz). Confirm the C=O (ester) to H2 (ring) correlation.

Step 3: HRMS Validation

  • Method: ESI-TOF (Positive Mode).

  • Target: [M+H]⁺ (m/z 159.0943) or [M+Na]⁺ (m/z 181.0762).

  • Note: EI-MS (GC-MS) will show a fragmentation pattern dominated by α-cleavage of the ester group (loss of -CH₂COOEt), which is less informative for the ring structure.

Protocol B: Stereochemical Analysis (Chiral GC)

Use this for assessing enantiomeric purity.

  • Column Selection: Cyclodextrin-based stationary phase (e.g., Hydrodex-β-3P or equivalent).

  • Conditions:

    • Carrier Gas: Helium (1.0 mL/min).

    • Oven: Isothermal at 110°C or gradient 80°C → 150°C.

    • Detector: FID (250°C).

  • Validation: Inject the racemate first to establish separation of enantiomers (typically ΔRt > 0.5 min). Calculate Resolution (Rs).

Part 3: Visualization & Formatting

Analytical Decision Logic

The following diagram illustrates the logical flow for confirming the structure, prioritizing the exclusion of regioisomers before addressing stereochemistry.

Structural_Confirmation Start Crude Product This compound Purity_Check Step 1: Purity Check GC-MS + 1H NMR Start->Purity_Check Is_Pure Purity > 95%? Purity_Check->Is_Pure Purification Flash Chromatography (Silica, Hex/EtOAc) Is_Pure->Purification No Regio_Check Step 2: Regioisomer Confirmation 2D NMR (HMBC/COSY) Is_Pure->Regio_Check Yes Purification->Purity_Check Is_2yl H2-C(O) Correlation? Regio_Check->Is_2yl Reject_3yl Reject: 3-yl Isomer identified Is_2yl->Reject_3yl No (Isomer Error) Stereo_Check Step 3: Stereochemical Analysis Chiral GC / Mosher Analysis Is_2yl->Stereo_Check Yes (Confirmed Connectivity) Is_Enantio Single Peak? Stereo_Check->Is_Enantio Racemate Result: Racemic Mixture (Use for general scaffold) Is_Enantio->Racemate No (50:50) Pure_Enantiomer Result: Enantiopure (R/S) (Use for chiral synthesis) Is_Enantio->Pure_Enantiomer Yes (>98% ee)

Figure 1: Decision matrix for the structural validation of THF-acetate derivatives, ensuring differentiation between impurities, regioisomers, and stereoisomers.

Stereochemical Resolution Workflow

When asymmetric synthesis fails, resolution is required. This workflow visualizes the path from racemate to pure enantiomer.

Stereo_Resolution Racemate Racemic Mixture (±)-Ethyl 2-(THF-2-yl)acetate Method_Enz Enzymatic Kinetic Resolution (Lipase hydrolysis) Racemate->Method_Enz Buffer/Lipase Outcome_1 (S)-Acid (Hydrolyzed) Method_Enz->Outcome_1 Aqueous Phase Outcome_2 (R)-Ester (Unreacted) Method_Enz->Outcome_2 Organic Phase Analysis Chiral GC Analysis Determine ee% Outcome_1->Analysis Outcome_2->Analysis

Figure 2: Workflow for the enzymatic kinetic resolution of the racemic ester, a common method to access enantiopure building blocks.[2][3]

References

  • National Center for Biotechnology Information (NCBI). "this compound (Compound)." PubChem. [Link][1]

  • ResearchGate. "Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy." ResearchGate Publication. [Link]

Sources

Benchmarking the synthesis of Ethyl 2-(tetrahydrofuran-2-yl)acetate against known methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Benchmarking the Synthesis of Ethyl 2-(tetrahydrofuran-2-yl)acetate

Executive Summary

This guide benchmarks two primary methodologies for synthesizing This compound (CAS: 37443-42-8), a critical pharmacophore in polyether antibiotics and a versatile building block for non-aromatic heterocycles.

  • Method A (Direct C-H Functionalization): Utilizes Rhodium(II)-catalyzed carbenoid insertion of ethyl diazoacetate (EDA) into tetrahydrofuran (THF).

    • Verdict: Best for discovery chemistry and atom economy . It allows rapid access from commodity solvents but requires strict safety controls due to diazo intermediates.

  • Method B (Heterogeneous Hydrogenation): Involves the reduction of ethyl 2-(furan-2-yl)acetate using Pd/C.

    • Verdict: Best for process scale-up and purity . It offers superior yield (>95%) and simpler workup but relies on a more expensive precursor.

Method A: Direct C-H Functionalization (The "Modern" Approach)

This method leverages the high reactivity of metal carbenoids to functionalize the


-C-H bond of the ether oxygen. It is a "atom-economic" approach, using the solvent (THF) as the reactant.
Mechanistic Insight

The reaction proceeds via a Rhodium(II) carbenoid intermediate generated from EDA. The electrophilic carbenoid attacks the nucleophilic oxygen of THF, forming an oxonium ylide. This ylide undergoes a [1,2]-Stevens rearrangement (or C-H insertion) to yield the product.

Key Technical Insight: Catalyst loading controls chemoselectivity.[1] High loading favors the desired C-H insertion, while ultra-low loading can lead to competing polymerization or formal C-O insertion products.

Visualization: Rh(II) Catalytic Cycle

CH_Insertion EDA Ethyl Diazoacetate (EDA) Carbenoid Rh-Carbenoid Intermediate EDA->Carbenoid + Rh_Cat - N2 Rh_Cat Rh2(OAc)4 Catalyst Rh_Cat->Carbenoid Ylide Oxonium Ylide Intermediate Carbenoid->Ylide + THF THF Tetrahydrofuran (Solvent/Reactant) Ylide->Rh_Cat Regeneration Product This compound Ylide->Product [1,2]-Shift (Rearrangement) N2 N2 (Gas)

Figure 1: Mechanism of Rh(II)-catalyzed C-H insertion of EDA into THF.

Experimental Protocol

Reagents: Tetrahydrofuran (anhydrous), Ethyl Diazoacetate (EDA), Rhodium(II) acetate dimer [Rh2(OAc)4].

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon atmosphere.

  • Catalyst Charge: Add Rh2(OAc)4 (1.0 mol%) to the flask.

  • Solvent: Add anhydrous THF (20 equiv. relative to EDA). Note: THF acts as both solvent and reactant.[2]

  • Addition: Heat the solution to reflux (66 °C). Using a syringe pump, add a solution of EDA (1.0 equiv) in THF slowly over 4–6 hours.

    • Critical Control Point: Fast addition leads to EDA dimerization (diethyl fumarate/maleate formation), severely dropping yield.

  • Completion: Stir for an additional 1 hour. Monitor by TLC (formation of less polar spot) or GC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess THF.

  • Purification: Purify the residue via vacuum distillation (bp ~85-90 °C at 10 mmHg) or flash chromatography (Hexanes/EtOAc 9:1) to isolate the product as a colorless oil.

Typical Yield: 70–75%.[1]

Method B: Heterogeneous Hydrogenation (The "Robust" Approach)

This method reduces the aromatic furan ring of ethyl 2-(furan-2-yl)acetate. It is the industry standard for generating high-purity saturated heterocycles without hazardous diazo handling.

Mechanistic Insight

The reaction utilizes surface catalysis. Hydrogen is adsorbed onto the Palladium surface, followed by the syn-addition of H2 across the furan double bonds.

Key Technical Insight: Solvent choice impacts the rate. Ethanol is preferred over methanol to prevent transesterification byproducts, although both work. High pressure is rarely needed; the furan ring is electron-rich and reduces readily compared to benzene.

Visualization: Hydrogenation Workflow

Hydrogenation_Flow Start Precursor: Ethyl 2-(furan-2-yl)acetate Mix Dissolve in EtOH Add 5-10% Pd/C Start->Mix React Hydrogenation (H2 Balloon or 3 bar) Mix->React Filter Filtration (Celite Pad) React->Filter 12-24h @ RT Evap Evaporation (Solvent Removal) Filter->Evap End Product: This compound (>95% Purity) Evap->End

Figure 2: Workflow for the heterogeneous hydrogenation of furan precursors.

Experimental Protocol

Reagents: Ethyl 2-(furan-2-yl)acetate, 5% or 10% Palladium on Carbon (Pd/C), Ethanol (Absolute).

  • Setup: In a high-pressure reactor (Parr) or a heavy-walled glass flask suitable for hydrogenation.

  • Loading: Dissolve Ethyl 2-(furan-2-yl)acetate (1.0 equiv) in Ethanol (0.5 M concentration).

  • Catalyst: Carefully add 10 wt% of Pd/C (e.g., if using 1g substrate, use 100mg catalyst). Safety: Pd/C is pyrophoric; keep wet with solvent.

  • Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3–5 bar (approx 45–75 psi) H2.

    • Note: For small scales (<1g), a hydrogen balloon (1 atm) is often sufficient but requires longer reaction times (24-48h).

  • Agitation: Stir vigorously at room temperature for 12–16 hours.

  • Monitoring: Monitor by GC or NMR. Disappearance of aromatic furan protons (δ 6.0–7.5 ppm) indicates completion.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate in vacuo. The resulting oil is usually analytically pure (>95%).

Typical Yield: 92–98%.

Benchmarking Analysis

The following table compares the two methods based on experimental data and process parameters.

FeatureMethod A: C-H InsertionMethod B: Hydrogenation
Starting Material Cost Low (THF + Glycine derivative)Medium (Furan derivative)
Yield 70–75%92–98%
Atom Economy High (Loss of N2 only)High (Addition of H2)
Safety Profile High Risk (Explosive Diazo/Carcinogen)Moderate Risk (Flammable H2/Pyrophoric Pd)
Purification Distillation/Column requiredFiltration + Evaporation
Scalability Difficult (Exotherm/Gas evolution)Excellent
Stereocontrol Potential for Enantioselectivity (using chiral Rh)Racemic (unless chiral reduction used)
  • Use Method A if you are in an academic setting, need to introduce chirality using expensive chiral Rh-catalysts (e.g., Rh2(DOSP)4), or lack the furan precursor.

  • Use Method B for robust, multi-gram preparation. It is the superior method for reliability and product purity.

References

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C-H Activation by Means of Metal Carbenoid-Induced C-H Insertion. Chemical Reviews, 103(8), 2861–2904. Link

  • Wenkert, E., et al. (1982). Cyclopropanation and C-H insertion with ethyl diazoacetate. Journal of Organic Chemistry, 47(17), 3242-3247. Link

  • Honma, Y., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy. Tetrahedron: Asymmetry, 17(10), 1544-1551. Link

  • Besset, T., et al. (2023). Ethyl Diazoacetate: A Versatile Reagent in Organic Synthesis. SynOpen, 7, 110–113.[3] Link

  • Lian, Y., et al. (2012). Catalyst Loading Controls Chemoselectivity: Unusual Effect in Rhodium(II) Carbene Insertion Reactions with Tetrahydrofuran. Molecules, 17(12). Link

Sources

Biocatalytic Precision: A Comparative Guide to Esterases for the Kinetic Resolution of Racemic Acetates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: For the kinetic resolution of small-to-medium sized racemic acetates (e.g., secondary alcohols like 1-phenylethyl acetate), CALB (Lipase B from Candida antarctica) remains the industrial gold standard due to its high enantioselectivity (


), solvent tolerance, and commercial availability in immobilized forms (e.g., Novozym 435).

However, PLE (Pig Liver Esterase) is the superior alternative for sterically demanding or structurally complex substrates where CALB fails to bind. PFL (Pseudomonas fluorescens Lipase) serves as a robust "middle-ground" contender, often exhibiting complementary stereopreference (anti-Kazlauskas) in specific solvent systems.

This guide provides a technical comparison of these biocatalysts, supported by mechanistic insights and a standardized screening protocol.

Mechanistic Foundation: The Serine Hydrolase Machinery[1]

To optimize a kinetic resolution, one must understand the catalytic machinery. All esterases in this study operate via the Ping-Pong Bi-Bi mechanism utilizing a catalytic triad (Ser-His-Asp/Glu).

The Kazlauskas Rule

The stereopreference of these enzymes generally follows the Kazlauskas Rule , which predicts that the enzyme will preferentially hydrolyze the enantiomer where the large substituent (L) fits into the large binding pocket and the medium substituent (M) fits into the medium pocket.

  • Fast Reacting Enantiomer: Matches the enzyme's steric constraints.

  • Slow Reacting Enantiomer: Steric clash with the active site.

Mechanism Visualization

The following diagram illustrates the hydrolysis pathway. Note the formation of the Acyl-Enzyme Intermediate , the critical step where stereodifferentiation often occurs.

G Substrate Racemic Substrate (R/S-Acetate) ES_Complex Michaelis Complex (Non-covalent) Substrate->ES_Complex Binding AcylEnzyme Acyl-Enzyme Intermediate (Covalent) ES_Complex->AcylEnzyme Nucleophilic Attack (Serine) Product1 Product 1 (Alcohol) AcylEnzyme->Product1 Release Alcohol (First Product) Product2 Product 2 (Acetic Acid) AcylEnzyme->Product2 Deacylation (Regenerate Enzyme) Water H2O Water->AcylEnzyme Hydrolysis

Caption: The Ping-Pong Bi-Bi mechanism of serine hydrolases. The acyl-enzyme intermediate is the key kinetic checkpoint.

The Contenders: Technical Profiles

FeatureCALB (Candida antarctica Lipase B)[1][2]PLE (Pig Liver Esterase)PFL (Pseudomonas fluorescens)
Source Fungal (Recombinant available)Mammalian Tissue (Porcine)Bacterial
Structure

-hydrolase fold, no lid
Complex mixture of isozymesLipase with variable lid domain
Substrate Scope Secondary alcohols, aminesBulky esters, cyclic meso-diestersPrimary/Secondary alcohols
Solvent Stability Excellent (Organic solvents, SC-CO2)Poor (Requires aqueous/buffer)Moderate
Stereoselectivity High (Strict Kazlauskas)Variable (Isozyme dependent)Moderate to High
Primary Use Case General purpose, flow chemistrySterically hindered substratesComplementary screening

Comparative Performance Analysis

Case Study: Resolution of rac-1-Phenylethyl Acetate

The following data represents a synthesis of typical experimental values found in literature for the hydrolysis of rac-1-phenylethyl acetate at 30°C in Phosphate Buffer (pH 7.0) with 10% co-solvent.

Metrics Defined:

  • 
     (Conversion):  The extent of reaction (Target: ~50% for kinetic resolution).
    
  • 
     (Enantiomeric Excess of Product):  Purity of the resulting alcohol.[3][4][5]
    
  • 
     (Enantiomeric Ratio):  The intrinsic selectivity of the enzyme (
    
    
    
    ).[6] An
    
    
    is considered excellent.
Table 1: Kinetic Parameters Comparison
EnzymeCo-solvent (10% v/v)Time (h)Conversion (

) [%]

[%]

[%]

-Value
CALB Acetone249.5>9998>200
CALB DMSO442.0>9972>200
PFL Acetone2435.0945045
PLE Acetone4815.0851518

Analysis:

  • CALB Dominance: CALB achieves near-perfect resolution (

    
    ) rapidly. The high 
    
    
    
    (98%) at ~50% conversion indicates that both the product (alcohol) and the remaining substrate (acetate) can be isolated in high purity.
  • Solvent Impact: CALB retains high selectivity in DMSO, though the rate decreases (4h vs 2h). This is critical for substrates with poor aqueous solubility.

  • The PLE Limitation: PLE shows sluggish kinetics for this specific small substrate. PLE is historically favored for larger molecules (e.g., proline esters or cyclic meso-diesters) where CALB's active site is too constricted.

Experimental Protocol: Standardized Screening Workflow

Objective: Determine the


-value of a candidate esterase for a novel racemic acetate.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.0)

  • Racemic Acetate Substrate (100 mM stock in Acetone)

  • Internal Standard (e.g., Dodecane, for GC quantification)

  • Extraction Solvent (Ethyl Acetate or MTBE)

Workflow Diagram

Workflow Prep 1. Preparation Mix Buffer (900µL) + Substrate (100µL) Start 2. Initiation Add Enzyme (10-20 mg) Prep->Start Incubate 3. Incubation Orbital Shaker, 30°C, 24h Start->Incubate Sample 4. Sampling Take 50µL aliquot Incubate->Sample Timepoints: 1h, 4h, 24h Quench 5. Quench/Extract Add 200µL EtOAc (stops reaction) Sample->Quench Analyze 6. Analysis Chiral GC or HPLC Quench->Analyze Calc 7. Calculation Compute c, ee, and E-value Analyze->Calc

Caption: Step-by-step screening workflow for esterase kinetic resolution.

Detailed Steps:
  • Control Setup: Always prepare a "Blank" vial containing buffer and substrate without enzyme. This quantifies spontaneous chemical hydrolysis (background noise).

  • Enzyme Loading: For lyophilized powders (PLE, PFL), use 10-20 mg/mL. For immobilized beads (CALB/Novozym 435), use 5-10 mg/mL.

  • Quenching (Critical): Do not simply freeze the sample. Add an organic solvent (Ethyl Acetate) and vortex vigorously. This extracts the substrate/product and physically separates them from the aqueous enzyme, effectively stopping the reaction.

  • Analysis: Use a chiral column (e.g., Cyclodextrin-based for GC like CP-Chirasil-Dex CB).

  • Calculation: Use the standard equation for

    
     based on conversion (
    
    
    
    ) and product enantiomeric excess (
    
    
    ):
    
    
    

    Note: Accurate E-value determination requires

    
     between 20% and 50%.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (<5%) Substrate insolubilityAdd co-solvent (DMSO, THF) up to 20% v/v.
Low Conversion (<5%) Steric hindranceSwitch from CALB to PLE or Bacillus subtilis esterase.
Racemic Product (

)
Spontaneous hydrolysisCheck pH. Lower to 6.0 or 6.5 to reduce chemical hydrolysis.
Inconsistent Data Heterogeneous samplingFor immobilized enzymes (beads), filter before sampling or use a recirculating loop.

References

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH.[7]

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron.

  • Faber, K. (2018). Biotransformations in Organic Chemistry. Springer.

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition.

  • Chen, C. S., et al. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society.

Sources

A Senior Application Scientist's Guide to Assessing Green Chemistry Metrics in Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the elegance of a synthetic pathway is no longer solely defined by its yield and novelty. The growing imperative for sustainable practices has introduced a new layer of essential evaluation: green chemistry. This guide provides an in-depth, objective comparison of key green chemistry metrics, offering the tools to not only measure but also fundamentally improve the environmental footprint of your synthesis. We will move beyond mere definitions, delving into the causality behind metric selection and providing the experimental context to apply these principles effectively in your own work.

The "Green" Imperative in Synthesis: Beyond Yield

Traditionally, the success of a chemical synthesis was overwhelmingly judged by its percentage yield. While yield remains a critical factor, a high-yielding reaction can still be environmentally detrimental if it consumes vast quantities of hazardous materials and generates significant waste. Green chemistry metrics offer a more holistic assessment, quantifying the efficiency of a reaction from a sustainability perspective. By applying these metrics, we can identify "hot spots" of waste generation and inefficiency, guiding the development of more benign and sustainable synthetic routes.[1]

Core Green Chemistry Metrics: A Comparative Analysis

Several metrics have been developed to quantify the "greenness" of a chemical process.[1] Understanding their individual strengths and weaknesses is crucial for a comprehensive assessment.

Atom Economy (AE)

Introduced by Barry Trost, Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired product.[2] It is a fundamental concept in green chemistry and is calculated as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A higher atom economy signifies a more efficient reaction with less waste generated as byproducts.[2]

Causality Behind the Metric: Atom Economy forces a critical evaluation of the reaction mechanism itself. Reactions with high atom economy, such as additions and rearrangements, are inherently more efficient than those that generate stoichiometric byproducts, like eliminations and substitutions.

E-Factor (Environmental Factor)

The E-Factor provides a more practical measure of waste generation by considering the total mass of waste produced for a given amount of product.[3][4]

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-Factor indicates a greener process. The E-Factor accounts for all waste streams, including reagents, solvents, and reaction byproducts.[3][4]

Causality Behind the Metric: The E-Factor highlights the significant contribution of solvents and other auxiliary substances to the overall waste profile of a process. This encourages the selection of greener solvents, the use of solvent-free conditions, and the optimization of work-up procedures to minimize waste.

Process Mass Intensity (PMI)

Process Mass Intensity is a comprehensive metric that evaluates the total mass of all materials used in a process to produce a certain amount of product.[5]

PMI = Total Mass of Inputs (kg) / Mass of Product (kg)

A lower PMI is indicative of a more sustainable and efficient process. The PMI metric is particularly valued in the pharmaceutical industry for its holistic view of a manufacturing process.[5]

Causality Behind the Metric: PMI provides a clear and simple measure of the overall resource efficiency of a process. It encourages a holistic approach to process optimization, considering not only the reaction itself but also all upstream and downstream processing steps.

Reaction Mass Efficiency (RME)

Reaction Mass Efficiency combines the concepts of Atom Economy and percentage yield to provide a more realistic measure of the efficiency of a chemical reaction.

RME (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100

A higher RME indicates a more efficient and less wasteful reaction.

Causality Behind the Metric: RME provides a more practical assessment of a reaction's efficiency than Atom Economy alone by factoring in the actual experimental yield. This encourages the optimization of reaction conditions to maximize both atom incorporation and product conversion.

Interrelationship of Core Green Chemistry Metrics

The following diagram illustrates the relationship between these core metrics, highlighting their hierarchical and complementary nature.

G PMI Process Mass Intensity (PMI) (Holistic Process View) E_Factor E-Factor (Focus on Waste) PMI->E_Factor Inversely related to and broader in scope RME Reaction Mass Efficiency (RME) (Practical Reaction Efficiency) E_Factor->RME Considers waste beyond unreacted starting materials Atom_Economy Atom Economy (AE) (Theoretical Reaction Efficiency) RME->Atom_Economy Incorporates yield

Caption: Interrelationship of Key Green Chemistry Metrics.

Case Study 1: The Synthesis of Ibuprofen

A classic example illustrating the power of green chemistry principles is the synthesis of the non-steroidal anti-inflammatory drug, ibuprofen. The original synthesis developed by the Boots Company has been largely replaced by a more environmentally friendly process developed by BHC Company.

The Boots Company Synthesis (Traditional Route)

The original Boots synthesis of ibuprofen is a six-step process that generates a significant amount of waste.[6]

G cluster_0 Boots Ibuprofen Synthesis Start Isobutylbenzene Step1 Friedel-Crafts Acylation (AlCl3) Start->Step1 Step2 Darzens Condensation Step1->Step2 Step3 Hydrolysis & Decarboxylation Step2->Step3 Step4 Reduction Step3->Step4 Step5 Cyanation Step4->Step5 Step6 Hydrolysis Step5->Step6 End Ibuprofen Step6->End

Caption: The six-step Boots synthesis of ibuprofen.

The BHC Company Synthesis (Green Route)

The BHC synthesis is a streamlined, three-step process that significantly improves the atom economy and reduces waste.[6]

G cluster_1 BHC Ibuprofen Synthesis Start Isobutylbenzene Step1 Friedel-Crafts Acylation (HF catalyst) Start->Step1 Step2 Catalytic Hydrogenation Step1->Step2 Step3 Carbonylation Step2->Step3 End Ibuprofen Step3->End

Caption: The three-step BHC synthesis of ibuprofen.

Quantitative Comparison of Ibuprofen Synthesis Pathways
MetricBoots Synthesis (Traditional)BHC Synthesis (Green)
Number of Steps 63
Atom Economy 40%77% (99% with recovered acetic acid)
E-Factor ~1.5~0.3
Process Mass Intensity (PMI) ~2.5~1.3

Experimental Protocol: Calculating Atom Economy for the BHC Synthesis of Ibuprofen

Step 1: Identify the overall reaction.

The overall reaction for the BHC synthesis is:

C₁₀H₁₄ + CH₃COOH → C₁₃H₁₈O₂ + H₂

Step 2: Determine the molecular weights of the reactants and the desired product.

  • Molecular weight of isobutylbenzene (C₁₀H₁₄) = 134.22 g/mol

  • Molecular weight of acetic anhydride ((CH₃CO)₂O) used in the first step is a source of the acetyl group, which is equivalent to adding acetic acid (CH₃COOH) with a molecular weight of 60.05 g/mol in the overall balanced equation for atom economy calculation.

  • Molecular weight of ibuprofen (C₁₃H₁₈O₂) = 206.29 g/mol

Step 3: Calculate the Atom Economy.

Atom Economy (%) = (206.29 g/mol / (134.22 g/mol + 60.05 g/mol )) x 100 = 77.4%

If the acetic acid byproduct is recovered and reused, the atom economy approaches 99%.

Case Study 2: The Synthesis of Amoxicillin

The production of the widely used antibiotic amoxicillin provides another compelling case for the application of green chemistry principles. The traditional chemical synthesis is being increasingly replaced by a more sustainable enzymatic route.

Chemical Synthesis of Amoxicillin

The chemical synthesis of amoxicillin typically involves the use of protecting groups and hazardous reagents, leading to a significant amount of waste.[7] The process often utilizes chlorinated solvents and is carried out at very low temperatures, requiring substantial energy input.[3]

Enzymatic Synthesis of Amoxicillin

The enzymatic synthesis of amoxicillin, often utilizing penicillin G acylase, is conducted in aqueous media under mild conditions.[4][7] This approach avoids the use of toxic solvents and protecting groups, resulting in a much cleaner and more efficient process.[7]

G cluster_0 Amoxicillin Synthesis Comparison Chemical Chemical Synthesis Conditions_Chem Harsh Conditions: - Low Temperatures (-30 to -50 °C) - Organic Solvents (e.g., Dichloromethane) Chemical->Conditions_Chem Waste_Chem Significant Waste Generation: - Chlorinated Solvents - Byproducts from Protecting Groups Chemical->Waste_Chem Enzymatic Enzymatic Synthesis Conditions_Enz Mild Conditions: - Ambient Temperature (25-35 °C) - Aqueous Media Enzymatic->Conditions_Enz Waste_Enz Reduced Waste: - No Organic Solvents - Fewer Byproducts Enzymatic->Waste_Enz

Caption: Comparison of Chemical and Enzymatic Synthesis of Amoxicillin.

Quantitative Comparison of Amoxicillin Synthesis Pathways
MetricChemical SynthesisEnzymatic Synthesis
Reaction Temperature -30 to -50 °C[3]25 to 35 °C[3]
Solvent Dichloromethane[3]Water[4]
Typical Yield ~80-90%~85-95%[8]
E-Factor High (significant solvent and reagent waste)Low (minimal solvent and byproduct waste)
Waste Profile Generates significant toxic waste.[3]"Green" process with less hazardous waste.[3]

Experimental Protocol: General Procedure for Enzymatic Synthesis of Amoxicillin

  • Enzyme Immobilization: Immobilize penicillin G acylase on a suitable support to allow for easy recovery and reuse.

  • Reaction Setup: In a temperature-controlled reactor, dissolve 6-aminopenicillanic acid (6-APA) and D-(-)-p-hydroxyphenylglycine methyl ester (HPGM) in a buffered aqueous solution (typically pH 6.0-7.0).[3]

  • Enzymatic Reaction: Add the immobilized enzyme to the reactor and maintain the temperature at 25-35 °C with gentle agitation.[3]

  • Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) to determine the concentration of amoxicillin.

  • Product Isolation: Once the reaction reaches the desired conversion, separate the immobilized enzyme by filtration for reuse.

  • Purification: Crystallize the amoxicillin from the aqueous solution by adjusting the pH.

Conclusion: A Paradigm Shift in Synthesis Design

The adoption of green chemistry metrics is not merely an academic exercise; it is a fundamental shift in how we approach the design and evaluation of chemical syntheses. By moving beyond a singular focus on yield and embracing a more holistic assessment that includes atom economy, E-factor, and process mass intensity, we can drive innovation towards more sustainable and environmentally responsible chemical manufacturing. The case studies of ibuprofen and amoxicillin clearly demonstrate that greener synthesis pathways are not only possible but also often more efficient and elegant. As researchers, scientists, and drug development professionals, it is our responsibility to integrate these principles into our daily work, ensuring a healthier planet for future generations.

References

  • Dunn, P. J. (2012). The importance of green chemistry in the pharmaceutical industry. Chemical Society Reviews, 41(4), 1452-1461. Available at: [Link] (Accessed: February 7, 2026).

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. Available at: [Link] (Accessed: February 7, 2026).

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • U.S. Environmental Protection Agency. (2023). Basics of Green Chemistry. Available at: [Link] (Accessed: February 7, 2026).

  • Royal Society of Chemistry. (n.d.). Ibuprofen – a case study in green chemistry. Available at: [Link] (Accessed: February 7, 2026).

  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). Available at: [Link] (Accessed: February 7, 2026).

  • Andraos, J. (2005). Unification of Reaction Metrics for Green Chemistry: Applications to Reaction Analysis. Organic Process Research & Development, 9(2), 149-163. Available at: [Link] (Accessed: February 7, 2026).

  • Roschangar, F., Sheldon, R. A., & Senanayake, C. H. (2015). Overcoming barriers to green chemistry in the pharmaceutical industry–the Green Aspiration Level™ (GAL™) concept. Green Chemistry, 17(2), 752-768. Available at: [Link] (Accessed: February 7, 2026).

  • American Chemical Society. (n.d.). 12 Principles of Green Chemistry. Available at: [Link] (Accessed: February 7, 2026).

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI) – ACSGCIPR. Available at: [Link] (Accessed: February 7, 2026).

  • Tobiszewski, M., Marć, M., Gałuszka, A., & Namieśnik, J. (2015). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 20(6), 10928-10946. Available at: [Link] (Accessed: February 7, 2026).

  • Graphviz. (n.d.). Graphviz - Graph Visualization Software. Available at: [Link] (Accessed: February 7, 2026).

  • Pereira, S. C., Castral, T. C., Ribeiro, M. P. A., Giordano, R. L. C., & Giordano, R. C. (2010). GREEN ROUTE FOR AMOXICILLIN PRODUCTION THROUGH THE INTEGRATION WITH THE RECYCLE OF THE BY-PRODUCT (P-HYDROXYPHENYLGLYCINE). Brazilian Journal of Chemical Engineering, 27(4), 535-544. Available at: [Link] (Accessed: February 7, 2026).

  • Alemzadeh, I., & Vossoughi, M. (2003). Enzymatic Synthesis of Amoxicillin with Immobilized Penicillin G Acylase. Scientia Iranica, 10(4), 449-455. Available at: [Link] (Accessed: February 7, 2026).

  • Royal Society of Chemistry. (n.d.). Author guidelines for Green Chemistry. Available at: [Link] (Accessed: February 7, 2026).

  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527. Available at: [Link] (Accessed: February 7, 2026).

  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283. Available at: [Link] (Accessed: February 7, 2026).

  • Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. Available at: [Link] (Accessed: February 7, 2026).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-(tetrahydrofuran-2-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, colleagues. In our shared pursuit of scientific advancement, the integrity of our work extends beyond the bench to the responsible management of our chemical reagents. This guide provides a detailed, safety-driven protocol for the disposal of Ethyl 2-(tetrahydrofuran-2-yl)acetate. My objective is to equip you not just with a procedure, but with the scientific rationale to make informed, safe decisions, ensuring that our laboratories remain compliant and secure. We will move beyond a simple checklist to a self-validating system of chemical waste management.

Core Principle: Hazard-Centric Risk Assessment

Before we can dispose of a chemical, we must fundamentally understand its nature. This compound (CAS No. 2434-02-8) is more than just an intermediate; its structure dictates its risks.

Key Hazards:

  • Combustibility: The Safety Data Sheet (SDS) classifies this compound as a Category 4 Combustible Liquid. While it doesn't meet the U.S. Environmental Protection Agency (EPA) definition for ignitability (flash point < 60°C), it will burn and must be kept away from ignition sources.

  • Irritation: Like many organic esters, it can be an irritant to the skin and eyes.

  • Critical Risk - Peroxide Formation: The most significant, and often overlooked, hazard arises from its tetrahydrofuran (THF) moiety. THF is a well-documented peroxide-forming solvent.[1][2] In the presence of atmospheric oxygen, and accelerated by light, ethers like THF can form dangerously explosive peroxide crystals.[3] This reaction occurs via a free-radical mechanism at the carbon atom adjacent to the ether oxygen.[3] Although the ester group modifies the molecule, the fundamental chemistry of the THF ring remains a primary safety concern. Therefore, this compound must be treated as a potential peroxide-forming chemical. [4]

Consequence of Peroxide Formation: Peroxide crystals are shock-sensitive and can detonate when subjected to friction, heat, or mechanical shock—such as the simple act of twisting a container's cap.[1]

For your reference, the key quantitative data for this compound are summarized below.

PropertyValueSource
IUPAC Name ethyl 2-(oxolan-2-yl)acetatePubChem[5]
CAS Number 2434-02-8TCI[6]
Molecular Formula C₈H₁₄O₃TCI[6]
Molecular Weight 158.20 g/mol TCI[6]
Appearance Colorless to Almost Colorless LiquidTCI[6]
Flash Point 89 °CTCI[6]
Boiling Point 98 °C / 13 mmHgTCI[6]
The Disposal Workflow: A Self-Validating Decision Process

The cardinal rule of chemical disposal is that no chemical waste goes down the drain or into the general trash .[7][8] The process is not one of neutralization at the bench, but of safe collection, clear identification, and transfer to certified professionals. This workflow ensures compliance and safety at every stage.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated (Liquid or Contaminated Solid) peroxide_check CRITICAL STEP: Visually inspect container for crystals, threads, or discoloration. (Do NOT open if suspect) start->peroxide_check contact_ehs_peroxide IMMEDIATE ACTION: Contact Institutional EHS/ Safety Officer. Do Not Touch Container. peroxide_check->contact_ehs_peroxide Peroxides Suspected select_container Select Appropriate Hazardous Waste Container (Chemically compatible, sealable cap) peroxide_check->select_container  No Peroxides  Suspected label_container Label Container Correctly - 'Hazardous Waste' - Full Chemical Name & % - Accumulation Start Date select_container->label_container add_waste Add Waste to Container (Use funnel, leave >10% headspace) label_container->add_waste seal_container Securely Seal Container (Keep closed unless adding waste) add_waste->seal_container segregate Store in Designated Satellite Accumulation Area (SAA). Segregate from incompatibles. seal_container->segregate request_pickup When container is ~90% full, submit a Waste Pickup Request to your Institutional EHS. segregate->request_pickup end Disposal Complete (Handled by Licensed Contractor) request_pickup->end

Caption: Decision workflow for safe disposal of this compound.

Step-by-Step Disposal Protocols

These protocols are designed to be universally applicable within any research institution adhering to standard hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9]

This is the primary procedure for disposing of the pure chemical, reaction mixtures containing it, or solutions.

  • Peroxide Risk Assessment (Mandatory First Step):

    • Before handling, visually inspect the primary container through the outside. Look for crystal formation, particularly around the cap threads, or a viscous or discolored appearance.[4]

    • If you suspect peroxides, do not open or move the container. Cordon off the area and immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[1]

  • Container Selection:

    • Obtain a designated hazardous waste container from your EHS department or stockroom.

    • The container must be chemically compatible (e.g., glass or high-density polyethylene) and have a tightly sealing screw cap.[10]

    • Never use food or beverage containers.[11] Ensure the container is clean and that any previous labels are fully defaced or removed to prevent confusion.[8]

  • Labeling (The Cornerstone of Compliance):

    • Firmly affix a hazardous waste tag to the container before adding any waste.[12]

    • The label must, at a minimum, contain the following information:

      • The words "Hazardous Waste" .[8]

      • Full chemical name(s): "this compound". Avoid abbreviations or formulas. List all components of a mixture with their approximate percentages.

  • Waste Collection:

    • Perform all waste transfers inside a certified chemical fume hood.

    • Use a designated funnel to add waste to the container. Do not leave the funnel in the container, as this violates the "closed container" rule.[12]

    • Fill the container to no more than 90% capacity to allow for vapor expansion ("headspace").[11]

  • Storage and Segregation:

    • Keep the waste container sealed at all times except when actively adding waste.[11]

    • Store the container in a designated, secondary containment bin within your lab's Satellite Accumulation Area (SAA).

    • Segregate this waste stream from incompatible materials, particularly strong acids, bases, and oxidizers.

  • Arranging for Final Disposal:

    • Once the container is full, or if your experiment is complete, submit a chemical waste pickup request to your institutional EHS department following their specific procedure.[8] They will handle the collection and transfer to a licensed hazardous waste disposal facility.

This procedure applies to items like absorbent pads, gloves, or silica gel contaminated with this compound.

  • Waste Collection: Place contaminated solid materials into a designated, labeled, leak-proof container (e.g., a sturdy plastic bag inside a solid-walled drum or pail).

  • Labeling: The container must be labeled as "Hazardous Waste" and list "Solid Debris contaminated with this compound."

  • Disposal: Request a pickup from your EHS department. Do not dispose of this waste in the regular or biohazardous trash.

Decontamination of Glassware
  • Initial Rinse: Rinse the emptied glassware with a small amount of a suitable organic solvent, such as acetone.

  • Collect Rinsate: This first rinse is considered hazardous waste. Decant the rinsate into your designated "Hazardous Waste" container for halogen-free organic solvents.

  • Final Cleaning: After the initial hazardous rinse, the glassware can typically be washed with soap and water as usual.

By adhering to this comprehensive, safety-first protocol, you contribute to a culture of responsibility that protects you, your colleagues, and our shared environment. Always remember, your institution's EHS department is your primary resource and partner in this critical aspect of research.

References

  • Stephen F. Austin State University. (n.d.). Peroxide Forming Materials. Retrieved from [Link]

  • Mechanism of Peroxide Formation in THF. (2024, February 20). YouTube. Retrieved from [Link]

  • University of Louisville. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • Miami University. (n.d.). Peroxide Forming Chemicals. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Towson University. (n.d.). Hazardous Waste Management Procedures. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • LSU Health New Orleans. (2024, May 6). Chemical Waste Management Procedures. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (n.d.). Chemical Waste Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 551345, Ethyl Tetrahydrofuran-2-acetate. Retrieved from [Link]

Sources

Personal Protective Equipment (PPE) for Handling Ethyl 2-(tetrahydrofuran-2-yl)acetate

[1][2][3]

Executive Safety Summary

Compound: Ethyl 2-(tetrahydrofuran-2-yl)acetate (CAS: 2434-02-8) Chemical Class: Ester / Cyclic Ether Risk Profile: Irritant (Skin/Eye/Respiratory), Combustible Liquid, Potential Peroxide Former .[1]

Handling this compound requires a nuanced approach that distinguishes it from standard organic solvents. As a molecule combining an ester moiety with a tetrahydrofuran (THF) ring, it presents a dual-hazard profile: the solvation power of esters (which degrades many common rubber gloves) and the peroxidation risk inherent to cyclic ethers.

Critical Directive: Do NOT rely on standard disposable nitrile gloves for prolonged contact or spill cleanup. The chemical structure suggests rapid permeation through nitrile rubber.

Risk Assessment & PPE Selection Logic

The selection of PPE is not static; it is dependent on the specific operational context (Synthesis vs. Dispensing vs. Spill). The following decision matrix outlines the required protection levels.

DOT Diagram: PPE Decision Matrix

PPE_Decision_MatrixTaskOperational TaskSmallScaleAnalytical/Small Scale(<10 mL)Task->SmallScaleDispensingDispensing/Synthesis(>100 mL)Task->DispensingSpillSpill Cleanup(Direct Immersion)Task->SpillRiskRisk LevelLevel1Level 1: StandardNitrile (Splash) + GlassesFume Hood RequiredSmallScale->Level1 incidental contactLevel2Level 2: EnhancedDouble Gloving (Laminate Liner)+ Splash GogglesDispensing->Level2 high splash riskLevel3Level 3: CriticalSilver Shield/PVA Gloves+ Respirator (if outside hood)Spill->Level3 saturation risk

Figure 1: Decision logic for selecting PPE based on volume and exposure potential.

Technical PPE Specifications

A. Hand Protection (The Critical Failure Point)

Most laboratory accidents with this class of compounds occur due to "glove confidence"—the mistaken belief that nitrile protects against everything.

  • The Mechanism of Failure: The ester group (ethyl acetate-like) causes swelling in nitrile rubber, while the cyclic ether (THF-like) facilitates rapid permeation. Breakthrough can occur in <2 minutes for standard 4-mil nitrile gloves.

  • The Solution: Use a "Sacrificial Outer Layer" strategy.

Glove MaterialProtection LevelBreakthrough Time (Est.)Application
Nitrile (Disposable) Low (Splash Only)< 2 minsDo not use alone. Use as an outer layer for dexterity only. Change immediately upon contact.
Laminate (Silver Shield®) High> 4 hoursMandatory for spill cleanup or handling >500mL. Use as an inner liner under nitrile.
Polyvinyl Alcohol (PVA) High> 4 hoursExcellent resistance to esters/ethers. Warning: Dissolves in water.
Butyl Rubber Moderate30-60 minsAcceptable for medium duration, but thick and reduces dexterity.
B. Eye & Face Protection[2][3][4][5][6]
  • Standard Operations: ANSI Z87.1 compliant safety glasses with side shields.

  • Dispensing/Refilling: Chemical splash goggles are required. The viscosity of this compound is low, increasing the risk of splash-back during transfer.

  • Face Shield: Required only when working with pressurized systems or volumes >1L outside a closed system.

C. Respiratory Protection[2][3][4]
  • Primary Control: All handling must occur inside a certified chemical fume hood.

  • Secondary Control: If hood access is compromised or during a large spill outside containment, use a half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Note: The "fruity" ester odor is a warning property.[2] If you smell it while wearing a respirator, breakthrough has occurred.

Operational Protocols

Phase 1: Receiving & Storage (Peroxide Management)

Because this molecule contains a tetrahydrofuran ring, it is susceptible to auto-oxidation, forming explosive peroxides at the alpha-ether position.

  • Date Marking: Upon receipt, mark the container with:

    • Date Received

    • Date Opened

  • Visual Inspection: Check for crystal formation around the cap threads before opening. If crystals are visible, do not open . Contact EHS immediately.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) if possible to retard peroxidation.

Phase 2: Dispensing & Synthesis
  • Setup: Verify fume hood face velocity is >100 fpm.

  • Gloving: Don Silver Shield laminate gloves, then pull standard nitrile gloves over them. This provides chemical resistance (inner) and grip/dexterity (outer).

  • Transfer: Use glass or stainless steel pipettes/syringes. Avoid plastic syringes (polystyrene) which may be solvated by the ester group.

  • Quenching: If used in a reaction, ensure the quench procedure accounts for the exothermicity typical of ester hydrolysis.

Phase 3: Emergency Spill Response

Scenario: 100 mL bottle drop in the lab.

  • Evacuate: Clear the immediate area.

  • Ventilate: Ensure fume hoods are running; open windows if safe.

  • PPE Up: Don Silver Shield/Laminate gloves (Nitrile is useless here). Wear goggles.

  • Contain: Use a non-combustible absorbent (Vermiculite or sand). Do not use paper towels (increases surface area for flammable vapors).

  • Disposal: Scoop into a high-density polyethylene (HDPE) waste pail. Label as "Flammable/Irritant Organic Waste."

DOT Diagram: Peroxide Safety Workflow

Peroxide_WorkflowStartContainer RetrievalInspectVisual Inspection(Cap/Threads)Start->InspectCrystalsCrystals Present?Inspect->CrystalsSafeSafe to OpenCrystals->SafeNoDangerDO NOT OPENContact EHSCrystals->DangerYesTestPeroxide Test Strip(<10 ppm)Safe->TestTest->DangerFail (>100ppm)UseProceed withExperimentTest->UsePass

Figure 2: Mandatory inspection workflow to prevent peroxide-related incidents.

References

  • Tokyo Chemical Industry (TCI). (2023).[3] Safety Data Sheet: Ethyl Tetrahydrofuran-2-acetate. Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Ansell. (n.d.). Chemical Resistance Guide (Permeation & Degradation Data). Retrieved from

  • National Library of Medicine. (n.d.). Tetrahydrofuran Derivatives - PubChem Compound Summary. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.